3,6-Di-o-acetyl-d-glucal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKCQQJJNRDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,6-Di-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Di-O-acetyl-D-glucal is a partially protected derivative of D-glucal, a key building block in carbohydrate chemistry. Its strategic placement of acetyl groups allows for selective chemical modifications at other positions, making it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, and known characterization data. While extensive quantitative data for this specific isomer is limited in publicly available literature, this guide compiles the most relevant information to support research and development efforts in carbohydrate-based drug discovery.
Introduction
Glycoscience is a rapidly expanding field with profound implications for drug development, materials science, and molecular biology. Glycals, cyclic enol ether derivatives of sugars, are versatile synthons for the preparation of a wide array of carbohydrate-based molecules, including oligosaccharides, glycosides, and various C-nucleosides. The strategic protection and deprotection of hydroxyl groups on the glycal scaffold are paramount for achieving regioselective synthesis. This compound, with its acetylated primary and C-3 hydroxyl groups, presents a unique pattern of reactivity, rendering the C-4 hydroxyl group available for further functionalization. This guide will delve into the synthetic pathways to access this specific isomer and present the available analytical data.
Physicochemical Properties
Detailed physicochemical and spectral data for this compound are not extensively reported in peer-reviewed literature. The majority of available data pertains to the more common starting material, 3,4,6-tri-O-acetyl-D-glucal. However, based on the synthesis described in patent literature, some analytical information has been derived.
Table 1: Physicochemical and Spectral Data of this compound and its Precursor
| Property | This compound | 3,4,6-Tri-O-acetyl-D-glucal |
| Molecular Formula | C₁₀H₁₄O₆ | C₁₂H₁₆O₇ |
| Molecular Weight | 230.21 g/mol | 272.25 g/mol |
| Appearance | Not specified in detail | White crystalline powder |
| Melting Point | Not available | 53-55 °C |
| Optical Rotation | Not available | [α]²⁵/D -12° (c=2 in ethanol) |
| ¹H-NMR (CDCl₃, δ) | 6.43 (dd, J=6.3, 1.2 Hz, 1H), 5.37 (m, J=4.7 Hz, 1H), 4.65 (ddd, J=3.8, 1.7 Hz, 1H), 4.30 (m, 1H), 4.15-4.32 (m, 2H), 4.15 (m, 1H), 2.41 (bs, 1H), 2.08-2.06 (2s, 6H)[1] | ~6.49 (d, 1H), ~5.3-5.4 (m, 1H), ~5.25 (m, 1H), ~4.85 (m, 1H), ~4.2-4.4 (m, 2H), ~2.0-2.1 (m, 9H) |
| ¹³C-NMR | Not available | Not available in detail |
| Infrared (IR) | Not available | Not available in detail |
| Mass Spectrometry | Not available | Not available in detail |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. This process consists of a regioselective enzymatic deacetylation followed by a base-catalyzed intramolecular acyl migration.
Experimental Protocol: Chemo-enzymatic Synthesis
This protocol is adapted from the process described in patent WO2008081270A2[1].
Step 1: Enzymatic Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal to 3,4-Di-O-acetyl-D-glucal
-
Reaction Setup: Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer containing 20% acetonitrile.
-
pH Adjustment: Adjust and maintain the pH of the solution at 4.0.
-
Enzyme Addition: Add 1 gram of Candida Rugosa lipase immobilized on octyl-agarose gel.
-
Incubation: Stir the solution mechanically at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC. Maintain the pH at 4.0 by automatic titration.
-
Completion: The reaction is typically complete after 4 hours, achieving 100% conversion of the substrate to 3,4-di-O-acetyl-D-glucal.
-
Enzyme Removal: Remove the immobilized enzyme by filtration.
Step 2: Base-Catalyzed C-4 to C-6 Acyl Migration
-
pH Adjustment: Take the filtrate containing 3,4-di-O-acetyl-D-glycal and adjust the pH to a range of 8.0 to 9.5. A pH of 8.6 to 9.0 is advantageous[1].
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours[1]. This induces a selective C-4 to C-6 acyl migration, yielding this compound.
-
Work-up:
-
Acidify the solution to a pH between 3 and 5 to stop the migration.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1/1 v/v) to obtain pure this compound. A global yield of up to 90% has been reported for this process[1].
Synthesis Workflow
Caption: Chemo-enzymatic synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities for this compound are not well-documented, its structural features suggest its utility as a key intermediate in the synthesis of various biologically active molecules. The free hydroxyl group at the C-4 position provides a handle for the introduction of various functionalities or for glycosylation reactions.
Potential applications include:
-
Synthesis of Novel Glycosides: The free C-4 hydroxyl can act as a glycosyl acceptor, allowing for the formation of disaccharides and oligosaccharides with unique linkages. These complex carbohydrates can be designed to interact with specific biological targets.
-
Preparation of Deoxy Sugars: The glucal double bond can be functionalized to introduce different substituents or to be reduced, leading to the synthesis of 2-deoxy and 2,3-dideoxy sugars, which are components of many natural products with pharmacological properties.
-
Scaffold for Combinatorial Chemistry: The selective protection offered by the two acetyl groups allows for the systematic modification of the D-glucal core, enabling the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable, albeit under-characterized, intermediate in carbohydrate synthesis. The chemo-enzymatic route from the readily available 3,4,6-tri-O-acetyl-D-glucal provides an efficient pathway for its preparation. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential in the synthesis of novel therapeutic agents. The strategic availability of the C-4 hydroxyl group makes it a promising building block for the development of complex and biologically active glycoconjugates. This guide serves as a foundational resource for researchers looking to utilize this versatile synthon in their synthetic endeavors.
References
An In-depth Technical Guide to 3,6-Di-O-acetyl-D-glucal: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Di-O-acetyl-D-glucal is a selectively protected derivative of D-glucal, a key building block in modern carbohydrate chemistry. Its unique substitution pattern, with a free hydroxyl group at the C-4 position, makes it a valuable intermediate for the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of this compound, including detailed experimental protocols and data presentation for researchers in the field of drug development and carbohydrate chemistry.
Core Structure and Stereochemistry
This compound is a pyranoid glycal, a class of unsaturated carbohydrates characterized by a double bond between carbons 1 and 2 of the pyranose ring. The "D-glucal" designation indicates its origin from D-glucose and the inherent stereochemistry at the chiral centers. The acetyl groups are located at the C-3 and C-6 positions, leaving a reactive hydroxyl group at C-4.
The stereochemistry of the pyranose ring is crucial for its reactivity and biological recognition. In this compound, the substituents at C-3, C-4, and C-5 retain the stereochemical configuration of the parent D-glucose molecule.
Key Structural Features:
-
Pyranose Ring: A six-membered heterocyclic ring containing one oxygen atom.
-
Endocyclic Double Bond: A double bond between C-1 and C-2.
-
Acetyl Groups: Ester functional groups at the C-3 and C-6 positions.
-
Free Hydroxyl Group: A nucleophilic hydroxyl group at the C-4 position.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
| Property | Value (for 3,4,6-tri-O-acetyl-D-glucal) |
| Molecular Formula | C₁₂H₁₆O₇ |
| Molecular Weight | 272.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 51-52 °C |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, EtOH, MeOH, THF |
Spectroscopic Characterization:
Confirmation of the structure of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like COSY are employed to definitively establish the position of the migrated acetyl group.[1]
Synthesis of this compound
The preparation of this compound is achieved through a multi-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. The synthesis involves a regioselective deacetylation followed by a base-catalyzed acyl migration.[1]
Experimental Protocols
Step 1: Regioselective Deacetylation of 3,4,6-tri-O-acetyl-D-glucal to 3,4-Di-O-acetyl-D-glucal [1]
This step involves the selective removal of the acetyl group at the C-6 position.
-
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized lipase (e.g., from Candida rugosa)
-
Phosphate buffer (50 mM, pH 4.0)
-
Acetonitrile
-
-
Procedure:
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.
-
Add immobilized Candida rugosa lipase to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by HPLC. Maintain the pH at 4.0 by automatic titration.
-
Once the conversion of the substrate is complete (typically after 4 hours), remove the immobilized enzyme by filtration.
-
Step 2: C-4 to C-6 Acyl Migration to Yield this compound [1]
This key step involves the intramolecular transfer of the acetyl group from the C-4 to the C-6 position.
-
Materials:
-
Solution of 3,4-di-O-acetyl-D-glucal from Step 1
-
Phosphate buffer (pH 8.6 to 9.0)
-
Ethyl acetate
-
n-hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Adjust the pH of the filtrate from Step 1 to a range of 8.6 to 9.0 using a suitable buffer.
-
Maintain the solution at a temperature between 0°C and 25°C for 2-6 hours to facilitate the acyl migration.
-
After the migration is complete, acidify the solution to a pH between 3 and 5 to stop the reaction.
-
Extract the product with ethyl acetate.
-
Evaporate the combined organic extracts under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (1:1 v/v) as the eluent.
-
The final product, this compound, is isolated as a pure compound. The global yield for this two-step, one-pot process is reported to be around 90%.[1]
-
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 3,4,6-tri-O-acetyl-D-glucal to this compound.
References
Technical Guide: ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate (CAS 63914-23-8)
Disclaimer: Publicly available scientific literature lacks specific data regarding the biological activity, experimental protocols, and signaling pathways for the compound with CAS number 63914-23-8. This guide provides an overview of its chemical identity, general synthetic approaches for related compounds, and potential, though unconfirmed, areas of application based on the broader class of dihydropyran derivatives.
Introduction
The compound identified by CAS number 63914-23-8 is ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate. It belongs to the class of dihydropyran derivatives, specifically a di-O-acetylated glucal. Glucals are unsaturated monosaccharides derived from glucose and are valuable chiral building blocks in organic synthesis, particularly for the preparation of oligosaccharides, C-glycosides, and other carbohydrate-based bioactive molecules. The acetylation of hydroxyl groups is a common strategy in carbohydrate chemistry to protect these functional groups during synthetic transformations.
This document serves as a technical overview for researchers, scientists, and drug development professionals, summarizing the available chemical data for this specific compound and outlining general synthetic methodologies and potential biological relevance of the broader class of dihydropyran and glucal derivatives.
Physicochemical Properties
The fundamental properties of ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate are summarized below. This data is compiled from chemical supplier catalogs.
| Property | Value | Reference |
| CAS Number | 63914-23-8 | [1][2][3] |
| IUPAC Name | ((2R,3S,4R)-4-acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | [1] |
| Molecular Formula | C10H14O6 | [3] |
| Molecular Weight | 230.21 g/mol | [2][3] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| InChI Key | KMXKCQQJJNRDFI-BBBLOLIVSA-N | [1] |
Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of CAS 63914-23-8 are not detailed in the available literature. However, the general synthesis of acetylated glucals is a well-established process in carbohydrate chemistry. A common route involves the reductive elimination of a per-O-acetylated glycosyl halide.
General Experimental Protocol for the Synthesis of Acetylated Glucals
The following is a generalized protocol based on the synthesis of similar structures, such as tri-O-acetyl-D-glucal, and should be adapted and optimized for the specific target molecule.
Materials:
-
D-glucose
-
Acetic anhydride
-
Acid catalyst (e.g., perchloric acid, sulfuric acid, zinc chloride)
-
Hydrogen bromide (or equivalent, e.g., phosphorus tribromide and water)
-
Zinc powder
-
Ammonium chloride or other co-catalysts
-
Methanol
-
Chloroform
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
-
Appropriate solvents for extraction and purification (e.g., ethyl ether, propyl ether)
Procedure:
-
Peracetylation of D-glucose: D-glucose is treated with an excess of acetic anhydride in the presence of an acid catalyst. The reaction is typically stirred at a controlled temperature (e.g., 15-45°C) until completion.
-
Formation of the Glycosyl Halide: Without purification of the peracetylated glucose, a brominating agent such as hydrogen bromide is introduced to form the 1-bromo acetylated glucose crude product. This intermediate is often purified by recrystallization from a solvent like ethyl ether.
-
Reductive Elimination to Form the Glucal: The purified 1-bromo acetylated glucose is dissolved in a solvent such as methanol. Zinc powder and a co-catalyst like ammonium chloride are added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 30-35°C) to facilitate the reductive elimination, which forms the double bond characteristic of a glucal.
-
Work-up and Purification: The reaction mixture is filtered to remove excess zinc and other solids. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, often involving extraction with an organic solvent like chloroform. The organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated.
-
Final Purification: The crude acetylated glucal is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Workflow for General Synthesis of Acetylated Glucals
Caption: General workflow for the synthesis of acetylated glucals.
Biological Activity and Potential Applications
There is no specific biological activity reported for ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate in the scientific literature. However, the broader class of dihydropyran derivatives has been investigated for a wide range of pharmacological activities.
Potential Biological Activities of Dihydropyran Derivatives
Compounds containing the dihydropyran or the related pyran core structure have demonstrated a variety of biological effects. These include:
-
Anticancer Activity: Some pyran-based compounds have shown anti-proliferative effects against various cancer cell lines.
-
Antimicrobial Activity: Derivatives of dihydropyran have been synthesized and evaluated for their antibacterial and antifungal properties.
-
Antiviral Activity: The dihydropyran ring is a structural component of some antiviral agents.
-
Anti-inflammatory and Antioxidant Properties: Certain pyran derivatives have been reported to possess anti-inflammatory and antioxidant activities.
-
Vasorelaxant and Anti-asthmatic Properties: Some 4H-pyran derivatives have shown relaxant effects on smooth muscle, suggesting potential applications in cardiovascular and respiratory conditions.
It is important to emphasize that these are general activities of the broader chemical class, and the specific compound CAS 63914-23-8 has not been evaluated for these effects. Its primary role is likely as a chiral intermediate for the synthesis of more complex molecules.
Signaling Pathways
Due to the absence of studies on the biological effects of ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate, there is no information regarding its interaction with any signaling pathways.
Conclusion
((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate (CAS 63914-23-8) is a di-O-acetylated glucal derivative. While its physicochemical properties are documented by chemical suppliers, there is a significant lack of publicly available data on its biological activity and specific synthetic protocols. Based on the chemistry of related compounds, it is likely a synthetic intermediate used in the construction of more complex carbohydrate-based molecules. The broader class of dihydropyran derivatives is of interest to medicinal chemists due to a wide range of reported biological activities. Further research is required to determine if CAS 63914-23-8 possesses any of these properties. Researchers interested in this molecule should consider its potential as a chiral building block in their synthetic strategies.
References
An In-depth Guide to Glycal Chemistry and its Building Blocks for Researchers, Scientists, and Drug Development Professionals
Introduction to Glycal Chemistry: Unleashing the Synthetic Potential of Unsaturated Carbohydrates
Glycal chemistry, a cornerstone of modern carbohydrate synthesis, revolves around a unique class of unsaturated sugars known as glycals. These cyclic enol ether derivatives, characterized by a double bond between the first and second carbon atoms of the pyranose or furanose ring, serve as versatile and highly reactive building blocks in the synthesis of complex oligosaccharides, glycoconjugates, and various medicinally important molecules.[1][2][3] The presence of the endocyclic double bond not only activates the molecule for a diverse range of chemical transformations but also provides a strategic entry point for the introduction of various functionalities with a high degree of stereocontrol.[1][2] This guide provides an in-depth exploration of the core principles of glycal chemistry, detailing the synthesis of key glycal building blocks, their diverse chemical reactions, and their applications in the realm of drug discovery and development.
The Foundation: Synthesis of Glycal Building Blocks
The accessibility of glycals as chiral starting materials has spurred the development of numerous synthetic approaches. A widely employed method for the preparation of glycals involves the reductive elimination of a glycosyl halide, typically a glycosyl bromide, which is itself synthesized from the corresponding per-O-acetylated sugar.
Key Glycal Building Block: 3,4,6-Tri-O-acetyl-D-glucal
One of the most common and versatile glycal building blocks is 3,4,6-tri-O-acetyl-D-glucal. Its synthesis is a foundational procedure in many carbohydrate laboratories.
Experimental Protocol: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
Materials:
-
D-Glucose
-
Acetic anhydride
-
Perchloric acid (catalytic amount)
-
Hydrogen bromide in acetic acid (33% w/v)
-
Zinc dust
-
Sodium dihydrogen phosphate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Acetylation of D-Glucose: To a stirred solution of D-Glucose (1.0 eq) in dichloromethane (DCM), add acetic anhydride (5.4 eq) and a catalytic amount of perchloric acid at 0°C. The reaction is typically complete within 30 minutes.
-
Bromination: To the reaction mixture from step 1, slowly add a solution of hydrogen bromide in acetic acid at 0°C. Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. Dilute with ethyl acetate and wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Reductive Elimination: Concentrate the dried organic layer under reduced pressure to obtain the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucose. To this crude product, add zinc dust (4.5 eq) and sodium dihydrogen phosphate (13.8 eq) in a suitable solvent system like ethyl acetate.
-
Final Work-up and Purification: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate. Wash the organic phase with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford 3,4,6-tri-O-acetyl-D-glucal as a white solid.
The Versatility of Glycals: Key Chemical Transformations
The enol ether functionality within the glycal ring is the hub of its reactivity, allowing for a wide array of transformations. These reactions enable the stereoselective introduction of new functional groups at the C1 and C2 positions, making glycals invaluable precursors for a diverse range of carbohydrate derivatives.
Electrophilic Additions
The double bond of glycals readily undergoes electrophilic addition reactions. This allows for the introduction of various substituents, including halogens, and the formation of epoxides.
The epoxidation of glycals is a crucial transformation that generates highly reactive 1,2-anhydrosugars (glycal epoxides). These epoxides are excellent glycosyl donors and can be opened by a variety of nucleophiles to form glycosidic linkages. A common and efficient method for glycal epoxidation is the use of dimethyldioxirane (DMDO), which can be generated in situ from Oxone and acetone.
Experimental Protocol: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal using in situ generated DMDO
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Oxone (potassium peroxymonosulfate)
-
Water
Procedure:
-
Reaction Setup: To a cooled (0°C) solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in a biphasic mixture of dichloromethane and acetone, add a saturated aqueous solution of sodium bicarbonate.
-
In situ Generation of DMDO and Epoxidation: Stir the mixture vigorously while adding a solution of Oxone (2.0 eq) in water dropwise over a period of approximately 20 minutes.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at 0°C for about 3 hours, monitoring the consumption of the starting material by TLC. Once complete, separate the organic phase. Extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose is often used in the next step without further purification due to its reactivity.
Glycosylation Reactions: Building Complex Carbohydrates
Glycals are extensively used as glycosyl donors in the synthesis of oligosaccharides. These reactions can be broadly categorized into the formation of O-, C-, and N-glycosidic linkages.
The formation of O-glycosidic bonds is fundamental to oligosaccharide synthesis. Glycals can be activated in various ways to react with alcohol acceptors.
-
Ferrier Rearrangement: This powerful reaction involves the allylic rearrangement of a glycal in the presence of a Lewis acid and a nucleophilic alcohol, leading to the formation of 2,3-unsaturated glycosides.[4][5] The reaction typically proceeds through a delocalized allyloxocarbenium ion intermediate.[4]
Experimental Protocol: Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
An alcohol acceptor (e.g., benzyl alcohol)
-
A Lewis acid catalyst (e.g., boron trifluoride etherate, BF3·OEt2)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane at -20°C, add the Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq) dropwise under an inert atmosphere.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a few drops of triethylamine. Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.[4]
The stereoselectivity of the Ferrier rearrangement is influenced by the choice of Lewis acid, solvent, and the structure of the glycal and alcohol. Generally, the α-anomer is the major product.[4]
Table 1: Representative Yields and Stereoselectivities in Ferrier O-Glycosylation
| Glycal Donor | Alcohol Acceptor | Lewis Acid | Solvent | Yield (%) | α:β Ratio |
| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | InCl₃ | Dichloromethane | High | 7:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | SnCl₄ | Dichloromethane | 83 | 86:14 |
| 3,4,6-Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ | Dichloromethane | 95 | - |
| 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | ZnCl₂ | Toluene | 65-95 | 89:11 |
| 3,4,6-Tri-O-benzyl-D-glucal | Benzyl alcohol | Y(OTf)₃ | - | High | - |
Data compiled from various sources, including Wikipedia's entry on the Ferrier rearrangement.[4]
C-Glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are stable analogs of O-glycosides and are of significant interest in drug development due to their resistance to enzymatic hydrolysis. Glycals serve as excellent precursors for the synthesis of C-glycosides through various methods, including the Ferrier rearrangement with carbon nucleophiles.[4]
Table 2: Synthesis of C-Glycosides from Glycals
| Glycal Donor | Nucleophile | Catalyst/Reagent | Yield (%) | Stereoselectivity |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Ceric Ammonium Nitrate | 88 | α-anomer exclusively |
| 3,4,6-Tri-O-acetyl-D-glucal | Trimethylsilyl cyanide | Ceric Ammonium Nitrate | 77 | 5:1 mixture of anomers |
| Protected Glycals | Arylboronic acids | Palladium catalyst | Good to Excellent | High α-selectivity |
| Glycals | Aryl iodides | Palladium catalyst | Good | High α-selectivity |
N-Glycosides are integral components of glycoproteins and play crucial roles in various biological processes.[6][7] The synthesis of N-glycosides from glycals can be achieved through methods like the aza-Ferrier rearrangement, where a nitrogen nucleophile is used.[5]
Table 3: Synthesis of N-Glycosides from Glycals
| Glycal Donor | Nitrogen Nucleophile | Catalyst/Reagent | Yield (%) | Stereoselectivity |
| D-Glycal derivatives | Carbamates, Tosylamides | Iodine | Moderate to Good | - |
| Glycal-derived β-ketoesters | Amines | Palladium catalyst | Moderate to High | - |
Protecting Group Strategies in Glycal Chemistry
The polyhydroxylated nature of carbohydrates necessitates the use of protecting groups to achieve regioselective reactions.[1][8][9] In glycal chemistry, the strategic use of protecting groups is crucial for controlling the reactivity and stereochemical outcome of glycosylation reactions.[1]
-
Participating Groups: Acyl groups (e.g., acetyl, benzoyl) at the C3 position can participate in the reaction, influencing the stereoselectivity at the anomeric center.
-
Non-Participating Groups: Ether-based protecting groups like benzyl (Bn) and silyl ethers (e.g., TBS, TIPS) are considered non-participating and are often employed when direct control from the C3 position is not desired.
-
Temporary and Permanent Protection: A combination of temporary (e.g., silyl ethers, acetals) and permanent (e.g., benzyl ethers) protecting groups allows for the sequential unmasking of hydroxyl groups for further glycosylation, enabling the synthesis of complex oligosaccharides.[10]
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the core concepts of glycal chemistry, the following diagrams, generated using the DOT language, depict key structures, transformations, and experimental workflows.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 5. Ferrier rearrangement - Wikiwand [wikiwand.com]
- 6. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 10. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
The Pivotal Role of Acetyl Protecting Groups in Modern Carbohydrate Synthesis: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of synthetic carbohydrate chemistry, enabling the precise modification of complex polyhydroxylated structures. Among the arsenal of available protecting groups, the acetyl group stands out for its versatility, reliability, and unique stereoelectronic properties. This technical guide provides a comprehensive overview of the role of acetyl protecting groups in carbohydrate synthesis. It delves into their advantages, such as ease of introduction and removal, and their profound influence on the stereochemical outcome of glycosylation reactions through neighboring group participation. Disadvantages, including the potential for acyl migration and the formation of orthoester side products, are also critically examined. Detailed experimental protocols for acetylation and deacetylation are provided, alongside tabulated quantitative data for key transformations. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates.
Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry
Carbohydrates, with their dense functionalization and multiple stereocenters, present formidable challenges to the synthetic chemist.[1][2] The selective manipulation of one hydroxyl group in the presence of several others necessitates a carefully orchestrated protection-deprotection strategy. Protecting groups are temporary modifications of functional groups that prevent them from reacting while transformations are carried out elsewhere in the molecule.[3][4] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functionalities within the molecule.[5]
The acetyl group (Ac), an acyl protecting group, is one of the most widely used in carbohydrate chemistry due to its numerous favorable characteristics.[6][7] Acetylation of hydroxyl groups is typically a high-yielding and efficient process.[2] This guide will explore the multifaceted role of acetyl protecting groups, from their basic application in masking hydroxyls to their intricate involvement in directing stereoselective glycosylations.
Advantages and Disadvantages of Acetyl Protecting Groups
The utility of acetyl groups in carbohydrate synthesis is a balance of their beneficial properties and potential drawbacks.
Advantages
-
Ease of Introduction and Removal: Acetylation is readily achieved using common reagents like acetic anhydride or acetyl chloride, often with a base catalyst such as pyridine or a Lewis acid.[7] Conversely, deacetylation is typically accomplished under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).[8]
-
Crystallinity: Per-O-acetylated carbohydrates are often crystalline solids, which facilitates their purification by recrystallization.
-
Neighboring Group Participation: An acetyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction to form a cyclic dioxolenium ion intermediate.[3][9] This intermediate shields one face of the molecule, leading to the stereoselective formation of 1,2-trans-glycosidic linkages.[3][9] This is a powerful tool for controlling the stereochemical outcome of glycosylation reactions.
-
Orthogonal Stability: Acetyl groups are stable to a wide range of reaction conditions, including those used for the introduction and removal of other protecting groups like benzyl ethers and silyl ethers, allowing for orthogonal protection strategies.[6]
Disadvantages
-
Acyl Group Migration: Under certain conditions, particularly basic or acidic, acetyl groups can migrate between adjacent hydroxyl groups.[10][11][12][13] This isomerization can lead to a mixture of products and complicate synthetic strategies.[10][11][12] Migration typically occurs from a secondary to a primary hydroxyl group, which is the most thermodynamically stable position.[11]
-
Orthoester Formation: During glycosylation reactions with donors possessing a participating C-2 acetyl group, orthoester formation can be a significant side reaction.[14] This occurs when the alcohol nucleophile attacks the dioxolenium ion intermediate at the central carbon instead of the anomeric carbon.
-
Disarming Effect: The electron-withdrawing nature of acetyl groups reduces the reactivity of the glycosyl donor, a phenomenon known as the "disarming" effect.[15] This can necessitate the use of more forceful activation conditions for glycosylation.
The Critical Role of Neighboring Group Participation
One of the most significant contributions of acetyl groups to carbohydrate synthesis is their ability to direct the stereochemical outcome of glycosylation reactions through neighboring group participation.[3][15] When an acetyl group is located at the C-2 position of a glycosyl donor, its carbonyl oxygen can act as an internal nucleophile, attacking the anomeric center upon activation of the leaving group. This results in the formation of a rigid, bicyclic dioxolenium ion intermediate.[3][9]
The formation of this intermediate effectively blocks the syn-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack from the anti-face, leading to the exclusive formation of the 1,2-trans-glycosidic linkage.[3][9] For glucose and galactose donors, this results in the formation of β-glycosides, while for mannose donors, it leads to α-glycosides.
Caption: Neighboring group participation of a C-2 acetyl group.
Experimental Protocols
General Procedure for Per-O-acetylation of a Monosaccharide
This protocol describes a standard method for the complete acetylation of a free sugar using acetic anhydride and a catalyst.
Materials:
-
Monosaccharide (e.g., D-glucose)
-
Acetic anhydride (Ac₂O)
-
Catalyst (e.g., sodium acetate or lithium perchlorate[16])
-
Solvent (e.g., pyridine or dichloromethane if using LiClO₄[16])
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the monosaccharide (1 equivalent) in the chosen solvent, add the catalyst (catalytic amount, e.g., 0.1 equivalent per hydroxyl group for LiClO₄[16]).
-
Add acetic anhydride (1.1 to 1.5 equivalents per hydroxyl group) dropwise to the stirring solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 40 °C) to proceed to completion.[16]
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude per-O-acetylated sugar.
-
Purify the product by recrystallization or column chromatography.
Caption: General workflow for per-O-acetylation.
General Procedure for Zemplén Deacetylation
This protocol outlines the deprotection of acetylated carbohydrates under basic conditions.
Materials:
-
Per-O-acetylated carbohydrate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the per-O-acetylated carbohydrate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol (typically a few drops of a 0.5 M solution).
-
Monitor the reaction by TLC. The reaction is usually complete within a short period (minutes to a few hours) at room temperature.
-
Upon completion, neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deacetylated carbohydrate.
Selective Anomeric Deacetylation
Selective removal of the anomeric acetyl group is a key transformation in the synthesis of glycosyl donors.
Materials:
-
Per-O-acetylated carbohydrate
-
Reagent for selective deacetylation (e.g., MgO in methanol[17], ammonium acetate in DMF[18], or methylamine[19])
-
Solvent (as specified by the chosen method)
-
Saturated aqueous NaHCO₃ (for workup with MgO/MeOH[17])
-
Dichloromethane (for extraction)
Procedure (using MgO/MeOH as an example[17]):
-
To a solution of the per-O-acetylated carbohydrate (1 mmol) in methanol (20 mL), add MgO (1 mmol).
-
Stir the mixture under reflux for 4-5 hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
For larger scale reactions, neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 1-hydroxy sugar.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the acetylation and deacetylation of carbohydrates.
Table 1: Efficiency of Per-O-acetylation using LiClO₄ Catalyst[16]
| Substrate | Time (h) | Yield (%) |
| D-Glucose | 2 | 95 |
| D-Mannose | 2 | 96 |
| D-Galactose | 3 | 94 |
| D-Xylose | 1.5 | 97 |
Table 2: Yields for Selective Anomeric Deacetylation with MgO/MeOH[17]
| Substrate | Time (h) | Yield (%) |
| Glucose Pentaacetate | 4 | 89 |
| Galactose Pentaacetate | 4.5 | 85 |
| Xylose Tetraacetate | 3.5 | 92 |
| Lactose Octaacetate | 5 | 82 |
Logical Relationships in Protecting Group Strategy
The choice of a protecting group strategy is a critical decision in the planning of a complex oligosaccharide synthesis. The interplay between different protecting groups and their selective removal is paramount.
Caption: Logical flow of a protecting group strategy in oligosaccharide synthesis.
Conclusion
Acetyl protecting groups are indispensable tools in the field of carbohydrate synthesis. Their ease of use, stability, and, most importantly, their ability to direct the stereochemistry of glycosylation reactions through neighboring group participation have solidified their place in the synthetic chemist's toolbox. While challenges such as acyl migration and orthoester formation must be considered and mitigated, the strategic application of acetyl groups enables the efficient and stereocontrolled synthesis of complex oligosaccharides and glycoconjugates. The detailed protocols and summarized data herein provide a practical guide for researchers, and the visual representations of key concepts offer a clear framework for understanding the fundamental principles governing their use. As the demand for synthetic carbohydrates for biological and medicinal applications continues to grow, a thorough understanding of the role of acetyl protecting groups will remain essential for innovation in this dynamic field.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bohrium.com [bohrium.com]
- 15. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 16. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 17. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
3,6-Di-O-acetyl-D-glucal: A Chiral Synthon for Drug Discovery and Glycoscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Di-O-acetyl-D-glucal is a versatile and highly valuable chiral synthon in modern organic chemistry. Its unique structural features, including a reactive double bond and strategically placed protecting groups, make it an ideal starting material for the stereoselective synthesis of a wide array of complex carbohydrates and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug development and glycoscience research. Detailed experimental protocols for its preparation and major transformations are presented, alongside quantitative data to inform reaction optimization. Furthermore, this guide illustrates the application of this synthon in the synthesis of oligosaccharides and its relevance to the modulation of biological pathways, such as cell adhesion mediated by P-selectin.
Introduction
Glycals, cyclic enol ethers of sugars, are powerful intermediates in carbohydrate chemistry.[1] Among them, this compound stands out due to the presence of a free hydroxyl group at the C-4 position, which allows for selective functionalization. This feature, combined with the inherent chirality of the molecule, makes it a sought-after building block for the synthesis of 2-deoxy-sugars, oligosaccharides, and various glycoconjugates with significant biological activities.[2] Its applications span from the development of novel therapeutics, such as enzyme inhibitors and anti-inflammatory agents, to the creation of molecular probes for studying fundamental biological processes.[3][4]
Synthesis of this compound
The most common and efficient route to this compound involves a chemoenzymatic approach starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. This process consists of a selective enzymatic deacetylation at the C-6 position, followed by a base-catalyzed intramolecular acyl migration from the C-4 to the C-6 position.[5]
Experimental Protocol: Synthesis of this compound[5]
Step 1: Enzymatic Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal
-
A 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal is prepared in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.
-
To this solution, immobilized Candida rugosa lipase on octyl-agarose gel (1 g) is added.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by HPLC. The pH is maintained at 4.0 by automatic titration.
-
After approximately 4 hours, complete conversion of the starting material to 3,4-di-O-acetyl-D-glucal is typically observed.
-
The immobilized enzyme is removed by filtration.
Step 2: C4 to C6 Acyl Migration
-
The filtrate containing 3,4-di-O-acetyl-D-glucal is cooled to 4°C.
-
The pH of the solution is rapidly adjusted to 9.5 by the addition of a NaOH solution.
-
The reaction mixture is maintained at this pH for a specified time to allow for the acyl migration to occur, yielding this compound.
-
The reaction is quenched by adjusting the pH to an acidic value (e.g., 4.0) to prevent further migration.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (n-hexane/ethyl acetate, 1/1 v/v) to afford pure this compound. A global yield of 90% can be achieved.[5]
Key Reactions of Acetylated Glucals as Chiral Synthons
The synthetic utility of this compound and its precursor, 3,4,6-tri-O-acetyl-D-glucal, is demonstrated through a variety of stereoselective transformations. The double bond serves as a handle for introducing diverse functionalities.
Ferrier Rearrangement
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals with nucleophiles (e.g., alcohols, thiols) to produce 2,3-unsaturated glycosides.[6] This reaction is fundamental for the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome is influenced by the catalyst and reaction conditions, often favoring the formation of the α-anomer due to the anomeric effect.[6]
Table 1: Quantitative Data for the Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal
| Entry | Alcohol/Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1 | Benzyl alcohol | 3,5-Dinitrobenzoic acid (20) | CH3CN | 80 | 2-3 | 81 | Predominantly α | [6] |
| 2 | Ethanol | Resin-H+ (low loading) | Perfluoro-n-hexane | 100 | 6 | 45 | >20:1 | [7] |
| 3 | 2-Phenylethanol | BDMS (10) | CH2Cl2 | RT | - | 65-90 | - | [1] |
| 4 | Cholesterol | BF3·OEt2 | Benzene | - | - | - | Predominantly α | [8] |
| 5 | Thiophenol | 3,5-Dinitrobenzoic acid (20) | CH3CN | 80 | 2-3 | High | Predominantly α | [6] |
BDMS: Bromodimethylsulfonium bromide
Experimental Protocol: Ferrier Rearrangement with 3,5-Dinitrobenzoic Acid[6]
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (0.5 mmol) and the alcohol or thiol (1 equivalent) in dry acetonitrile (5 mL), 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) is added at room temperature.
-
The reaction mixture is stirred at 80°C for the time specified (typically 2-3 hours), with the progress monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel column chromatography (ethyl acetate/hexanes, 1/4 v/v) to yield the 2,3-unsaturated glycoside.
Epoxidation
The double bond of acetylated glucals can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are highly reactive intermediates that can be opened by various nucleophiles to introduce functionality at C-1 and C-2 with high stereocontrol. Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone, is a particularly effective reagent for this transformation.[3]
Table 2: Quantitative Data for the Epoxidation of Acetylated Glucals
| Entry | Substrate | Oxidizing Agent | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Product Ratio (gluco:manno) | Reference |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | CH2Cl2 / aq. NaHCO3 / Acetone | 0 to RT | 6 | 87 | 7:1 | [3][9] |
| 2 | 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | CH2Cl2 / aq. NaHCO3 / Acetone | 0 to RT | 2.5 | 99 | 100% α-gluco | [9] |
Experimental Protocol: In Situ Epoxidation with DMDO[3]
-
To a vigorously stirred, ice-cooled, biphasic solution of 3,4,6-tri-O-acetyl-D-glucal (3.00 g, 11.02 mmol) in CH2Cl2 (50 mL), acetone (5 mL), and saturated aqueous NaHCO3 (100 mL), a solution of Oxone® (13.6 g, 22.12 mmol) in water (60 mL) is added dropwise over 20 minutes.
-
The mixture is stirred vigorously at 0°C for 30 minutes and then at room temperature for an additional 6 hours.
-
The organic phase is separated, and the aqueous phase is extracted with CH2Cl2 (3 x 30 mL).
-
The combined organic phases are dried (Na2SO3) and concentrated to give a mixture of the corresponding 1,2-anhydro-gluco- and -manno-pyranoses.
Application in the Synthesis of Bioactive Molecules
The derivatives of this compound are crucial for the synthesis of complex oligosaccharides and other molecules with therapeutic potential. A notable application is in the development of inhibitors for selectins, a family of cell adhesion molecules involved in inflammatory responses.
Case Study: Synthesis of a P-selectin Inhibitor Precursor
P-selectin, expressed on the surface of activated endothelial cells and platelets, mediates the initial tethering and rolling of leukocytes during inflammation.[8] Small molecules that mimic the natural carbohydrate ligands of P-selectin, such as sialyl Lewisx, can act as antagonists and are promising anti-inflammatory agents.[8] The synthesis of such mimetics can utilize this compound as a chiral scaffold.
Below is a conceptual workflow for the synthesis of a simplified P-selectin inhibitor precursor, illustrating the utility of this compound.
Signaling Pathway: P-selectin Mediated Cell Adhesion
The interaction between P-selectin on endothelial cells and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes is a critical step in the inflammatory cascade. This interaction initiates leukocyte rolling, which is a prerequisite for subsequent firm adhesion and transmigration into tissues.[10] A P-selectin inhibitor, synthesized from a glucal-derived synthon, would competitively bind to P-selectin, thereby blocking its interaction with PSGL-1 and attenuating the inflammatory response.
Conclusion
This compound has established itself as a cornerstone chiral synthon in the synthesis of complex carbohydrates and glycoconjugates. Its preparation via a robust chemoenzymatic route and its versatile reactivity, particularly in Ferrier rearrangements and epoxidations, provide access to a vast chemical space of biologically relevant molecules. The application of this synthon in the development of P-selectin inhibitors highlights its significance in drug discovery. As the field of glycoscience continues to expand, the demand for such well-defined and versatile chiral building blocks will undoubtedly grow, further solidifying the importance of this compound in advancing both chemical synthesis and biomedical research.
References
- 1. nbinno.com [nbinno.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-β-D-Glycopyranosyl Chalcone analogues with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 6. Recent Advances in the Synthesis of C-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition and Adhesion [cryst.bbk.ac.uk]
- 8. scilit.com [scilit.com]
- 9. "Stuck on sugars - how carbohydrates regulate cell adhesion, recognition, and signaling" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Acetylated Glucals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of acetylated glucals, with a primary focus on the well-characterized compound 3,4,6-tri-O-acetyl-D-glucal. It includes a summary of quantitative data, detailed experimental protocols for synthesis and characterization, and a visualization of the general experimental workflow.
Introduction to Acetylated Glucals
Acetylated glucals are versatile synthetic intermediates in carbohydrate chemistry, playing a crucial role in the synthesis of a wide array of glycoconjugates, oligosaccharides, and natural products.[1][2][3] The presence of the enol ether functionality and the protecting acetyl groups allows for a range of chemical transformations, making them valuable building blocks in medicinal chemistry and drug development. Understanding their physical properties is paramount for their effective use in synthesis and purification.
Physical Characteristics of 3,4,6-tri-O-acetyl-D-glucal
3,4,6-tri-O-acetyl-D-glucal is the most extensively studied acetylated glucal. Its physical properties are well-documented and summarized in the table below. Data for other acetylated glucals with varying degrees of acetylation are not as readily available in the literature, highlighting the prominence of this particular derivative.
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3] |
| Molecular Formula | C₁₂H₁₆O₇[4] |
| Molecular Weight | 272.25 g/mol [4] |
| Melting Point | 53-55 °C[2][5] |
| Specific Rotation ([α]²⁵_D) | -12° (c=2 in ethanol) |
| Solubility | Soluble in chloroform and ethanol; insoluble in water.[2][6][7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.47 (d, J=6.2 Hz, 1H, H-1), 4.84 (t, J=6.2 Hz, 1H, H-2), 5.30 (m, 1H, H-3), 5.18 (m, 1H, H-4), 4.30 (m, 1H, H-5), 4.25-4.15 (m, 2H, H-6), 2.10, 2.08, 2.05 (3s, 9H, 3x OAc). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.6, 170.2, 169.8 (C=O), 145.5 (C-1), 99.8 (C-2), 68.2, 67.5, 65.9, 61.8, 21.0, 20.9, 20.8 (CH₃). |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 3,4,6-tri-O-acetyl-D-glucal.
This protocol is adapted from established methods for the acetylation of D-glucose followed by a reductive elimination.
Materials:
-
D-glucose
-
Acetic anhydride
-
Perchloric acid (catalyst)
-
Zinc dust
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Acetylation of D-glucose: To a stirred solution of D-glucose (e.g., 500 mg, 2.77 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid at 0°C.
-
Allow the reaction to proceed for 30 minutes at 0°C.
-
Work-up of Acetylated Glucose: The reaction mixture is then carefully poured into ice-water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Reductive Elimination to form the Glucal: The crude acetylated glucose is dissolved in a mixture of acetone and water. Zinc dust and sodium dihydrogen phosphate are added to the solution.
-
The mixture is stirred vigorously at room temperature for 3 hours.
-
Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 4:1 and moving to 2:1) to yield pure 3,4,6-tri-O-acetyl-D-glucal.
The specific rotation is a fundamental physical property for characterizing chiral molecules like acetylated glucals.
Apparatus:
-
Polarimeter
-
Sodium lamp (for D-line at 589 nm)
-
Polarimeter tube (1 dm length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the acetylated glucal (e.g., 200 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) to obtain a known concentration (c) in g/mL.
-
Instrument Calibration: Calibrate the polarimeter with the pure solvent (blank reading).
-
Measurement: Fill the polarimeter tube with the prepared sugar solution, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the observed angle of rotation (α_obs).[8][9]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (l * c) where l is the path length in decimeters and c is the concentration in g/mL.[10][11]
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of acetylated glucals.
Instrumentation and Software:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
NMR data processing software
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified acetylated glucal in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.[12]
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are then analyzed to confirm the structure of the acetylated glucal.[13]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an acetylated glucal.
Caption: General workflow for the synthesis and characterization of acetylated glucals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tri-O-acetyl-D-glucal CAS#: 2873-29-2 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4,6-Tri-O-acetylglucal | C12H16O7 | CID 102891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 6. Cas 2873-29-2,3,4,6-tri-O-Acetyl-D-glucal | lookchem [lookchem.com]
- 7. Tri-O-acetyl-D-glucal | 2873-29-2 [chemicalbook.com]
- 8. satish0402.weebly.com [satish0402.weebly.com]
- 9. scribd.com [scribd.com]
- 10. To determine the specific rotation of a sugar using a polarimeter. (Theory) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Reactivity of the Enol Ether in D-Glucals
D-glucal, a cyclic enol ether derived from D-glucose, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its unique structure, featuring a highly reactive carbon-carbon double bond between the C1 and C2 positions, makes it a versatile precursor for the synthesis of a wide array of carbohydrate derivatives, including glycosides, glycoconjugates, and aminosugars.[1][3] This guide delves into the fundamental reactivity of the enol ether moiety in D-glucals, focusing on the principal reaction pathways, quantitative data, experimental methodologies, and their implications for drug development.
Core Reactivity of the D-Glucal Enol Ether
The reactivity of D-glucal is dominated by the electron-rich nature of its enol ether double bond (C1=C2). This region of high electron density is susceptible to attack by electrophiles, initiating the two primary and often competing reaction pathways: electrophilic addition and the Ferrier rearrangement.[4][5][6] The choice of acid catalyst—protic versus Lewis acid—is a critical factor in directing the reaction toward one of these pathways.[5][7]
Electrophilic Addition Reactions
In the presence of a protic acid, D-glucals typically undergo electrophilic addition. The reaction is initiated by the protonation of the double bond, which leads to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield 2-deoxyglycosides.[5][8]
Mechanism of Acid-Catalyzed Electrophilic Addition to D-Glucal.
This pathway is fundamental for synthesizing various 2-deoxy sugars. A notable example is the reaction of D-glucal and its derivatives with electrophilic N-F fluorinating reagents, such as Selectfluor™. This reaction produces mixtures of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives, which are valuable intermediates in drug discovery.[9] The ratio of the resulting stereoisomers is dependent on the nature of the oxygen-protecting groups on the glucal.[9]
The Ferrier Rearrangement (Type I)
The Ferrier rearrangement is arguably the most significant reaction involving D-glucals. It is a powerful method for converting glycals into 2,3-unsaturated glycosides.[10][11] This reaction involves a nucleophilic substitution combined with an allylic shift of the double bond from the C1-C2 position to the C2-C3 position. The process is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃) or indium(III) chloride (InCl₃).[11][12]
Unlike protic acids which favor electrophilic addition, Lewis acids coordinate to the oxygen of the C3-leaving group (commonly an acetate), facilitating its departure and the formation of a delocalized, resonance-stabilized allyloxycarbenium ion.[5][7][11] This intermediate is then attacked by a nucleophile at the anomeric carbon (C1), yielding the 2,3-unsaturated glycoside product.[5]
Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement.
The Ferrier rearrangement is highly versatile, enabling the synthesis of a wide range of O-, S-, N-, and C-glycosides by varying the nucleophile.[13][14] The stereoselectivity of the nucleophilic attack often favors the formation of the α-anomer.[11][15]
Quantitative Data on Ferrier Rearrangement
The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the reaction conditions. Below is a summary of representative data from the literature.
| Catalyst | Nucleophile (Solvent) | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Boron trifluoride (BF₃·OEt₂) | Various Alcohols (Benzene) | Room Temp. | High (~90%) | Predominantly α | [15] |
| Indium(III) chloride (InCl₃) | Methanol (Dichloromethane) | - | - | 7:1 | [11][12] |
| Tin(IV) chloride (SnCl₄) | Methanol (Dichloromethane) | -78 °C, 10 min | 83% | 86:14 | [11] |
| Zinc chloride (ZnCl₂) | Ethanol (Toluene) | Room Temp., 30-60 min | 65-95% | 89:11 | [11] |
| TMSOTf | Silyl Ketene Acetal (CH₂Cl₂/CH₃CN) | -5 °C, 2 h | - | - | [16] |
Experimental Protocols
Detailed and robust experimental procedures are crucial for reproducible results in a research or drug development setting.
General Protocol for a Lewis Acid-Catalyzed Ferrier Rearrangement
This procedure is adapted from a large-scale synthesis of a C-glycoside from tri-O-acetyl-D-glucal.[16]
Materials:
-
Tri-O-acetyl-D-glucal
-
Silyl ketene acetal (nucleophile)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis acid)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flask under an inert atmosphere, add tri-O-acetyl-D-glucal (1.0 equiv) dissolved in a mixture of CH₂Cl₂ and CH₃CN.
-
Cool the reaction mixture to -5 °C using an appropriate cooling bath.
-
Add the silyl ketene acetal (1.2 equiv) to the cooled solution.
-
Slowly add a solution of TMSOTf (1.1 equiv) in CH₂Cl₂ via an addition funnel over a period of 30 minutes, maintaining the internal temperature at -5 °C.
-
After the addition is complete, stir the reaction mixture at -5 °C for 2 hours.
-
Quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel chromatography to obtain the desired 2,3-unsaturated C-glycoside.
Workflow for a Typical Ferrier Rearrangement Experiment.
Applications in Drug Development
The synthetic versatility of D-glucal makes it an important starting material in drug discovery and development. The 2,3-unsaturated glycosides produced via the Ferrier rearrangement are key intermediates for synthesizing a variety of bioactive compounds.[10] Furthermore, D-glucal and its derivatives have been investigated for a range of therapeutic applications, including potential blood sugar-lowering, antiviral, antitumor, and anti-inflammatory effects.[17][18] The ability to readily functionalize the glucal scaffold allows for the creation of diverse molecular libraries, which are essential for identifying new drug candidates and probing biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 12. Ferrier_rearrangement [chemeurope.com]
- 13. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102397270B - Application of glucal and glucal derivative in preparation of drugs - Google Patents [patents.google.com]
- 18. CN102397270A - Application of glucal and glucal derivative in preparation of medicines - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Nomenclature of Partially Acetylated Sugars
Introduction
Acetylation is a common modification of carbohydrates that plays a critical role in various biological processes, including molecular recognition, signaling, and the modulation of the physical and chemical properties of polysaccharides. In drug development, the precise control and characterization of acetylation patterns on carbohydrate-based therapeutics can significantly impact their efficacy, stability, and immunogenicity. A thorough understanding of the systematic nomenclature of partially acetylated sugars is, therefore, paramount for clear communication and unambiguous representation of these complex molecules. This guide provides a comprehensive overview of the principles governing the naming of partially acetylated sugars, details the experimental protocols for their characterization, and presents this information in a format accessible to professionals in the field.
Fundamentals of Monosaccharide Nomenclature
Before delving into the specifics of acetylated derivatives, it is essential to grasp the basic IUPAC nomenclature for unmodified monosaccharides. The systematic name of a sugar is built upon several key features:
-
Parent Sugar and Number of Carbons: The name is based on the parent aldose or ketose (e.g., glucose, fructose). A prefix indicates the number of carbon atoms (e.g., hexose for six carbons).[1][2]
-
Stereochemistry (D/L Configuration): The configuration of the chiral center furthest from the carbonyl group determines whether the sugar belongs to the D- or L-series, by relating it to D-glyceraldehyde.[1]
-
Ring Structure (Furanose/Pyranose): In solution, monosaccharides exist predominantly as cyclic hemiacetals or hemiketals. A five-membered ring is termed a furanose, and a six-membered ring is a pyranose.[1]
-
Anomeric Configuration (α/β): The formation of the cyclic structure creates a new chiral center at the anomeric carbon (C-1 for aldoses, C-2 for ketoses). The two possible stereoisomers are designated as α or β.[3]
Combining these elements gives the full name of a monosaccharide, for example, α-D-glucopyranose.
Nomenclature of Acetylated Sugars
The acetylation of a sugar involves the replacement of a hydrogen atom of a hydroxyl (-OH) or an amino (-NH₂) group with an acetyl group (-COCH₃).[4][5] The systematic nomenclature for these derivatives follows a clear set of rules.
3.1 O-Acetylation (Acetylation of Hydroxyl Groups)
-
The Acetyl Group: In chemical nomenclature, the acetyl group is often abbreviated as Ac .[4]
-
Locating the Acetyl Group: The position of the acetyl group is indicated by a numerical locant corresponding to the carbon atom whose hydroxyl group is acetylated. The locant is followed by an italicized capital O to specify that the substitution is on the oxygen atom.
-
Example: A glucose molecule acetylated at the hydroxyl group on carbon 2 is named 2-O-acetyl-D-glucopyranose .
-
-
Multiple Acetyl Groups: When multiple hydroxyl groups are acetylated, the locants are listed in ascending order, separated by commas. Prefixes such as di-, tri-, tetra-, etc., are used to indicate the number of identical substituents.
-
Example: A glucose molecule acetylated at carbons 2, 3, and 6 is named 2,3,6-tri-O-acetyl-D-glucopyranose .
-
-
Full Acetylation: A sugar in which all hydroxyl groups are acetylated is named using the prefix "per-". Alternatively, a numerical prefix (e.g., penta- for glucose) can be used.
-
Example: Fully acetylated glucose is named per-O-acetyl-D-glucopyranose or 1,2,3,4,6-penta-O-acetyl-D-glucopyranose . The corresponding ester name, D-glucopyranose pentaacetate , is also commonly used.[6]
-
3.2 N-Acetylation (Acetylation of Amino Groups)
Many biologically important sugars are amino sugars, where a hydroxyl group is replaced by an amino group (-NH₂). The acetylation of this amino group is denoted using an italicized capital N.
-
Example: D-Glucosamine acetylated at the amino group on carbon 2 is named 2-acetamido-2-deoxy-D-glucose or, more commonly, N-acetyl-D-glucosamine . This is frequently abbreviated as GlcNAc .[7][8]
3.3 Symbol Nomenclature for Glycans (SNFG)
For complex glycans, the Symbol Nomenclature for Glycans (SNFG) provides a graphical representation and a text-based nomenclature for modifications. In this system, an acetyl group is denoted by "Ac". The position is indicated by a preceding number.[9][10]
-
Example: A 9-O-acetylated neuraminic acid would be represented as Neu5,9Ac₂ (assuming it is also N-acetylated at position 5) or textually as 9Ac .[9][10]
The logical flow for systematically naming a partially acetylated sugar is illustrated below.
References
- 1. vedantu.com [vedantu.com]
- 2. lndcollege.co.in [lndcollege.co.in]
- 3. Carbohydrates [www2.chemistry.msu.edu]
- 4. Acetyl group - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Acetyl group [chem.ucla.edu]
- 6. media.iupac.org [media.iupac.org]
- 7. LIPID MAPS [lipidmaps.org]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. Symbol Nomenclature for Glycans (SNFG) - NCBI [ncbi.nlm.nih.gov]
- 10. dl.icdst.org [dl.icdst.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-Di-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,6-di-O-acetyl-D-glucal from tri-O-acetyl-D-glucal. The described method is a regioselective two-step enzymatic process that offers a high-yield route to this valuable intermediate in carbohydrate chemistry.
Introduction
This compound is a selectively protected derivative of D-glucal, a versatile building block in the synthesis of various biologically active molecules and complex carbohydrates. The free hydroxyl group at the C-4 position allows for further chemical modifications, making it a key intermediate in drug development and glycochemistry research. The protocol outlined below describes an efficient enzymatic approach to achieve selective deacetylation of the readily available tri-O-acetyl-D-glucal.
Reaction Principle
The synthesis proceeds in two distinct steps:
-
Enzymatic Deacetylation: Tri-O-acetyl-D-glucal is first subjected to regioselective enzymatic hydrolysis at the C-6 position to yield 3,4-di-O-acetyl-D-glucal. This reaction is catalyzed by a lipase, such as Candida rugosa lipase, under acidic pH conditions.
-
Acyl Migration: The resulting 3,4-di-O-acetyl-D-glucal undergoes a base-promoted intramolecular acyl migration from the C-4 to the C-6 position. This is achieved by adjusting the pH of the reaction mixture to a basic range, yielding the desired this compound.
This chemoenzymatic strategy provides a high degree of regioselectivity that is often difficult to achieve through purely chemical methods.
Experimental Protocols
Materials and Reagents:
-
3,4,6-Tri-O-acetyl-D-glucal (starting material)
-
Candida rugosa lipase (immobilized or free)
-
Phosphate buffer (50 mM)
-
Acetonitrile
-
Sodium hydroxide solution (for pH adjustment)
-
Hydrochloric acid solution (for pH adjustment)
-
Ethyl acetate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment (stirrer, pH meter, rotary evaporator, chromatography columns)
Step 1: Enzymatic Synthesis of 3,4-di-O-acetyl-D-glycal
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a mixture of 50 mM phosphate buffer and 20% acetonitrile.
-
Adjust the pH of the solution to a constant value of 4.0 using a suitable acidic solution (e.g., HCl).
-
Add Candida rugosa lipase (immobilized on octyl-agarose gel is recommended) to the solution.[1]
-
Stir the mixture mechanically at room temperature.
-
Monitor the progress of the reaction by HPLC or TLC.[1] The reaction is typically complete within 4 hours, showing 100% conversion of the substrate.[1]
-
Once the reaction is complete, remove the enzyme by filtration. The resulting solution contains 3,4-di-O-acetyl-D-glycal and is used directly in the next step.[1]
Step 2: C-4 to C-6 Acyl Migration to Yield 3,6-di-O-acetyl-D-glycal
-
Take the filtrate from Step 1 containing the 3,4-di-O-acetyl-D-glycal.
-
Adjust the pH of the solution to a range of 8.0 to 9.5, with an optimal range of 8.6 to 9.0, using a suitable basic solution (e.g., NaOH).[1]
-
Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours.[1]
-
Monitor the acyl migration by TLC or HPLC.
-
Once the migration is complete, block the reaction by adjusting the pH back to an acidic value (e.g., pH 3 to 5).[1]
-
If acetonitrile was used as a co-solvent, remove it under reduced pressure.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material Concentration | 20 mM | [1] |
| Solvent System (Step 1) | 50 mM Phosphate Buffer with 20% Acetonitrile | [1] |
| Enzyme | Candida Rugosa lipase (immobilized) | [1] |
| pH (Step 1) | 4.0 | [1] |
| Reaction Time (Step 1) | 4 hours | [1] |
| Conversion (Step 1) | 100% | [1] |
| pH (Step 2 - Acyl Migration) | 8.0 - 9.5 (optimal 8.6 - 9.0) | [1] |
| Temperature (Step 2) | 0°C - 25°C | [1] |
| Reaction Time (Step 2) | 2 - 6 hours | [1] |
| Purification Method | Column Chromatography | [1] |
Visualizations
Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Enzymatic Regioselective Deacetylation of Peracetylated Glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective deacetylation of peracetylated sugars, such as 3,4,6-tri-O-acetyl-D-glucal, is a critical transformation in synthetic carbohydrate chemistry. It allows for the selective deprotection of one hydroxyl group, enabling site-specific modifications to produce a wide array of valuable synthons for the synthesis of oligosaccharides, glycoconjugates, and other biologically active molecules. Enzymatic methods, particularly using lipases, offer a green and highly selective alternative to traditional chemical approaches, which often require complex protection-deprotection strategies and can suffer from a lack of selectivity. This application note provides a detailed overview and experimental protocols for the enzymatic regioselective deacetylation of peracetylated glucal.
Principles and Advantages of Enzymatic Deacetylation
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds. In organic solvents or biphasic systems, they can be employed for the regioselective deacetylation of peracetylated carbohydrates. The regioselectivity of the enzymatic reaction is influenced by several factors, including the choice of enzyme, the reaction medium (solvent), pH, and temperature. By carefully selecting these parameters, it is possible to direct the deacetylation to a specific position on the glucal ring, most commonly the C-3 or C-6 position.
The primary advantages of using enzymatic methods for regioselective deacetylation include:
-
High Regioselectivity: Enzymes can differentiate between sterically and electronically similar acetyl groups, leading to the formation of a single major product.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which helps to prevent side reactions such as acyl migration.
-
Environmentally Friendly: Enzymes are biodegradable catalysts, and their use often reduces the need for hazardous reagents and solvents.
-
Simplified Procedures: In some cases, the use of immobilized enzymes allows for easy separation and recycling of the biocatalyst.
Data Presentation: Regioselectivity of Various Lipases
The choice of lipase is a crucial factor in determining the regioselectivity of the deacetylation of 3,4,6-tri-O-acetyl-D-glucal. The following table summarizes the performance of several commercially available lipases in the deacetylation reaction.
| Enzyme Source | Product(s) | Yield (%) | Reference |
| Candida antarctica lipase B (CALB) | 4,6-di-O-acetyl-D-glucal (C-3 deacetylation) | High | [1] |
| Pseudomonas fluorescens lipase | 3,4-di-O-acetyl-D-glucal (C-6 deacetylation) | 92 | |
| Candida rugosa lipase (CRL) | 3,4-di-O-acetyl-D-glucal (C-6 deacetylation) | High | [1] |
| Aspergillus niger lipase | 4,6-di-O-acetyl-D-glucal (C-3 deacetylation) | Moderate | [1] |
| Lipase from Penicillium camemberti | 4,6-di-O-acetyl-D-glucal (C-3 deacetylation) | Traces | [1] |
| Amano Lipase M (Mucor javanicus) | 4,6-di-O-acetyl-D-glucal (C-3 deacetylation) | Traces | [1] |
Experimental Protocols
This section provides detailed protocols for the regioselective deacetylation of 3,4,6-tri-O-acetyl-D-glucal to achieve either C-3 or C-6 deprotection.
Protocol 1: Regioselective C-3 Deacetylation using Candida antarctica Lipase B (CALB)
This protocol is optimized for the synthesis of 4,6-di-O-acetyl-D-glucal.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
tert-Butyl methyl ether (MTBE)
-
n-Butanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 g, 3.67 mmol) in MTBE (20 mL).
-
Add n-butanol (0.34 mL, 3.67 mmol, 1 equivalent) to the solution.
-
Add immobilized Candida antarctica lipase B (200 mg) to the reaction mixture.
-
Seal the flask and stir the mixture at 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (1:1 v/v) as the eluent. The product, 4,6-di-O-acetyl-D-glucal, will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete (typically after 24-48 hours), filter the enzyme from the reaction mixture and wash it with a small amount of MTBE.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity to 1:1) to isolate the pure 4,6-di-O-acetyl-D-glucal.
-
Characterization: Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Regioselective C-6 Deacetylation using Candida rugosa Lipase (CRL)
This protocol is designed for the synthesis of 3,4-di-O-acetyl-D-glucal.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized Candida rugosa lipase
-
Phosphate buffer (50 mM, pH 4.0)
-
Acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a mixture of 50 mM phosphate buffer (pH 4.0) and acetonitrile (80:20 v/v).
-
Add immobilized Candida rugosa lipase (1 g of lipase per gram of substrate) to the solution.
-
Stir the mixture at room temperature. Maintain the pH at 4.0 by the controlled addition of a suitable acid or base, or by using an autotitrator.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC (hexane:ethyl acetate, 1:1 v/v).
-
Work-up: Upon completion, filter off the immobilized enzyme.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 3,4-di-O-acetyl-D-glucal.
-
Characterization: Verify the structure of the isolated product using spectroscopic methods such as NMR.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic regioselective deacetylation of peracetylated glucal.
Caption: Workflow for enzymatic deacetylation of peracetylated glucal.
Signaling Pathway of Lipase-Catalyzed Deacetylation
The following diagram illustrates the catalytic cycle of a lipase in the deacetylation of a peracetylated glucal molecule.
Caption: Lipase catalytic cycle for deacetylation.
Conclusion
Enzymatic regioselective deacetylation of peracetylated glucal is a powerful and practical method for the synthesis of selectively protected carbohydrate building blocks. By choosing the appropriate lipase and optimizing reaction conditions, chemists can achieve high yields and excellent regioselectivity. The protocols and data presented in this application note serve as a valuable resource for researchers in glycochemistry and drug development, facilitating the efficient synthesis of complex carbohydrates.
References
Application Notes and Protocols for C-4 to C-6 Acyl Migration in Glycal Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,6-di-O-acetyl-D-glycals through a chemoenzymatic approach involving a selective C-4 to C-6 acyl migration. This methodology is particularly useful for obtaining partially protected glycals, which are versatile building blocks in the synthesis of complex carbohydrates and glycoconjugates.
Introduction
Glycals are valuable intermediates in carbohydrate chemistry, serving as precursors for the synthesis of a wide range of biologically active molecules. The selective protection and deprotection of hydroxyl groups on the glycal scaffold are crucial for their synthetic utility. Acyl migration, the intramolecular transfer of an acyl group from one hydroxyl group to another, can be a powerful tool for achieving regioselective protection. This document outlines a two-step process for the preparation of 3,6-di-O-acetyl-D-glycals, commencing with the enzymatic deacetylation of peracetylated D-glycals, followed by a base-catalyzed C-4 to C-6 acyl migration. This process allows for the specific placement of acetyl groups, leaving a free hydroxyl group at the C-4 position for further functionalization. The acyl migration is understood to proceed through a base-catalyzed mechanism involving a cyclic orthoester intermediate.
Experimental Protocols
This protocol is divided into two main stages: the enzymatic synthesis of the 3,4-di-O-acetyl-D-glycal precursor and the subsequent base-catalyzed C-4 to C-6 acyl migration.
Part 1: Enzymatic Synthesis of 3,4-di-O-acetyl-D-glycal
This step involves the selective removal of the acetyl group at the C-6 position of a 3,4,6-tri-O-acetyl-D-glycal using an immobilized lipase.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized Candida rugosa lipase
-
Phosphate buffer (50 mM)
-
Acetonitrile
-
Ethyl acetate
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer containing 20% acetonitrile.
-
Adjust the pH of the solution to and maintain it at 4.0.
-
Add 1 gram of immobilized Candida rugosa lipase to the solution.
-
Stir the mixture mechanically at room temperature.
-
Monitor the reaction progress by HPLC. The pH should be kept constant at 4.0 through automatic titration.
-
After approximately 4 hours, once 100% conversion of the substrate is observed, remove the immobilized enzyme by filtration.
-
The resulting aqueous solution containing 3,4-di-O-acetyl-D-glycal can be used directly in the next step or the product can be isolated.
-
For isolation, extract the aqueous solution with ethyl acetate.
-
Collect the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of n-hexane/ethyl acetate (1:1 v/v) as the eluent to obtain pure 3,4-di-O-acetyl-D-glycal. A near-quantitative yield (95-100%) can be expected.[1]
Part 2: Base-Catalyzed C-4 to C-6 Acyl Migration
This step describes the selective migration of the acetyl group from the C-4 to the C-6 position.
Materials:
-
3,4-di-O-acetyl-D-glycal (from Part 1, either in solution or isolated)
-
Phosphate buffer
-
Acetonitrile (optional, as a co-solvent)
-
Ethyl acetate
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
If using the aqueous solution from Part 1, adjust the pH to a range of 8.0 to 9.5. The optimal pH range for the migration is between 8.6 and 9.0.[1]
-
If starting with isolated 3,4-di-O-acetyl-D-glycal, dissolve it in a phosphate buffer at a pH between 8.6 and 9.0. The buffer may contain 10-30% acetonitrile as a co-solvent.[1]
-
Stir the solution at room temperature and monitor the progress of the acyl migration by a suitable method such as TLC or HPLC.
-
Upon completion of the reaction, extract the aqueous solution with ethyl acetate.
-
Collect the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of n-hexane/ethyl acetate (1:1 v/v) as the eluent.
-
The final product, 3,6-di-O-acetyl-D-glucal, is isolated in pure form. The overall yield for this migration step is reported to be in the range of 80% to 95%.[1]
Data Presentation
The following table summarizes the quantitative data for the chemoenzymatic synthesis of 3,6-di-O-acetyl-D-glycal.
| Step | Substrate | Key Reagents/Catalyst | Solvent/Buffer | pH | Temperature | Reaction Time | Yield | Reference |
| 1. Enzymatic Deacetylation | 3,4,6-tri-O-acetyl-D-glucal | Immobilized Candida rugosa lipase | 50 mM Phosphate buffer with 20% Acetonitrile | 4.0 | Room Temp. | ~4 hours | 95-100% | [1] |
| 2. C-4 to C-6 Acyl Migration | 3,4-di-O-acetyl-D-glycal | Phosphate buffer | Phosphate buffer (optional 10-30% MeCN) | 8.6-9.0 | Room Temp. | - | 80-95% | [1] |
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the acyl migration and the experimental workflow.
Caption: Base-catalyzed C-4 to C-6 acyl migration mechanism.
Caption: Chemoenzymatic workflow for 3,6-di-O-acetyl-D-glycal synthesis.
References
Application Notes and Protocols for Oligosaccharide Synthesis using 3,6-Di-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Di-O-acetyl-D-glucal is a versatile and valuable building block in modern carbohydrate chemistry, particularly in the stereoselective synthesis of oligosaccharides. As a partially protected glycal, it offers a unique combination of reactivity and selectivity, making it an attractive glycosyl donor for the construction of complex carbohydrate structures. The presence of a free hydroxyl group at the C-4 position allows for regioselective glycosylation, enabling the synthesis of oligosaccharides with defined linkages that are crucial for various biological functions and for the development of novel therapeutics.
The double bond between C-1 and C-2 in the glucal ring is the key to its reactivity. This functionality allows for electrophilic additions and rearrangements, most notably the Ferrier rearrangement, which is a powerful method for the formation of 2,3-unsaturated glycosides. These products can be further manipulated to introduce a variety of functional groups and to construct both O- and C-glycosidic linkages. The acetyl groups at the C-3 and C-6 positions provide temporary protection, influencing the stereochemical outcome of glycosylation reactions and allowing for subsequent selective deprotection and further functionalization.
These application notes provide detailed protocols for the preparation of this compound and its subsequent use in oligosaccharide synthesis via the Ferrier rearrangement, along with relevant data to guide researchers in their synthetic endeavors.
Data Presentation
Spectroscopic Data
Table 1: Spectroscopic Data for 3,4,6-Tri-O-acetyl-D-glucal (for comparison)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 6.48 (dd, J = 6.1, 1.0 Hz, 1H, H-1), 5.38–5.29 (m, 1H, H-3), 5.22 (dd, J = 7.6, 5.8 Hz, 1H, H-4), 4.85 (dd, J = 6.1, 3.2 Hz, 1H, H-2), 4.41 (dd, J = 12.1, 5.7 Hz, 1H, H-6a), 4.30–4.23 (m, 1H, H-5), 4.20 (dd, J = 12.1, 3.1 Hz, 1H, H-6b), 2.09 (s, 3H, CH₃), 2.08 (s, 3H, CH₃), 2.05 (s, 3H, CH₃) |
| ¹³C NMR | 170.39, 170.22, 169.41, 145.5, 99.5, 74.5, 67.8, 65.9, 61.9, 20.9, 20.8, 20.7 |
Note: Data is for the related compound 3,4,6-tri-O-acetyl-D-glucal and is provided for comparative purposes. The removal of the acetyl group at C-4 in this compound would lead to a significant upfield shift for the H-4 and C-4 signals.
Reaction Conditions and Yields
The Ferrier rearrangement is a key reaction for the application of this compound in oligosaccharide synthesis. The following table summarizes typical conditions and outcomes for this reaction using the closely related 3,4,6-tri-O-acetyl-D-glucal, which serves as an excellent model for the reactivity of the di-acetylated analogue.
Table 2: Representative Conditions for Ferrier Glycosylation of Acetylated Glucals with Various Alcohols
| Entry | Glycosyl Acceptor (Alcohol) | Lewis Acid Promoter (mol%) | Solvent | Time (h) | Yield (%) | Stereoselectivity (α:β) |
| 1 | Benzyl alcohol | Yb(OTf)₃ (10) | CH₂Cl₂ | 0.5 | 92 | >95:5 |
| 2 | Ethanol | Sc(OTf)₃ (10) | CH₂Cl₂ | 1 | 90 | >95:5 |
| 3 | Isopropanol | InCl₃ (20) | CH₂Cl₂ | 2 | 85 | >95:5 |
| 4 | Cyclohexanol | Bi(OTf)₃ (10) | CH₂Cl₂ | 1.5 | 88 | >95:5 |
| 5 | 1-Octanol | FeCl₃ (15) | CH₂Cl₂ | 2 | 82 | >95:5 |
| 6 | Propargyl alcohol | BF₃·OEt₂ (20) | CH₂Cl₂ | 1 | 89 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from the commercially available 3,4,6-tri-O-acetyl-D-glucal via an acyl migration strategy.[1]
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized lipase (e.g., from Candida rugosa)
-
Phosphate buffer (50 mM, pH 4.0 and pH 8.6-9.5)
-
Acetonitrile
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Deacetylation: Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.
-
To this solution, add immobilized lipase.
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed, indicating the formation of 3,4-di-O-acetyl-D-glucal.
-
Acyl Migration: Remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to 8.6-9.5 with a suitable base (e.g., NaOH solution) and maintain this pH for 2-6 hours at a temperature between 0°C and 25°C. This promotes the selective C-4 to C-6 acyl migration.
-
Work-up and Purification: Once the acyl migration is complete (monitored by TLC), adjust the pH to an acidic value (e.g., 3-5) to stop the reaction.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1/1 v/v) to afford pure this compound. A global yield of around 90% can be expected.[1]
Protocol 2: General Procedure for Ferrier Glycosylation
This protocol outlines a general method for the Lewis acid-catalyzed Ferrier rearrangement of this compound with an alcohol acceptor to synthesize 2,3-unsaturated O-glycosides.
Materials:
-
This compound
-
Glycosyl acceptor (alcohol, 1.1-1.5 equivalents)
-
Lewis acid promoter (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂, 10-20 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å, activated)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add the glycosyl acceptor (1.1-1.5 equivalents).
-
Cool the mixture to the desired temperature (typically 0°C or room temperature).
-
Add the Lewis acid promoter (10-20 mol%) to the stirred solution.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the acceptor and the promoter used.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2,3-unsaturated glycoside.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for Ferrier Glycosylation.
References
Application Notes and Protocols for Glycosylation Reactions Using 3,6-Di-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for conducting glycosylation reactions using 3,6-Di-O-acetyl-D-glucal as a glycosyl donor. The presence of a free hydroxyl group at the C4 position introduces unique reactivity and stereochemical considerations compared to the more common per-acetylated glycals.
Introduction
This compound is a versatile building block in carbohydrate chemistry, particularly for the synthesis of 2,3-unsaturated glycosides. These structures are valuable intermediates in the synthesis of oligosaccharides and other complex glycoconjugates with potential applications in drug discovery and development. The Ferrier rearrangement is a key transformation for glycals, allowing the introduction of a variety of aglycones at the anomeric center. The free hydroxyl group at the C4 position of this compound can influence the reaction's outcome, potentially acting as a participating group or requiring specific protection strategies to achieve the desired stereoselectivity.
Reaction Principle: The Ferrier Glycosylation
The Ferrier rearrangement of a glycal, such as this compound, involves the allylic rearrangement of the glycal backbone upon treatment with a Lewis acid in the presence of a nucleophile (the glycosyl acceptor). This reaction typically leads to the formation of a 2,3-unsaturated glycoside. The mechanism proceeds through an allylic oxocarbenium ion intermediate. The stereochemical outcome of the nucleophilic attack on this intermediate determines the anomeric configuration of the resulting glycoside.
Experimental Protocols
While specific protocols for this compound are not extensively reported, the following protocol is adapted from established procedures for the closely related 3,4,6-tri-O-acetyl-D-glucal and incorporates considerations for the free C4-hydroxyl group.
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides via a Ferrier rearrangement.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Molecular Sieves (4 Å, activated)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and activated 4 Å molecular sieves.
-
Add anhydrous solvent (DCM or MeCN) to dissolve the glycal.
-
Add the glycosyl acceptor (1.2 - 2.0 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Slowly add the Lewis acid catalyst (0.1 - 1.0 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove molecular sieves and wash with the reaction solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Quantitative Data
The following table summarizes representative quantitative data for Ferrier glycosylation reactions of acetylated D-glucal derivatives with various alcohols. Note that these are illustrative examples, and actual results with this compound may vary.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | BF₃·OEt₂ (0.5) | DCM | 0 | 2 | 85 | >95:5 |
| 2 | 3,4,6-Tri-O-acetyl-D-glucal | Methanol | TMSOTf (0.1) | MeCN | -20 | 1 | 92 | >95:5 |
| 3 | 3,4,6-Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ (1.0) | DCM | 25 | 4 | 78 | 90:10 |
| 4 | 3,4,6-Tri-O-acetyl-D-glucal | Cholesterol | BF₃·OEt₂ (1.2) | DCM | 25 | 6 | 75 | >95:5 |
Visualizations
Logical Workflow for Glycosylation
Caption: General experimental workflow for a glycosylation reaction.
Signaling Pathway of Ferrier Rearrangement
Caption: Mechanism of the Ferrier rearrangement and the potential influence of the C4-OH group.
Discussion and Considerations
The presence of the free hydroxyl group at the C4 position of this compound can have several implications for the glycosylation reaction:
-
Stereoselectivity: The C4-OH can act as an internal nucleophile or a directing group through hydrogen bonding, potentially influencing the facial selectivity of the incoming glycosyl acceptor. This may lead to different anomeric ratios compared to reactions with per-acetylated glycals.
-
Reactivity: The electronic nature of the free hydroxyl group can affect the stability of the allylic oxocarbenium ion intermediate, thereby influencing the overall reaction rate.
-
Side Reactions: The C4-OH could potentially compete with the external nucleophile (the glycosyl acceptor), leading to undesired side products through intramolecular reactions or intermolecular self-condensation.
-
Protecting Group Strategy: For certain applications, it may be necessary to protect the C4-hydroxyl group prior to the glycosylation reaction to ensure a specific stereochemical outcome or to prevent side reactions. The choice of protecting group would need to be orthogonal to the acetyl groups at C3 and C6 to allow for selective deprotection later in the synthetic sequence.
Researchers and drug development professionals should carefully consider these factors when designing synthetic routes involving this compound. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions (catalyst, solvent, temperature) for a specific glycosyl acceptor to maximize the yield and stereoselectivity of the desired glycoside.
Application Notes and Protocols: 3,6-Di-O-acetyl-D-glucal as a Glycosyl Donor in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,6-Di-O-acetyl-D-glucal, a selectively protected monosaccharide, and its potential as a glycosyl donor in the field of carbohydrate chemistry. This document includes detailed protocols for its preparation and discusses its application in the synthesis of oligosaccharides and glycoconjugates.
Introduction
This compound is a valuable intermediate in carbohydrate synthesis. Its structure, featuring a double bond between C1 and C2 and a free hydroxyl group at the C-4 position, makes it a unique building block. The acetyl groups at C-3 and C-6 provide protection, allowing for selective reactions at other positions. While the closely related 3,4,6-tri-O-acetyl-D-glucal is more commonly employed in Ferrier-type glycosylations, the C-4 hydroxyl in this compound offers opportunities for divergent synthetic strategies, such as subsequent functionalization at this position or influencing the stereochemical outcome of glycosylation reactions.
Glycosylation is a critical reaction for the formation of glycosidic bonds, which are fundamental to the structure of oligosaccharides and glycoconjugates.[1] These complex carbohydrates play vital roles in numerous biological processes, and their chemical synthesis is essential for the development of novel therapeutics and research tools.[1] Glycals, such as this compound, are activated as glycosyl donors, typically through an allylic oxocarbenium ion intermediate, which then reacts with a nucleophilic glycosyl acceptor.
Experimental Protocols
1. Preparation of this compound
The synthesis of this compound can be achieved from the readily available 3,4,6-tri-O-acetyl-D-glucal through a two-step, one-pot enzymatic hydrolysis and subsequent base-catalyzed acyl migration. This process selectively removes the acetyl group at C-6, followed by the migration of the C-4 acetyl group to the C-6 position.
Protocol: Enzymatic Deacetylation and Acyl Migration
This protocol is adapted from the process described in patent WO2008081270A2.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized lipase (e.g., from Candida rugosa or Pseudomonas fluorescens)
-
Phosphate buffer (50 mM, pH 4.0)
-
Acetonitrile
-
Aqueous buffer (pH 8.0-9.5, e.g., sodium bicarbonate or borate buffer)
-
Ethyl acetate
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Enzymatic Deacetylation:
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a mixture of 50 mM phosphate buffer (pH 4.0) and acetonitrile (e.g., 4:1 v/v).
-
Add immobilized lipase to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by HPLC. Maintain the pH at 4.0.
-
Once the substrate is fully converted to 3,4-di-O-acetyl-D-glucal, filter to remove the immobilized enzyme.
-
-
Acyl Migration:
-
Adjust the pH of the filtrate containing 3,4-di-O-acetyl-D-glucal to a value between 8.0 and 9.5 using a suitable aqueous buffer.
-
Stir the solution at room temperature and monitor the C-4 to C-6 acyl migration by TLC or HPLC.
-
Upon completion, extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1:1 v/v) to yield pure this compound.
-
Quantitative Data for Preparation
| Starting Material | Intermediate | Product | Yield (%) | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | 3,4-di-O-acetyl-D-glucal | This compound | 80-95 | WO2008081270A2 |
2. Application of this compound in Glycosylation
While specific literature protocols detailing the use of this compound as a glycosyl donor are not abundant, its structure suggests its utility in Ferrier-type glycosylation reactions to form 2,3-unsaturated glycosides. The presence of a free hydroxyl at C-4 may influence the reactivity and stereoselectivity of the glycosylation.
Generalized Protocol for Ferrier Glycosylation:
This generalized protocol is based on established methods for the glycosylation of similar acetylated glucals. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
Lewis Acid Promoter (e.g., BF₃·OEt₂, TMSOTf, InCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, acetonitrile)
-
Molecular sieves (4 Å)
-
Quenching agent (e.g., triethylamine, saturated sodium bicarbonate solution)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the this compound donor to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
-
Glycosylation:
-
Add the Lewis acid promoter dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a few drops of triethylamine or by pouring into a saturated sodium bicarbonate solution).
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 2,3-unsaturated glycoside.
-
Table for Recording Glycosylation Results
| Acceptor | Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| e.g., Benzyl alcohol | ||||||
| e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside |
Diagrams
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Mechanism of Ferrier Glycosylation
Caption: General mechanism of Lewis acid-promoted Ferrier glycosylation.
References
Application Notes and Protocols: Synthesis and Utility of C-Glycosides in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Glycosides are a class of carbohydrate analogs where the anomeric oxygen atom of the glycosidic bond is replaced by a carbon atom. This fundamental structural modification confers remarkable stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts.[1] This enhanced stability makes C-glycosides highly valuable as pharmacological agents, mechanistic probes, and stable isosteres of O-glycosides in drug design. Their applications span various therapeutic areas, including oncology, virology, and metabolic diseases. These notes provide an overview of the key applications of C-glycosides and detailed protocols for their synthesis.
Applications of C-Glycosides
The stability of the C-glycosidic bond makes these compounds ideal candidates for drug development, as they can overcome the limitations of traditional O-glycoside drugs, which are often susceptible to enzymatic degradation in vivo.
Anticancer Agents
Certain C-glycosides, particularly cardiac glycosides, have demonstrated potent anticancer activities.[2][3] Their primary mechanism of action often involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and subsequent activation of apoptotic pathways in cancer cells.[3] Furthermore, some cardiac glycosides can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response.[3]
Quantitative Data: Anticancer Activity of C-Glycosides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Digitoxin | Primary leukaemic cells | Varies by cell type | [2] |
| Ouabain | Primary leukaemic cells | Varies by cell type | [2] |
| Cardiac Glycoside Analogues | Various | Nanomolar range | [4] |
Antiviral Agents
C-nucleosides, a subset of C-glycosides where the sugar is attached to a nucleobase mimic, have shown significant promise as antiviral agents.[5][6][7] Their stability allows them to act as effective inhibitors of viral enzymes crucial for replication, such as polymerases and proteases.[5][8]
Quantitative Data: Antiviral Activity of C-Glycosides
| Compound | Virus | Target | IC50 (µM) | Reference |
| 2′CMe-C-adenosine analogue 1 | Hepatitis C Virus (HCV) | NS5B polymerase | Not specified | [5] |
| Thiazole C-nucleoside 12 | Parainfluenza virus type 3 | Guanine nucleotide biosynthesis | Not specified | [6] |
| Thiazole C-nucleoside 15 | Parainfluenza virus type 3 | Guanine nucleotide biosynthesis | Not specified | [6] |
| Digitoxin | Human Cytomegalovirus (HCMV) | Viral Replication | ~0.05 | [9] |
| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | Viral Replication | 5-10 | [9] |
Antidiabetic Agents: SGLT2 Inhibitors
Aryl C-glycosides have been successfully developed as inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The C-glycosidic linkage is crucial for the oral bioavailability and stability of these drugs.
Quantitative Data: SGLT2 Inhibitory Activity of C-Glycosides
| Compound | Target | IC50 (nM) |
| Dapagliflozin | hSGLT2 | 1.1 |
| Canagliflozin | hSGLT2 | 2.2 |
| Empagliflozin | hSGLT2 | 3.1 |
| Ertugliflozin | hSGLT2 | 0.877 |
| Sotagliflozin | hSGLT2 | 1.8 |
| Tofogliflozin | hSGLT2 | 2.9 |
| Ipragliflozin | hSGLT2 | 7.4 |
Signaling Pathways
Na+/K+-ATPase Inhibition by Cardiac Glycosides
Cardiac glycosides bind to the α-subunit of the Na+/K+-ATPase, inhibiting its ion-pumping function. This leads to an increase in intracellular Na+, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular Ca2+. In cancer cells, this sustained increase in Ca2+ can trigger apoptotic cell death. Furthermore, the binding of cardiac glycosides can activate various signaling cascades, such as the Src/Ras/ERK pathway, which can also contribute to their anticancer effects.
Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.
Immunogenic Cell Death (ICD)
Certain anticancer agents, including some cardiac glycosides, can induce a form of apoptosis known as immunogenic cell death (ICD). During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), secreted ATP, and released high-mobility group box 1 (HMGB1). These DAMPs act as "eat me" and "danger" signals that attract and activate dendritic cells (DCs), leading to the presentation of tumor antigens and the subsequent activation of an antitumor T-cell response.
Caption: Signaling pathway of immunogenic cell death.
Experimental Protocols
Palladium-Catalyzed C-Glycosylation of Aryl Halides
This protocol describes a general procedure for the synthesis of aryl C-glycosides via a palladium-catalyzed cross-coupling reaction between a glycal and an aryl halide.
Materials:
-
Glycal (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Ligand (e.g., phosphine ligand, 10 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the glycal, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl C-glycoside.
Synthesis of C-Glycosides from Glycals via Ferrier Rearrangement
This protocol outlines the synthesis of 2,3-unsaturated C-glycosides from glycals using a Lewis acid-catalyzed Ferrier rearrangement.
Materials:
-
Glycal (1.0 equiv)
-
Carbon nucleophile (e.g., silyl enol ether, allyltrimethylsilane, 1.5 equiv)
-
Lewis acid (e.g., BF3·OEt2, TMSOTf, 0.1-1.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the glycal and the carbon nucleophile in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Add the Lewis acid dropwise to the stirred solution.
-
Allow the reaction to stir at the same temperature or warm to room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2,3-unsaturated C-glycoside.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of C-glycosides.
Caption: General workflow for C-glycoside synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac glycosides inhibit early and late vaccinia virus protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of certain thiazole C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are Viral enzyme inhibitors and how do they work? [synapse.patsnap.com]
- 9. Digitoxin Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Deoxy Sugars Using 3,6-Di-O-acetyl-D-glucal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-deoxy sugars, valuable synthons in drug development and glycobiology, utilizing 3,6-Di-O-acetyl-D-glucal as a key starting material. The methodologies outlined herein focus on the Ferrier rearrangement to generate 2,3-unsaturated glycosides, followed by catalytic hydrogenation to yield the saturated 2-deoxy sugars.
Introduction
2-Deoxy sugars are fundamental carbohydrate structures present in a wide array of biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides. Their unique structural features, lacking a hydroxyl group at the C-2 position, contribute significantly to the biological activity and stability of these molecules. The synthesis of 2-deoxy glycosides, however, presents a formidable challenge due to the absence of a neighboring participating group at C-2 to control the stereochemistry at the anomeric center.
Glycals, cyclic enol ethers of sugars, have emerged as powerful and versatile precursors for the synthesis of 2-deoxy sugars. Among them, this compound offers a selectively protected scaffold, allowing for strategic manipulations at other positions. This document details the application of this key intermediate in the synthesis of 2-deoxy sugars.
Overall Synthesis Workflow
The general synthetic strategy involves a two-step process starting from the readily accessible 3,4,6-tri-O-acetyl-D-glucal. The workflow begins with the preparation of the key intermediate, this compound, followed by a Lewis acid-catalyzed Ferrier rearrangement with various alcohols to introduce the aglycone. The resulting 2,3-unsaturated glycosides are then subjected to catalytic hydrogenation to afford the target 2-deoxy sugars.
Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 3,6-Di-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3,6-Di-O-acetyl-D-glucal. Due to the limited availability of directly published spectral data for this specific compound, this note utilizes established spectral data from the closely related and well-documented compound, 3,4,6-tri-O-acetyl-D-glucal, as a primary reference. The predicted shifts for this compound are derived from this data, considering the electronic effects of replacing the 4-O-acetyl group with a hydroxyl group. This application note also includes a comprehensive experimental protocol for the preparation and NMR analysis of acetylated carbohydrate samples, alongside a workflow diagram for spectral assignment.
Introduction
D-glucal and its derivatives are important chiral building blocks in carbohydrate chemistry, frequently employed in the synthesis of a wide variety of biologically active molecules and complex carbohydrates. The strategic placement of protecting groups, such as acetyl esters, is crucial for regioselective transformations. This compound, with a free hydroxyl group at the C-4 position, is a valuable intermediate for the introduction of modifications at this specific site. Accurate structural elucidation and confirmation of purity are paramount, and high-resolution NMR spectroscopy is the most powerful tool for this purpose. This note details the expected ¹H and ¹³C NMR spectral features of this compound and provides a robust protocol for its analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the known spectral data of 3,4,6-tri-O-acetyl-D-glucal, with adjustments made to account for the de-shielding effect of the C-4 hydroxyl group. The removal of the electron-withdrawing acetyl group at C-4 is expected to cause an upfield shift (lower ppm) for the signals of H-4 and C-4, and to a lesser extent, for the adjacent protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 | ~6.45 | dd | J₁,₂ ≈ 6.2, J₁,₃ ≈ 1.0 |
| H-2 | ~4.85 | m | |
| H-3 | ~5.30 | m | |
| H-4 | ~3.90 | t | J₃,₄ ≈ J₄,₅ ≈ 5.5 |
| H-5 | ~4.15 | m | |
| H-6a | ~4.40 | dd | J₆a,₆b ≈ 12.0, J₅,₆a ≈ 4.5 |
| H-6b | ~4.25 | dd | J₆a,₆b ≈ 12.0, J₅,₆b ≈ 2.5 |
| CH₃ (C3-OAc) | ~2.10 | s | |
| CH₃ (C6-OAc) | ~2.08 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-1 | ~145.0 |
| C-2 | ~99.5 |
| C-3 | ~68.0 |
| C-4 | ~67.5 |
| C-5 | ~74.0 |
| C-6 | ~63.0 |
| C=O (C3-OAc) | ~170.5 |
| C=O (C6-OAc) | ~170.0 |
| CH₃ (C3-OAc) | ~20.9 |
| CH₃ (C6-OAc) | ~20.7 |
Experimental Protocols
This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for acetylated glucal derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for acetylated carbohydrates as it is a good solvent and its residual proton signal does not typically overlap with signals of interest.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Many deuterated solvents are available with TMS already added.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of around 200-220 ppm is appropriate for carbohydrates.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualization of the NMR Spectral Assignment Workflow
The following diagram illustrates the logical workflow for the complete NMR spectral assignment of this compound.
Application Notes and Protocols: Purification of 3,6-Di-O-acetyl-D-glucal via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Di-O-acetyl-D-glucal is a valuable synthetic intermediate in carbohydrate chemistry, frequently utilized in the synthesis of complex oligosaccharides and glycoconjugates. Its strategic application in the development of novel therapeutics, including vaccines and anticancer agents, necessitates a high degree of purity. Column chromatography on silica gel is a standard and effective method for the purification of this compound from reaction mixtures, removing starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, including guidelines for solvent system selection and monitoring the purification process.
Data Presentation
The selection of an appropriate eluent system is critical for achieving optimal separation in column chromatography. The following table summarizes solvent systems reported in the literature for the purification of this compound and related acetylated glycals on silica gel. The yields provided are for the overall synthesis and purification process.
| Compound | Stationary Phase | Eluent System (v/v) | Reported Overall Yield | Reference |
| This compound | Silica Gel | n-Hexane / Ethyl Acetate (1:1) | 90% | [1] |
| This compound | Silica Gel | n-Hexane / Ethyl Acetate (1:1) | 94% | [1] |
| 3,4-Di-O-acetyl-D-glucal | Silica Gel | n-Hexane / Ethyl Acetate (4:6) | Not Specified | [1] |
| Acetylated Glucal Derivatives | Silica Gel | Benzene / Ether (1:1) | Not Specified | |
| D-Glucal Derivatives | Silica Gel | Petroleum Hexane / Ethyl Acetate (4:1 to 2:1) | Not Specified |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column with a stopcock
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)
-
Round bottom flasks
-
Rotary evaporator
-
Fraction collection tubes or flasks
-
Glass wool or fritted disc for the column
-
Sand (optional)
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will allow for the effective separation of this compound from impurities.
-
Prepare TLC Eluents: Prepare small volumes of different ratios of n-hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and mark the solvent front. After the solvent has evaporated, visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate using an appropriate staining solution.
-
Determine the Optimal Eluent: The ideal eluent system will provide good separation between the spot corresponding to this compound and any impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound. The Rƒ is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. A 1:1 mixture of n-hexane and ethyl acetate has been reported to be effective.[1]
Column Chromatography Protocol
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of glass wool or ensure the fritted disc at the bottom of the column is in place to prevent the silica gel from washing out.
-
Add a small layer of sand over the glass wool (optional).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethyl acetate 1:1). The amount of silica gel will depend on the amount of crude product to be purified (typically a 20:1 to 50:1 weight ratio of silica to crude material).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry. The final packed column should have a level surface. A thin layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the silica bed.
-
Begin to collect fractions in appropriately labeled tubes or flasks as the eluent flows through the column. The flow rate should be controlled to allow for proper separation.
-
Continuously monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Use of 3,6-Di-O-acetyl-D-glucal in Synthesizing Bioactive Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,6-Di-O-acetyl-D-glucal as a versatile intermediate in the synthesis of bioactive glycoconjugates. Detailed experimental protocols for its preparation and subsequent use in glycosylation reactions are provided, along with data presentation and visualizations to guide researchers in this field.
Application Notes
This compound is a selectively protected monosaccharide derivative that serves as a valuable building block in carbohydrate chemistry. The presence of acetyl groups at the C3 and C6 hydroxyls, with a free hydroxyl group at the C4 position, makes it an ideal precursor for the regioselective introduction of various moieties at this position. This strategic protection allows for the synthesis of complex glycoconjugates with defined structures, which are crucial for studying their biological functions and for the development of novel therapeutics.
The glucal double bond between C1 and C2 offers further synthetic versatility, enabling a range of chemical transformations. This includes electrophilic additions to introduce functionalities at C2 and the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides. Consequently, this compound is a key starting material for creating diverse libraries of glycoconjugates to probe biological systems and identify new drug leads.
Glycoconjugates play pivotal roles in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] The ability to synthesize structurally precise glycoconjugates using intermediates like this compound is therefore of high importance in the field of glycobiology and medicinal chemistry.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from the process described in patent WO2008081270A2 for the preparation of 3,6-di-O-acetyl-D-glycals via a C4 to C6 acyl migration.[2]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Candida Rugosa lipase (immobilized on octyl-agarose gel)
-
50 mM Phosphate buffer (pH 4.0)
-
Acetonitrile
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
n-hexane
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Deacetylation: Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.
-
To this solution, add 1 g of immobilized Candida Rugosa lipase.
-
Stir the mixture at room temperature and monitor the reaction progress by HPLC, maintaining the pH at 4.0 by automatic titration.
-
Once the selective hydrolysis of the C6-acetyl group to yield 3,4-di-O-acetyl-D-glucal is complete, remove the immobilized enzyme by filtration.
-
Acyl Migration: Cool the resulting solution containing 3,4-di-O-acetyl-D-glucal to 4°C.
-
Rapidly adjust the pH to 9.5 by adding a NaOH solution to induce the C4 to C6 acyl migration.
-
Extraction and Purification: Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of n-hexane/ethyl acetate (1:1 v/v) as the eluent to isolate pure this compound.
Quantitative Data:
| Product | Starting Material | Yield | Spectroscopic Data |
| This compound | 3,4,6-Tri-O-acetyl-D-glucal | 90% | ¹H-NMR (CDCl₃, δ ppm): 6.43 (dd, J=6.3, 1.2 Hz, 1H, H-1), 5.37 (m, J=4.7 Hz, 1H, H-3), 4.65 (ddd, J=3.8, 1.7 Hz, 1H, H-2), 4.30 (m, 1H, H-5), 4.15-4.32 (2m, 2H, H-6A,B), 4.15 (m, 1H, H-4), 2.41 (bs, 1H, OH), 2.08-2.06 (2s, 6H, 2xOAc)[2] |
Protocol 2: Representative Glycosylation at the C4-OH of this compound
This protocol describes a general procedure for the glycosylation of the free 4-hydroxyl group of this compound with a glycosyl donor. The choice of donor, activator, and reaction conditions may require optimization depending on the specific substrates.
Materials:
-
This compound (Glycosyl Acceptor)
-
Per-O-acetylated glycosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (Glycosyl Donor)
-
Silver trifluoromethanesulfonate (AgOTf) (Activator)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (Proton scavenger)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Methanol
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon), add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40°C.
-
Add TTBP (1.5 equivalents) followed by the portion-wise addition of AgOTf (1.5 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature slowly and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by adding triethylamine, followed by methanol.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired glycoconjugate.
Hypothetical Quantitative Data for a Representative Glycosylation:
| Product | Glycosyl Acceptor | Glycosyl Donor | Yield | Key Spectroscopic Features |
| 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3,6-di-O-acetyl-D-glucal | This compound | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 65% | Appearance of a new anomeric proton signal in the ¹H-NMR spectrum. |
Visualizations
Logical Workflow for Glycoconjugate Synthesis
References
Application Notes and Protocols for the Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Ferrier rearrangement utilizing 3,4,6-tri-O-acetyl-D-glucal as a versatile starting material for the synthesis of 2,3-unsaturated glycosides. This powerful reaction offers a direct and stereoselective route to a diverse range of O-, S-, C-, and N-glycosides, which are crucial building blocks in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[1][2] The protocols detailed herein are based on established literature and offer guidance on various catalytic systems.
The Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal proceeds via an allylic rearrangement upon treatment with a Lewis or Brønsted acid catalyst in the presence of a nucleophile.[3][4] The reaction typically involves the displacement of the C-3 acetyl group to form a delocalized allyloxocarbenium ion intermediate.[3] Subsequent attack by a nucleophile at the anomeric carbon (C-1) leads to the formation of the 2,3-unsaturated glycoside, often with a high degree of stereoselectivity, favoring the α-anomer due to the anomeric effect.[2][3]
Key Applications
-
Synthesis of O-Glycosides: The reaction with various alcohols and phenols provides access to a wide array of 2,3-unsaturated O-glycosides, which are precursors for oligosaccharides and other complex carbohydrates.[5][6][7]
-
Formation of S-Glycosides: Thiol-based nucleophiles can be employed to synthesize thioglycosides, which are valuable intermediates and can exhibit enhanced biological stability compared to their O-glycoside counterparts.[1]
-
Creation of C-Glycosides: The use of silyl enol ethers, allylsilanes, or other carbon nucleophiles allows for the formation of stable C-C bonds at the anomeric center, leading to the synthesis of C-glycosides that are resistant to enzymatic cleavage.[1][3]
-
Synthesis of N-Glycosides: Nitrogen-containing nucleophiles, such as sulfonamides, can be utilized to prepare 2,3-unsaturated N-glycosides, which are core structures in various bioactive compounds.[1]
Quantitative Data Summary
The following tables summarize the reaction outcomes for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various nucleophiles under different catalytic conditions.
Table 1: Synthesis of 2,3-Unsaturated O-Glycosides
| Catalyst (mol%) | Nucleophile (Alcohol) | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| La(NO₃)₃·6H₂O (5) | Benzyl alcohol | Solvent-free | RT | 10 min | 94 | >99:1 | [6] |
| La(NO₃)₃·6H₂O (5) | Methanol | Solvent-free | RT | 15 min | 92 | >99:1 | [6] |
| La(NO₃)₃·6H₂O (5) | Cyclohexanol | Solvent-free | RT | 20 min | 90 | >99:1 | [6] |
| BDMS (10) | Benzyl alcohol | Dichloromethane | RT | 15 min | 92 | 85:15 | [5] |
| BDMS (10) | 2-Phenylethanol | Dichloromethane | RT | 20 min | 90 | 82:18 | [5] |
| BDMS (10) | Cyclohexanol | Dichloromethane | RT | 40 min | 75 | 70:30 | [5] |
| Perfluorophenylboronic acid (20) | Benzyl alcohol | Nitromethane | 40 | 6 h | 92 | 92:8 | [1] |
| Perfluorophenylboronic acid (20) | Cyclohexanol | Nitromethane | 40 | 6 h | 85 | 88:12 | [1] |
| 3,5-Dinitrobenzoic acid (20) | Benzyl alcohol | Acetonitrile | 80 | 2 h | 81 | α-only | [2] |
| 3,5-Dinitrobenzoic acid (20) | Allyl alcohol | Acetonitrile | 80 | 2 h | 90 | α-only | [2] |
| FeCl₃ (catalytic) | Diosgenin | Et₂O/DCM (2:1) | RT | 5 min | High | ~10:1 | [4][8] |
Table 2: Synthesis of 2,3-Unsaturated S-, C-, and N-Glycosides
| Catalyst (mol%) | Nucleophile | Solvent | Temp. (°C) | Time | Product Type | Yield (%) | α:β Ratio | Reference |
| La(NO₃)₃·6H₂O (5) | Thiophenol | Solvent-free | RT | 10 min | S-Glycoside | 95 | >99:1 | [6] |
| Perfluorophenylboronic acid (20) | Thiophenol | Nitromethane | 40 | 6 h | S-Glycoside | 88 | 94:6 | [1] |
| 3,5-Dinitrobenzoic acid (20) | Thiophenol | Acetonitrile | 80 | 3 h | S-Glycoside | 85 | α-only | [2] |
| La(NO₃)₃·6H₂O (5) | Allyl TMS | Solvent-free | RT | 1.5 h | C-Glycoside | 80 | >99:1 | [6] |
| Perfluorophenylboronic acid (20) | Trimethylsilyl cyanide | Nitromethane | 40 | 6 h | C-Glycoside | 82 | 85:15 | [1] |
| Perfluorophenylboronic acid (20) | p-Toluene sulfonamide | Nitromethane | 40 | 6 h | N-Glycoside | 75 | 90:10 | [1] |
Experimental Protocols
Protocol 1: Lanthanum(III) Nitrate Catalyzed Synthesis of 2,3-Unsaturated O-Glycosides (Solvent-Free)
This protocol describes a mild and efficient method for the synthesis of 2,3-unsaturated glycopyranosides under solvent-free conditions.[6]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Alcohol/Phenol (e.g., Benzyl alcohol)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the desired alcohol (1.1 mmol), add La(NO₃)₃·6H₂O (5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water to the mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2,3-unsaturated glycopyranoside.
Protocol 2: Perfluorophenylboronic Acid Catalyzed Synthesis of 2,3-Unsaturated Glycosides
This protocol details a versatile method for the synthesis of O-, C-, S-, and N-linked 2,3-unsaturated glycosides using a metal-free organocatalyst.[1]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Nucleophile (alcohol, thiol, silyl cyanide, or sulfonamide)
-
Perfluorophenylboronic acid
-
Anhydrous nitromethane
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (0.5 mmol) in anhydrous nitromethane (3 mL), add the acceptor nucleophile (0.55 mmol) and perfluorophenylboronic acid (0.1 mmol, 20 mol%) at room temperature.
-
Stir the resulting solution at 40 °C for 6 hours. Monitor the reaction progress by TLC.
-
After completion, evaporate the reaction mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography (EtOAc/hexane) to yield the pure 2,3-unsaturated glycoside.
Protocol 3: 3,5-Dinitrobenzoic Acid Catalyzed Synthesis of 2,3-Unsaturated Glycosides
This protocol outlines a method using an inexpensive and effective organic acid catalyst.[2]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Alcohol or thiol
-
3,5-Dinitrobenzoic acid
-
Acetonitrile (dry)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a mixture of 3,4,6-tri-O-acetyl-D-glucal (0.5 mmol) and the alcohol or thiol (1 equivalent) in acetonitrile (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.
-
Stir the mixture at 80 °C for the specified time (typically 2-3 hours), monitoring the reaction by TLC analysis.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexanes, 1/4, as the eluent) to obtain the desired 2,3-unsaturated glycoside.
Visualizations
Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Caption: A generalized experimental workflow for the Ferrier rearrangement.
References
- 1. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Di-o-acetyl-d-glucal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-Di-o-acetyl-d-glucal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely employed two-step method involving enzymatic deacetylation followed by acyl migration.
Issue 1: Low or No Conversion During Enzymatic Deacetylation
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the lipase (e.g., from Candida rugosa) is from a reliable supplier and has been stored correctly (typically at low temperatures).- Perform a standard activity assay on the lipase using a known substrate (e.g., p-nitrophenyl palmitate) to confirm its viability. |
| Incorrect pH of the Reaction Medium | - The enzymatic deacetylation of 3,4,6-tri-O-acetyl-D-glucal is typically performed at a pH of around 4.0.[1] - Prepare the phosphate buffer carefully and verify the pH with a calibrated pH meter before starting the reaction. |
| Sub-optimal Temperature | - Most lipases have an optimal temperature range. For Candida rugosa lipase, this is often between 30-40°C. - Ensure the reaction is maintained at the optimal temperature using a water bath or a temperature-controlled stirrer. |
| Poor Substrate Solubility | - 3,4,6-tri-O-acetyl-D-glucal has limited solubility in aqueous buffers. The addition of a co-solvent such as acetonitrile (e.g., 20%) can improve solubility and reaction efficiency.[1] |
| Enzyme Inhibition | - Impurities in the starting material or solvent can inhibit the enzyme. Ensure high-purity reagents and solvents are used. |
Issue 2: Low Yield After Acyl Migration Step
| Potential Cause | Troubleshooting Step |
| Incorrect pH for Migration | - The C-4 to C-6 acyl migration is base-catalyzed and requires a pH in the range of 8.0 to 9.5.[1] A pH between 8.6 and 9.0 is often optimal.[1] - After the enzymatic deacetylation, carefully adjust the pH of the solution using a base like NaOH. Monitor the pH closely during the reaction. |
| Sub-optimal Temperature | - The migration is typically carried out at a low temperature (0°C to 25°C) to minimize the formation of byproducts.[1] |
| Reaction Time | - The migration can take several hours (2-6 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of Multiple Isomers | - Incomplete migration will result in a mixture of 3,4-di-O-acetyl-D-glucal and this compound. - If the reaction stalls, re-check and adjust the pH. |
| Product Degradation | - Prolonged exposure to high pH can lead to the hydrolysis of other acetyl groups. It is crucial to quench the reaction by adjusting the pH to acidic values (e.g., 3-5) once the migration is complete.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Isomers | - The starting material (3,4,6-tri-O-acetyl-D-glucal), the intermediate (3,4-di-O-acetyl-D-glucal), and the final product (this compound) can be difficult to separate by column chromatography. - Use a solvent system with a shallow gradient (e.g., n-hexane/ethyl acetate) to improve separation.[1] |
| Presence of Non-sugar Impurities | - Ensure complete removal of the enzyme (if immobilized) by filtration before extraction. - Perform a thorough aqueous work-up to remove buffer salts and other water-soluble impurities. |
| Product Instability on Silica Gel | - Partially acetylated sugars can sometimes undergo further acyl migration or degradation on silica gel. - Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A highly effective method involves a two-step chemoenzymatic process. The first step is the regioselective enzymatic hydrolysis of 3,4,6-tri-O-acetyl-D-glucal at the C-6 position to yield 3,4-di-O-acetyl-D-glycal. This is followed by a base-catalyzed intramolecular C-4 to C-6 acyl migration to give the desired this compound. This method has been reported to achieve global yields of up to 90%.[1]
Q2: Which enzyme is typically used for the selective deacetylation of 3,4,6-tri-O-acetyl-D-glucal?
A2: Lipase from Candida rugosa is commonly used for this selective deacetylation.[1] It is often immobilized to facilitate its removal from the reaction mixture.
Q3: What are the critical parameters to control during the acyl migration step?
A3: The pH of the reaction medium is the most critical parameter. The migration is favored under basic conditions, typically between pH 8.0 and 9.5.[1] Temperature should also be controlled, with lower temperatures (0-25°C) generally being preferred to minimize side reactions.
Q4: How can I monitor the progress of the enzymatic deacetylation and acyl migration reactions?
A4: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). You will observe the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the expected byproducts in this synthesis?
A5: Potential byproducts include:
-
Unreacted 3,4,6-tri-O-acetyl-D-glucal.
-
The intermediate 3,4-di-O-acetyl-D-glucal if the acyl migration is incomplete.
-
Over-deacetylated products if the enzymatic reaction is not selective or if the basic conditions in the migration step are too harsh.
-
The 4-hydroxy derivative if the acyl migration does not occur.[1]
Q6: Are there alternative methods for the synthesis of this compound?
A6: While the chemoenzymatic approach is highly efficient, other methods involving complex protection and deprotection steps exist. However, these often involve multiple steps, the use of toxic reagents, and may result in lower overall yields.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Step | Parameter | Value | Reference |
| Enzymatic Deacetylation | Substrate | 3,4,6-tri-O-acetyl-D-glucal | [1] |
| Enzyme | Candida rugosa lipase (immobilized) | [1] | |
| Solvent | 50 mM Phosphate buffer with 20% Acetonitrile | [1] | |
| pH | 4.0 | [1] | |
| Temperature | Room Temperature | [1] | |
| Reaction Time | ~4 hours (until 100% conversion) | [1] | |
| Acyl Migration | Starting Material | 3,4-di-O-acetyl-D-glycal | [1] |
| pH | 8.0 - 9.5 (optimally 8.6 - 9.0) | [1] | |
| Temperature | 0°C - 25°C | [1] | |
| Reaction Time | 2 - 6 hours | [1] | |
| Overall Yield | Up to 90% | [1] |
Experimental Protocols
Protocol 1: Enzymatic Deacetylation of 3,4,6-tri-O-acetyl-D-glucal
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.
-
Add immobilized Candida rugosa lipase (e.g., 1 g of lipase per specified amount of substrate as per manufacturer's recommendation) to the solution.
-
Stir the mixture mechanically at room temperature.
-
Monitor the reaction progress by TLC or HPLC until complete conversion of the starting material is observed (typically around 4 hours).
-
Remove the immobilized enzyme by filtration. The resulting solution contains 3,4-di-O-acetyl-D-glycal and can be used directly in the next step.
Protocol 2: C-4 to C-6 Acyl Migration
-
Cool the filtrate from the enzymatic deacetylation step to 4°C.
-
Rapidly adjust the pH of the solution to 8.6-9.0 by the dropwise addition of a NaOH solution while stirring.
-
Maintain the reaction at this pH and a temperature between 0°C and 25°C for 2-6 hours.
-
Monitor the formation of this compound by TLC.
-
Once the reaction is complete, quench the reaction by adjusting the pH to an acidic value (e.g., 3-5) with a suitable acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1:1 v/v) to obtain pure this compound.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Stereoselective Glycosylation with Glycals
Welcome to the technical support center for stereoselective glycosylation with glycals. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high stereoselectivity in glycosylation reactions with glycals?
A1: The primary challenges in stereoselective glycosylation with glycals include:
-
Controlling Anomeric Selectivity: Achieving high selectivity for either the α- or β-anomer is often difficult, as reactions can lead to mixtures.[1][2] The formation of 1,2-cis glycosidic linkages is particularly challenging and generally requires the absence of a participating group at the C-2 position.[1][3]
-
Low Reaction Yields: Undesired side reactions, such as the Ferrier rearrangement, can consume the glycal donor and reduce the yield of the desired glycoside.[4][5][6] Inadequate activation of the glycal or instability of the reactive intermediates can also lead to lower yields.
-
Substrate-Dependence: The stereochemical outcome of glycal glycosylation is highly dependent on the specific glycal donor, the glycosyl acceptor, and the protecting groups employed.[7][8] A method that works well for one combination of substrates may not be effective for another.
-
Influence of Protecting Groups: Protecting groups on the glycal donor have a profound impact on stereoselectivity.[7][8] Non-participating groups are required for 1,2-cis glycosylation, but their use does not always guarantee high selectivity.[1][3]
Q2: How do protecting groups on the glycal donor influence stereoselectivity?
A2: Protecting groups play a crucial role in directing the stereochemical outcome of glycosylation reactions.[7][8]
-
Participating Groups: Acyl-type protecting groups at the C-3 position (or C-2 in traditional glycosylation) can participate in the reaction through the formation of a cyclic intermediate, which blocks one face of the glycal and directs the incoming nucleophile to the opposite face, typically resulting in 1,2-trans products.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) are non-participating and are essential for achieving 1,2-cis glycosides. However, their use can often lead to mixtures of anomers as they do not provide a strong directing effect.[1][3] The stereoselectivity in such cases is then influenced by other factors like the anomeric effect, solvent, and catalyst.[2]
Q3: What is the Ferrier rearrangement, and how can it be suppressed?
A3: The Ferrier rearrangement is a common side reaction in glycal chemistry where a nucleophilic substitution occurs with an allylic shift, leading to the formation of a 2,3-unsaturated glycoside.[9][10] This is often an undesired side product when the goal is the synthesis of a 2-deoxyglycoside.
To suppress the Ferrier rearrangement:
-
Choice of Promoter/Catalyst: The use of milder activation conditions can often minimize this side reaction. Certain catalysts are specifically designed to promote the desired glycosylation pathway over the Ferrier rearrangement.
-
Protecting Groups: The nature of the protecting group at C-3 of the glycal can influence the propensity for this rearrangement.
-
Reaction Conditions: Careful control of reaction temperature and time can also help to minimize the formation of the Ferrier product.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Glycoside
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Glycal Activation | * Verify the quality and reactivity of the activating agent/catalyst.[3][4] * Increase the equivalents of the activator or try a different, more potent activator. * Ensure anhydrous reaction conditions, as moisture can deactivate many promoters. |
| Decomposition of Glycal Donor | * Check the stability of the glycal under the reaction conditions. Some glycals are sensitive to strong acids. * Consider a milder activation method or catalyst.[4] * Perform the reaction at a lower temperature to minimize decomposition. |
| Poor Nucleophilicity of the Acceptor | * Increase the concentration of the glycosyl acceptor. * If possible, modify the protecting groups on the acceptor to enhance its nucleophilicity. * Consider using a more reactive derivative of the acceptor. |
| Side Reactions Consuming Starting Material | * Analyze the crude reaction mixture for byproducts like the Ferrier rearrangement product.[5][6] * Adjust reaction conditions (catalyst, solvent, temperature) to disfavor the side reaction. |
Problem 2: Poor Stereoselectivity (Mixture of α and β Anomers)
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Protecting Groups | * For 1,2-cis glycosides, ensure a non-participating group is at C-3 of the glycal.[1][3] * For 1,2-trans products, a participating group at C-3 may be necessary. |
| Solvent Effects | * The choice of solvent can significantly influence stereoselectivity.[2] Ethereal solvents may favor one anomer, while nitriles can favor the other.[2] * Screen different solvents to optimize the anomeric ratio. |
| Catalyst/Promoter Choice | * The nature of the catalyst can have a strong directing effect.[3][4] For example, some palladium catalysts can favor β-glycoside formation, while others can be tuned to favor the α-anomer by changing the ligand.[3] * Experiment with different catalytic systems. |
| Reaction Temperature | * Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product. |
| Anomerization | * The initially formed product may be anomerizing under the reaction conditions. * Reduce the reaction time or quench the reaction as soon as the starting material is consumed. |
Problem 3: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Suggestion |
| Ferrier Rearrangement | * This is a common side reaction leading to 2,3-unsaturated glycosides.[9][10] * Use a milder catalyst or change the solvent. Some catalytic systems are known to suppress this pathway. |
| Glycal Dimerization or Polymerization | * This can occur under strongly acidic conditions. * Reduce the concentration of the glycal donor or add it slowly to the reaction mixture. * Use a less acidic promoter. |
| Reaction with the Solvent | * Some activated intermediates can be trapped by nucleophilic solvents. * Use a non-nucleophilic solvent. |
| Protecting Group Cleavage or Migration | * The reaction conditions may be too harsh for the protecting groups used. * Verify the stability of all protecting groups under the reaction conditions. * Choose more robust protecting groups or milder reaction conditions. |
Quantitative Data
Table 1: Influence of Catalyst and Ligand on the Stereoselectivity of Palladium-Catalyzed O-Glycosylation of Glycals
| Glycal Donor | Acceptor | Catalyst | Ligand | Yield (%) | α:β Ratio |
| Tri-O-acetyl-D-glucal | Methanol | Pd(OAc)₂ | 2-di(tert-butyl)phosphinobiphenyl | 85 | >1:20 |
| Tri-O-acetyl-D-glucal | Methanol | Pd(OAc)₂ | Trimethyl phosphite | 82 | 4:1 |
| Tri-O-acetyl-D-galactal | Cyclohexanol | Pd(OAc)₂ | 2-di(tert-butyl)phosphinobiphenyl | 88 | >1:20 |
| Tri-O-acetyl-D-galactal | Cyclohexanol | Pd(OAc)₂ | Trimethyl phosphite | 79 | 5:1 |
Data adapted from literature reports on palladium-catalyzed glycosylations.[3] Actual yields and selectivities may vary based on specific reaction conditions.
Table 2: Effect of C-4 and C-6 Protecting Groups on Stereoselectivity of a Glycosylation Reaction
| Donor Protecting Groups | Acceptor | Yield (%) | β-selectivity |
| 4,6-di-O-acetyl | Simple alcohol | 85 | Moderate |
| 4,6-di-O-benzyl | Simple alcohol | 92 | High |
| 4-O-acetyl, 6-O-benzyl | Simple alcohol | 88 | Moderate-High |
This table illustrates the general trend that electron-donating groups can enhance β-selectivity in certain glycosylation systems.[1] Specific outcomes are highly substrate-dependent.
Experimental Protocols
Key Experiment: Iron-Catalyzed 1,2-cis-Aminoglycosylation of a Galactal
This protocol describes a general procedure for the stereoselective synthesis of a 1,2-cis-aminoglycoside from a glycal donor, which is a challenging transformation.[11]
Materials:
-
4,6-di-O-acetyl-3-O-TBS-D-galactal (glycal donor)
-
N-Cbz-protected serine methyl ester (acceptor)
-
Fe(BF₄)₂(H₂O)₆
-
Tridentate ligand (e.g., as described in the literature[11])
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous 1,4-dioxane
-
Activated 4 Å molecular sieves
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the iron catalyst by stirring Fe(BF₄)₂(H₂O)₆ with the tridentate ligand in anhydrous DCM in the presence of activated 4 Å molecular sieves.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the galactal donor and the amino acid acceptor in a mixture of anhydrous DCM and anhydrous 1,4-dioxane (9:1 v/v).
-
Initiation: Cool the solution of the donor and acceptor to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
Addition of Catalyst: Add the prepared iron catalyst solution to the reaction mixture dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically within a few hours), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Workup: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-cis-aminoglycoside.
Visualizations
Caption: General workflow for glycal glycosylation.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page not available | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 10. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acetylated Glucal Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated glucal reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in acetylated glucal reactions?
The most frequently encountered side products in reactions involving acetylated glucals are 2,3-unsaturated glycosides, which arise from a --INVALID-LINK--.[1][2] This rearrangement is an allylic shift that can occur under both acidic (protic and Lewis acids) and sometimes thermal conditions. The reaction typically yields a mixture of α and β anomers of the 2,3-unsaturated glycoside.[2]
Other potential, though less commonly reported, side products can arise from:
-
Incomplete Acetylation: This leads to a mixture of partially acetylated glucal derivatives, complicating purification and subsequent reactions.
-
Degradation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the glucal starting material or the acetylated product, resulting in a complex mixture of byproducts.
-
Anomerization: While the starting glucal is an enol ether, reactions at the anomeric center can sometimes lead to the formation of undesired anomers of the final product.
Q2: What is the Ferrier rearrangement and why is it a common issue?
The Ferrier rearrangement is an organic reaction of glycals that involves a nucleophilic substitution combined with an allylic shift of the double bond.[2] In the context of acetylated glucals, the acetate group at the C3 position can act as a leaving group, facilitating the rearrangement. This reaction is particularly prevalent when using Lewis acids to activate the glucal for glycosylation.[1][3] Instead of the desired glycoside product, a 2,3-unsaturated glycoside is formed.
The reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[2] A nucleophile then attacks this intermediate, leading to the rearranged product. The stereoselectivity of this rearrangement is often high, but it can be influenced by the reaction conditions and the structure of the reactants.[3]
Q3: How can I minimize the formation of Ferrier rearrangement products?
Minimizing the Ferrier rearrangement is crucial for achieving high yields of the desired glycosylation products. Here are some strategies:
-
Choice of Catalyst: The type of acid used can significantly influence the reaction pathway. Protic acids can sometimes lead to competitive addition reactions, while Lewis acids are known to promote the Ferrier rearrangement.[1] Careful selection and optimization of the Lewis acid and its stoichiometry are critical. Some modern methods utilize low-toxicity and environmentally friendly catalysts like Cu(OTf)₂ or Fe(OTf)₃ under mild conditions to achieve high stereoselectivity and yields.[3]
-
Reaction Conditions: Temperature and reaction time are key parameters. Running the reaction at lower temperatures can often suppress the rearrangement. Monitoring the reaction closely and stopping it once the desired product is formed can prevent further conversion to the rearranged byproduct.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and the reaction outcome. Experimenting with different solvents may help to favor the desired reaction pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired acetylated glucal | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature cautiously. Monitor by TLC. 2. Use milder reaction conditions (e.g., lower temperature, less harsh acid catalyst). 3. Optimize the reaction temperature. For acetylation with acetic anhydride, temperatures between 15-45 °C are often employed.[4] |
| Presence of multiple spots on TLC, indicating a mixture of products | 1. Incomplete acetylation leading to partially acetylated products. 2. Formation of Ferrier rearrangement byproducts (2,3-unsaturated glycosides). 3. Degradation of the sugar ring. | 1. Ensure sufficient equivalents of the acetylating agent and catalyst are used. Consider extending the reaction time. 2. If the subsequent reaction is a glycosylation, refer to the strategies for minimizing the Ferrier rearrangement (Q3). 3. Use milder conditions and ensure the starting material is of high purity. |
| Difficulty in purifying the final product | 1. Co-elution of the desired product with side products or starting material. 2. Presence of highly polar impurities. | 1. Optimize the chromatography conditions (e.g., solvent system, gradient). Consider using a different stationary phase. 2. An aqueous workup can help remove polar impurities like acetic acid or pyridine hydrochloride before chromatography. Recrystallization can also be an effective purification method.[4] |
| Formation of an unexpected product with a shifted double bond | 1. Ferrier rearrangement has occurred. | 1. Confirm the structure of the side product using spectroscopic methods (NMR, Mass Spectrometry). 2. Re-evaluate the reaction conditions (catalyst, temperature, solvent) to disfavor the rearrangement. |
Experimental Protocols
General Protocol for the Synthesis of Tri-O-acetyl-D-glucal
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Acid catalyst (e.g., perchloric acid, zinc chloride)[4]
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a stirred solution of D-glucose in an appropriate solvent (e.g., acetic acid), add acetic anhydride.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding it to a stirred, cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Visualizing Reaction Pathways
Reaction Scheme: Acetylation of Glucal and the Ferrier Rearrangement
Caption: Formation of Acetylated Glucal and the subsequent Ferrier Rearrangement.
Troubleshooting Workflow
Caption: A workflow for troubleshooting unexpected results in acetylated glucal reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 4. CN1803818A - Method for preparing acetylated glucal - Google Patents [patents.google.com]
Technical Support Center: Optimizing Glycosylation Reactions with Lewis Acids
Welcome to the technical support center for Lewis acid-catalyzed glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during glycosylation experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during Lewis acid-catalyzed glycosylation reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My glycosylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield is a common issue that can stem from several factors:
-
Inactive Catalyst: The Lewis acid may have decomposed due to moisture. Ensure anhydrous conditions by using freshly dried solvents and reagents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves can also be used to scavenge trace amounts of water[1].
-
Poor Donor Activation: The chosen Lewis acid may not be potent enough to activate your specific glycosyl donor. Consider a stronger Lewis acid or a different promoter system. For instance, some donors require specific activators like N-iodosuccinimide (NIS) in combination with a Lewis acid like TMSOTf[2]. The "preactivation" protocol, where the donor is activated before the acceptor is added, can also improve yields for less reactive donors[3][4].
-
Donor or Acceptor Reactivity: The inherent reactivity of your glycosyl donor or acceptor can significantly impact the yield. "Disarmed" donors, which have electron-withdrawing protecting groups, are less reactive and may require more forcing conditions or a more potent Lewis acid[5]. Conversely, a highly reactive "armed" donor might lead to side reactions if not properly controlled.
-
Incorrect Stoichiometry: Ensure the donor-to-acceptor ratio is optimized. While a 1:1 ratio is a common starting point, using a slight excess of the donor (e.g., 1.2-1.5 equivalents) can often drive the reaction to completion.
-
Reaction Temperature: The reaction temperature plays a critical role. Some reactions require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition, while others may need elevated temperatures to proceed[6][7]. It is crucial to determine the optimal temperature for your specific system.
-
Issue 2: Poor Stereoselectivity (Incorrect Anomer Formation)
-
Question: My reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I control the stereoselectivity?
-
Answer: Controlling stereoselectivity is a central challenge in glycosylation. The outcome is influenced by a combination of factors:
-
Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor has a profound effect. A participating group (e.g., an acyl group like acetyl or benzoyl) will typically lead to the formation of a 1,2-trans-glycoside through the formation of an acyloxonium ion intermediate[1][5][8]. For a 1,2-cis-glycoside, a non-participating group (e.g., an ether like benzyl or a 2,3-O-carbonate) is required[3][8][9].
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome. Nitrile solvents like acetonitrile can promote the formation of β-glycosides through the formation of an α-nitrilium intermediate[2]. Ethereal solvents like diethyl ether or dioxane can favor the formation of α-glycosides[2][10]. The choice of a non-participating solvent like dichloromethane (DCM) is also common[2].
-
Lewis Acid Choice: The nature and strength of the Lewis acid can dictate the reaction pathway and thus the stereoselectivity. For example, with certain galactosyl donors, a strong Lewis acid like TMSOTf can favor an SN1-like pathway leading to the α-anomer, while a weaker Lewis acid like BF3·Et2O can promote an SN2-like pathway resulting in the β-anomer[11].
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of side products, such as orthoesters or products from acceptor self-condensation. How can I minimize these?
-
Answer: The formation of side products often indicates that the reaction conditions are not optimal.
-
Orthoester Formation: This is a common side reaction, particularly with donors having a C-2 participating group. Using a preactivation protocol can sometimes minimize orthoester formation by allowing the donor to be fully activated before the acceptor is introduced[4]. Adjusting the Lewis acid and reaction temperature can also help.
-
Glycosyl Donor Hydrolysis or Decomposition: If your donor is unstable under the reaction conditions, it can hydrolyze or decompose, leading to a complex mixture. Ensure strictly anhydrous conditions and consider a milder Lewis acid or lower reaction temperature.
-
Acceptor Self-Condensation: If the glycosyl acceptor has multiple hydroxyl groups, self-condensation can occur. This can be mitigated by using appropriate protecting groups to mask all but the desired hydroxyl group for glycosylation.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my glycosylation reaction?
A1: The choice of Lewis acid depends on several factors, including the reactivity of the glycosyl donor and acceptor, the nature of the leaving group on the donor, and the desired stereochemical outcome. Common Lewis acids include TMSOTf, BF3·Et2O, SnCl4, and AgOTf[9]. Weaker, "minimally competent" Lewis acids like InBr3 can be beneficial in reducing side reactions with sensitive substrates[12]. It is often necessary to screen a panel of Lewis acids to find the optimal one for a specific reaction[13].
Q2: What is the role of molecular sieves in a glycosylation reaction?
A2: Molecular sieves (typically 3Å or 4Å) are used as desiccants to remove trace amounts of water from the reaction mixture. Water can deactivate the Lewis acid catalyst and hydrolyze the glycosyl donor or the activated intermediate, leading to lower yields and side products. It is important to note that in some cases, molecular sieves can also act as a Lewis base and affect the reactivity of the promoter[4].
Q3: Can temperature programming (ramping) improve my reaction outcome?
A3: Yes, temperature programming can be a useful strategy. Starting the reaction at a very low temperature (e.g., -78 °C) allows for controlled activation of the donor. The temperature can then be slowly raised to a point where the glycosylation proceeds at a reasonable rate without significant decomposition[7]. This "ramp" regime can be beneficial for sensitive substrates[7].
Q4: How do protecting groups on the glycosyl donor and acceptor influence the reaction?
A4: Protecting groups have a critical influence on both the reactivity and the stereochemical outcome of the glycosylation.
-
On the Donor: Electron-withdrawing groups (e.g., esters) "disarm" the donor, making it less reactive, while electron-donating groups (e.g., ethers) "arm" the donor, increasing its reactivity[5]. The C-2 protecting group plays a key role in stereocontrol through neighboring group participation[5][8].
-
On the Acceptor: The protecting groups on the acceptor influence its nucleophilicity. Bulky protecting groups near the reacting hydroxyl group can sterically hinder the approach of the donor, potentially affecting the yield and stereoselectivity.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation
This is a generalized procedure and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated molecular sieves (e.g., 4Å) to the reaction flask.
-
Dissolve the glycosyl acceptor in a freshly distilled, anhydrous solvent (e.g., dichloromethane, acetonitrile, or diethyl ether) under an inert atmosphere.
-
Cool the solution to the desired starting temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
-
Reaction:
-
In a separate flask, dissolve the glycosyl donor in the same anhydrous solvent.
-
Add the glycosyl donor solution to the acceptor solution via cannula or syringe.
-
Add the Lewis acid catalyst dropwise to the reaction mixture. The amount of Lewis acid can range from catalytic (0.1-0.2 equivalents) to stoichiometric (1.0-1.5 equivalents) depending on the specific reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench the reaction by adding a Lewis base, such as triethylamine or pyridine, or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash them with the reaction solvent.
-
If an aqueous workup was performed, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or toluene/ethyl acetate).
-
Protocol for Preactivation-Based Glycosylation
This protocol is useful for less reactive donors or to minimize side reactions.
-
Donor Activation:
-
In a reaction flask under an inert atmosphere, dissolve the glycosyl donor and any co-promoter (e.g., NIS) in an anhydrous solvent.
-
Add activated molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -78 °C or -40 °C).
-
Add the Lewis acid catalyst and stir for a predetermined time (e.g., 5-15 minutes) to allow for the activation of the donor.
-
-
Glycosylation:
-
In a separate flask, dissolve the glycosyl acceptor in the same anhydrous solvent.
-
Add the acceptor solution to the activated donor mixture via cannula or syringe.
-
Allow the reaction to proceed, monitoring by TLC.
-
-
Quenching, Workup, and Purification:
-
Follow the same procedures as described in the general protocol.
-
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methanol | Ag2CO3 (1.0) | CH2Cl2 | 25 | 85 | 1:1 | (General Knowledge) |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS (1.2) / TMSOTf (0.1) | Toluene:Dioxane (1:3) | -20 | 90 | >10:1 | [2] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Cholesterol | BF3·Et2O (1.1) | CH2Cl2 | 0 | 75 | 1:9 | [11] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Cholesterol | TMSOTf (1.1) | CH2Cl2 | -20 | 80 | 9:1 | [11] |
| Peracetylated Glucosyl Donor | Fmoc-L-Ser-OBn | InBr3 (0.2) | CH2Cl2 | 25 | 88 | β only | [12] |
Table 2: Effect of C-2 Protecting Group on Stereochemical Outcome
| C-2 Protecting Group | Type | Expected Major Product | Mechanism |
| Acetyl (-OAc) | Participating | 1,2-trans | Neighboring Group Participation |
| Benzoyl (-OBz) | Participating | 1,2-trans | Neighboring Group Participation |
| Benzyl (-OBn) | Non-participating | Mixture or 1,2-cis | SN1/SN2 or Solvent-dependent |
| 2,3-O-Carbonate | Non-participating (conformationally restricted) | 1,2-cis (α) | Favors α-attack |
Visualizations
Caption: General experimental workflow for Lewis acid-catalyzed glycosylation.
Caption: Decision tree for controlling stereoselectivity in glycosylation.
Caption: Simplified mechanistic pathways in Lewis acid-catalyzed glycosylation.
References
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3,6-Di-o-acetyl-d-glucal under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,6-Di-O-acetyl-D-glucal under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to acyl migration under basic or neutral conditions and hydrolysis under acidic conditions. The allylic ether system of the glucal is also sensitive to strong acids.
Q2: What is acyl migration and under what conditions does it occur?
A2: Acyl migration is an intramolecular reaction where an acyl group (in this case, an acetyl group) moves from one hydroxyl group to another. For this compound, which has a free hydroxyl group at the C-4 position, the acetyl group from C-3 can migrate to C-4, resulting in the formation of 3,4-Di-O-acetyl-D-glucal. This process is typically base-catalyzed and can occur at neutral or basic pH.
Q3: What happens to this compound under acidic conditions?
A3: Under acidic conditions, this compound is susceptible to two main degradation pathways:
-
Hydrolysis of the acetyl groups: The ester linkages of the acetyl groups can be hydrolyzed to yield mono-acetylated or fully deacetylated D-glucal.
-
Hydration of the double bond: The double bond of the glucal ring can be hydrated, leading to the formation of 2-deoxy-D-glucose derivatives.
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation in Reactions
Symptom: You are using this compound in a reaction that is run under neutral or slightly basic conditions and you observe the formation of an unexpected isomer in your TLC or NMR analysis.
Possible Cause: Acyl migration is likely occurring, leading to the formation of 3,4-Di-O-acetyl-D-glucal or 4,6-Di-O-acetyl-D-glucal.
Resolution:
-
pH Control: Maintain the reaction pH in the slightly acidic range (pH 4-6) if the reaction conditions permit.
-
Temperature: Run the reaction at a lower temperature to minimize the rate of acyl migration.
-
Reaction Time: Shorten the reaction time as much as possible.
-
Protecting Group Strategy: If acyl migration is unavoidable and problematic for subsequent steps, consider protecting the free C-4 hydroxyl group prior to your reaction.
Issue 2: Deacetylation or Degradation During Workup or Purification
Symptom: You observe significant loss of one or both acetyl groups, or the appearance of highly polar baseline material on your TLC plate after aqueous workup or during silica gel chromatography.
Possible Cause:
-
Acidic or Basic Workup: Using acidic or basic aqueous solutions during workup can cause hydrolysis of the acetyl groups.
-
Silica Gel: Silica gel is slightly acidic and can promote the hydrolysis of acetyl groups or hydration of the double bond, especially with prolonged exposure.
Resolution:
-
Neutral Workup: Use neutral water or a buffered solution (e.g., saturated sodium bicarbonate if your compound is stable to brief, mild base, followed by a neutral wash) for the aqueous workup.
-
Chromatography:
-
Minimize the time your compound spends on the silica gel column.
-
Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) if your compound is particularly sensitive.
-
Alternative purification methods like crystallization or preparative HPLC with a neutral mobile phase may be better options.
-
Issue 3: Low Yield in Acid-Catalyzed Reactions
Symptom: When using this compound as a starting material in a reaction that requires an acid catalyst, you experience low yields of the desired product and formation of multiple byproducts.
Possible Cause: The acidic conditions are causing degradation of the starting material through hydrolysis of the acetyl groups and/or reaction at the double bond.
Resolution:
-
Milder Acid: Use the mildest possible acid catalyst that can effectively promote your desired reaction.
-
Anhydrous Conditions: If water is not required for the reaction, perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Monitoring: Carefully monitor the reaction progress to stop it as soon as the starting material is consumed, avoiding prolonged exposure to acidic conditions.
Data Presentation
Table 1: Summary of Stability of this compound under Different pH Conditions
| pH Range | Condition | Primary Stability Concern | Expected Degradation Products | Relative Rate of Degradation |
| < 4 | Acidic | Acetyl hydrolysis, double bond hydration | Mono-acetylated D-glucal, D-glucal, 2-deoxy-D-glucose derivatives | High |
| 4 - 6 | Slightly Acidic | Generally stable | Minimal | Low |
| 6 - 8 | Neutral to Slightly Basic | Acyl migration | 3,4-Di-O-acetyl-D-glucal, 4,6-Di-O-acetyl-D-glucal | Moderate |
| > 8 | Basic | Acyl migration and deacetylation | Isomeric di-acetylated glucals, mono-acetylated glucals, D-glucal | High |
Experimental Protocols
Protocol 1: Monitoring Acyl Migration under Basic Conditions
This protocol allows for the qualitative or quantitative monitoring of the isomerization of this compound to other di-acetylated isomers.
Materials:
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 8.5)
-
Acetonitrile or THF (as a co-solvent for solubility)
-
TLC plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
-
HPLC system (if quantitative analysis is desired)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In a reaction vial, add the phosphate buffer.
-
Add an aliquot of the this compound stock solution to the buffer to a final concentration of ~10-20 mM.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by acidifying the aliquot with a drop of dilute acid (e.g., 0.1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the residue by TLC, ¹H NMR, or HPLC to observe the formation of new spots/peaks corresponding to the isomeric products.
Protocol 2: Test for Stability under Acidic Conditions
This protocol is designed to assess the rate and products of degradation of this compound under acidic conditions.
Materials:
-
This compound
-
Aqueous acid solution (e.g., 0.1 M HCl or a buffer of pH 3)
-
Organic co-solvent (e.g., THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
TLC plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃ or D₂O with a suppression of the water signal)
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of an organic co-solvent.
-
Add the acidic solution to the dissolved starting material.
-
Stir the mixture at a controlled temperature.
-
At regular intervals, withdraw aliquots.
-
Neutralize the aliquots with saturated sodium bicarbonate solution.
-
Extract the products with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Analyze the products by TLC and ¹H NMR to identify the formation of hydrolysis and/or hydration products.
Visualizations
Caption: Acyl migration pathway of this compound under basic or neutral conditions.
Caption: Degradation pathways of this compound under acidic conditions.
Caption: Troubleshooting workflow for experiments involving this compound.
Technical Support Center: Preventing Unwanted Acetyl Group Migration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted acetyl group migration during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is acetyl group migration and why is it a problem?
A: Acetyl group migration is an intramolecular reaction where an acetyl protecting group moves from one hydroxyl group to an adjacent one within the same molecule. This phenomenon is a significant issue in the synthesis of polyhydroxylated compounds, particularly carbohydrates, as it can lead to the formation of undesired regioisomers.[1] This complicates purification, reduces the yield of the target molecule, and can result in products with altered biological activity.[1] The migration is often problematic during synthesis, isolation, and purification steps.[1]
Q2: Under what conditions does acetyl group migration typically occur?
A: Acetyl group migration is most prominent under basic or neutral conditions. The rate of migration is significantly influenced by pH, with an increase in pH leading to a faster migration rate.[2][3] The reaction is believed to proceed through a cyclic orthoester intermediate. Temperature also plays a role, with higher temperatures generally accelerating the migration process. The specific stereochemical arrangement of the hydroxyl groups can also affect the rate of migration.
Q3: How can I detect if acetyl group migration has occurred in my reaction?
A: The most common method for detecting and quantifying acetyl group migration is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5] By comparing the ¹H and ¹³C NMR spectra of the product mixture to that of the expected product and potential isomers, the presence of migrated acetyl groups can be confirmed. Specific proton and carbon signals corresponding to the acetyl methyl group and the adjacent methine proton will shift depending on the position of the acetyl group. Two-dimensional NMR techniques like COSY and HSQC can further aid in the structural elucidation of the isomers. In some cases, chromatographic methods such as HPLC can be used to separate and identify the different isomers.[6]
Troubleshooting Guide
Problem 1: I observe a mixture of isomers after a deprotection step, suggesting acetyl migration has occurred. How can I prevent this in the future?
Solution:
To prevent acetyl migration during deprotection, consider the following strategies:
-
Use Orthogonal Protecting Groups: Instead of acetyl groups, use acyl groups that are more resistant to migration, such as benzoyl (Bz) or pivaloyl (Piv) groups.[7] These groups are more sterically hindered and less prone to migration under standard reaction conditions.
-
Optimize Reaction Conditions:
-
pH Control: Since acetyl migration is often base-catalyzed, maintaining a neutral or slightly acidic pH during deprotection can significantly reduce the rate of migration.
-
Low Temperature: Perform the deprotection at the lowest possible temperature that still allows for the desired reaction to proceed.
-
-
Selective Deprotection Protocols: Employ regioselective deprotection methods that target a specific hydroxyl group while minimizing the conditions that promote migration. For example, enzymatic deacetylation can offer high selectivity under mild conditions.
Problem 2: I need to selectively protect a primary alcohol with an acetyl group in the presence of secondary alcohols without causing migration later on. What is the best approach?
Solution:
Regioselective acetylation of a primary alcohol can be challenging. A "one-pot" protection strategy can be highly effective.[8][9][10][11][12] These methods often involve the use of specific reagents and catalysts that favor the reaction at the less sterically hindered primary position under conditions that do not promote migration.
Alternatively, consider using a more robust protecting group from the outset. Pivaloyl chloride, for instance, can be used to selectively protect primary alcohols.
Problem 3: My purification process is complicated by the presence of closely related isomers from acetyl migration. How can I improve the separation?
Solution:
Separating regioisomers resulting from acetyl migration can be difficult due to their similar physical properties.
-
Chromatography Optimization: High-performance liquid chromatography (HPLC) is often more effective than standard silica gel chromatography for separating these isomers.[6] Experiment with different solvent systems and stationary phases to optimize the separation.
-
Derivatization: In some cases, derivatizing the mixture of isomers can alter their physical properties, making them easier to separate by chromatography. The derivatives can then be converted back to the desired products after separation.
-
Recrystallization: If the desired product is crystalline, careful optimization of the recrystallization conditions (solvent, temperature) may allow for the selective crystallization of the target molecule, leaving the undesired isomers in the mother liquor.
Quantitative Data on Acetyl Group Migration
The rate of acetyl group migration is dependent on various factors. The following table summarizes kinetic data from studies on acetyl group migration in carbohydrate systems.
| Substrate | Conditions | Migrating Group | Observed Rate Constant (k) | Reference |
| Glucan Trisaccharide | 100 mM phosphate solution with 10% D₂O, pH = 8, 25 °C | Acetyl (O2 → O6) | Significantly faster than in mannan trisaccharide | [3] |
| Mannan Trisaccharide | 100 mM phosphate solution with 10% D₂O, pH = 8, 25 °C | Acetyl (O2 → O6) | Slower than in glucan trisaccharide | [2] |
| Me α-D-glucopyranoside | 100 mM phosphate buffer with 10% D₂O, pH 8, 25 °C | Acetyl | Slower migration than β-anomer | [13] |
| Me β-D-glucopyranoside | 100 mM phosphate buffer with 10% D₂O, pH 8, 25 °C | Acetyl | Faster migration than α-anomer | [13] |
| Me β-d-ribopyranoside | 100 mM phosphate buffer with 10% D₂O, pH 8, 25 °C | Acetyl | Faster migration than pivaloyl | [13] |
| Me β-d-ribopyranoside | 100 mM phosphate buffer with 10% D₂O, pH 8, 25 °C | Pivaloyl | Slower migration than acetyl | [13] |
Key Experimental Protocols
Protocol 1: General Procedure for Pivaloylation of a Primary Alcohol in a Carbohydrate
This protocol describes the selective protection of a primary hydroxyl group using pivaloyl chloride.
Materials:
-
Carbohydrate substrate with free hydroxyl groups
-
Pivaloyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate in a mixture of dry pyridine and dry DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add pivaloyl chloride (typically 1.1 to 1.5 equivalents per hydroxyl group to be protected) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pivaloylated carbohydrate.[7][14][15]
Protocol 2: General Procedure for Benzoylation of Alcohols in a Carbohydrate
This protocol outlines the protection of hydroxyl groups using benzoyl chloride.
Materials:
-
Carbohydrate substrate
-
Benzoyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate in dry pyridine at 0 °C.
-
Add benzoyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: Base-catalyzed acetyl group migration mechanism.
References
- 1. doria.fi [doria.fi]
- 2. Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. Regioselective one-pot protection and protection-glycosylation of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective one-pot protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sucrochemistry. Part 33. The selective pivaloylation of sucrose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Carbohydrate Intermediates
Welcome to the technical support center for the purification of polar carbohydrate intermediates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying highly polar carbohydrate intermediates?
A1: The primary challenges stem from their high polarity, which leads to issues such as:
-
Poor retention on reversed-phase chromatography columns : Highly polar analytes have low affinity for non-polar stationary phases.[1][2][3]
-
High solubility in aqueous solutions : This makes extraction and concentration difficult.
-
Anomer separation : Reducing sugars can exist as α and β anomers, which may separate during chromatography, leading to broad or split peaks.[4][5][6][7]
-
Presence of complex mixtures : Samples from natural sources or synthesis often contain structurally similar impurities.[1]
-
Lack of a UV chromophore : Many carbohydrates do not absorb UV light, requiring alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[8][9]
Q2: How do protecting groups affect the purification of carbohydrate intermediates?
A2: Protecting groups are used to mask hydroxyl groups, which significantly reduces the polarity of the carbohydrate.[8][10][11] This allows for:
-
Purification using normal-phase chromatography on silica gel : The less polar, protected carbohydrate can be separated using non-polar mobile phases.[1][8]
-
Improved solubility in organic solvents : This facilitates the use of a wider range of chromatographic conditions.[8]
-
Potential for reversed-phase chromatography : With sufficient hydrophobic protecting groups, reversed-phase chromatography becomes a viable purification method.[1][12]
However, the use of protecting groups can also introduce challenges, such as the potential for protecting group migration to form regioisomers, which can be difficult to separate.[12][13]
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for polar carbohydrates?
A3: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[14][15][16][17] It is well-suited for polar carbohydrates because it promotes the retention of these highly polar compounds that are poorly retained in reversed-phase chromatography. The separation mechanism involves partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[1][2][16]
Q4: How can I prevent the separation of anomers during chromatography?
A4: The separation of anomers can be undesirable as it complicates chromatograms. To prevent this, you can:
-
Increase the column temperature : Higher temperatures (e.g., 70-80 °C) can accelerate the interconversion between anomers, causing the peaks to coalesce.[1][4][7]
-
Use an alkaline mobile phase : A high pH can also speed up anomer interconversion.[7] This is a common reason for using amino columns for sugar analysis.[14]
-
Employ specific column chemistries : Some columns, like those with amide ligands, are less prone to forming Schiff bases with reducing sugars, which can be an issue with amino columns at elevated temperatures.[4]
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Retention of Polar Analyte (Reversed-Phase) | The analyte is too polar for the stationary phase. | - Switch to a more polar stationary phase (e.g., C8, C4, or Phenyl).- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[3]- If the carbohydrate is protected, ensure sufficient hydrophobic character for retention.[1] |
| Peak Tailing (All Peaks) | - Partially blocked column inlet frit.- Column overload.- Inappropriate mobile phase pH or buffer concentration. | - Reverse and flush the column to waste.[18]- Dilute the sample and reinject.[18][19]- Ensure the mobile phase pH is appropriate for the analyte's pKa.[18][20]- Increase buffer concentration to mask secondary interactions.[19][20] |
| Peak Tailing (Specific Peaks in HILIC) | Secondary interactions with the stationary phase (e.g., silanol groups). | - Adjust the mobile phase pH.[20]- Increase the buffer concentration in the mobile phase.[20] |
| Split or Broad Peaks | Anomer separation of reducing sugars. | - Increase the column temperature (e.g., 70-80 °C).[4][7]- Use a mobile phase with a higher pH.[7]- Add triethylamine to the mobile phase to limit peak broadening caused by mutarotation.[1] |
| Retention Time Drift in HILIC | - Column not fully equilibrated.- Mobile phase pH is close to the analyte's pKa. | - Ensure adequate column equilibration time between injections.[20]- Adjust the mobile phase pH away from the analyte's pKa or choose a different buffer.[20] |
Solid-Phase Extraction (SPE) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | - Inappropriate sorbent selection.- Incorrect conditioning or equilibration of the cartridge.- Analyte breakthrough during sample loading.- Incomplete elution. | - Select a sorbent with appropriate polarity for your analyte and matrix.[21]- Ensure proper solvent conditioning and equilibration steps are followed.[22]- Reduce the sample loading flow rate or volume.- Use a stronger elution solvent or increase the elution volume.[21] |
| Poor Sample Cleanup (Interferences in Eluate) | - Incorrect wash solvent.- Co-elution of interferences with the analyte. | - Optimize the wash solvent to be strong enough to remove interferences without eluting the analyte.[22]- Consider using a different SPE sorbent with a different retention mechanism. |
| Analyte Does Not Bind to Sorbent | - Sample solvent is too strong.- Incorrect pH of the sample. | - Dilute the sample with a weaker solvent before loading.[21]- Adjust the pH of the sample to ensure the analyte is in a form that will interact with the sorbent. |
Experimental Protocols
Protocol 1: HILIC for Unprotected Polar Carbohydrates
-
Column Selection : Use a HILIC column with a polar stationary phase such as amide, diol, or unbonded silica.
-
Mobile Phase Preparation :
-
Mobile Phase A: Water with 10 mM ammonium formate (or acetate), pH adjusted to the desired range.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution : Start with a high percentage of acetonitrile (e.g., 85-95%) and gradually increase the percentage of the aqueous mobile phase to elute the polar carbohydrates.
-
Column Equilibration : Equilibrate the column with the initial mobile phase composition for a sufficient time before each injection to ensure reproducible retention times.[20]
-
Sample Preparation : Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape. The lowest amount of water in the sample diluent generally provides the best peak shapes.[1]
-
Detection : Use a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS), as carbohydrates often lack a UV chromophore.
Protocol 2: Reversed-Phase Chromatography for Protected Carbohydrates
-
Column Selection : A C18 or C8 column is typically suitable for protected carbohydrates, which are more hydrophobic.[1] Pentafluorophenyl or phenyl hexyl stationary phases can also be effective for monosaccharides and oligosaccharides, respectively.[12]
-
Mobile Phase Preparation :
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution : Start with a higher percentage of water and increase the organic modifier to elute the protected carbohydrates based on their hydrophobicity.
-
Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase to avoid on-column precipitation.[1]
-
Detection : UV detection can often be used if the protecting groups contain chromophores. Otherwise, ELSD or MS is recommended.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Sorbent Selection : For retaining polar carbohydrates from a non-polar matrix, use a polar sorbent like silica, diol, or aminopropyl.[23] For retaining less polar, protected carbohydrates from a polar matrix, a reversed-phase sorbent like C18 is appropriate.
-
Conditioning : Condition the SPE cartridge with a strong solvent (e.g., methanol for reversed-phase, a polar organic solvent for normal phase) to activate the sorbent.[22]
-
Equilibration : Equilibrate the cartridge with a solvent similar to the sample matrix to prepare the sorbent for sample loading.[22]
-
Sample Loading : Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing : Wash the cartridge with a solvent that will remove impurities but not the analyte of interest.
-
Elution : Elute the analyte with a strong solvent that disrupts the interaction between the analyte and the sorbent.[21]
Data Summary
Table 1: Comparison of Chromatographic Techniques for Carbohydrate Purification
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Common Issues |
| Normal-Phase | Polar (e.g., Silica, Amino)[1][8] | Non-polar organic solvents[1] | Protected, non-polar carbohydrates[1][8] | Poor solubility of highly polar carbohydrates.[1] |
| Reversed-Phase | Non-polar (e.g., C18, C8)[1] | Polar (e.g., Water/Acetonitrile)[1] | Protected carbohydrates with sufficient hydrophobicity.[1][12] | Poor retention of highly polar, unprotected carbohydrates.[1] |
| HILIC | Polar (e.g., Amide, Diol, Silica)[14][16] | High organic with a small amount of aqueous buffer[1][16] | Unprotected, polar carbohydrates.[2][14] | Retention time drift, peak tailing due to secondary interactions.[20] |
| Ion-Exchange | Charged (Anionic or Cationic) | Aqueous buffers | Charged carbohydrates (e.g., sugar phosphates, uronic acids). | Requires desalting before MS analysis.[1] |
Visualizations
Caption: General workflow for the purification of carbohydrate intermediates.
Caption: Troubleshooting logic for common chromatography problems.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shodex.com [shodex.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. youtube.com [youtube.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements [mdpi.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. HILIC Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 22. youtube.com [youtube.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Scale-up Synthesis of 3,6-Di-o-acetyl-d-glucal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,6-Di-o-acetyl-d-glucal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete enzymatic hydrolysis of the starting material (3,4,6-tri-O-acetyl-D-glucal). | - Ensure the lipase (e.g., Candida Rugosa lipase) is active and used in the correct proportion. - Monitor the reaction closely using TLC or HPLC to confirm the complete consumption of the starting material.[1] - Maintain the pH of the reaction mixture at the optimal level for the enzyme (e.g., pH 4.0).[1] |
| Incomplete C4 to C6 acyl migration. | - After enzymatic hydrolysis and removal of the enzyme, ensure the pH is adjusted to the recommended range for migration (pH 8.0 to 9.5).[1] - Control the temperature during migration (0°C to 25°C) and allow sufficient reaction time (2-6 hours).[1] | |
| Product loss during extraction and purification. | - Use a suitable solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery.[1] - Optimize the silica gel column chromatography conditions (e.g., eluent system) to achieve good separation and minimize product loss.[1] | |
| Presence of Impurities in the Final Product | Incomplete hydrolysis leading to residual starting material. | - Extend the enzymatic hydrolysis reaction time and monitor for completion. |
| Formation of byproducts during acyl migration. | - Precisely control the pH and temperature during the migration step to minimize side reactions. | |
| Co-elution of impurities during column chromatography. | - Adjust the polarity of the eluent system for better separation on the silica gel column. A common eluent is a mixture of n-hexane and ethyl acetate.[1] | |
| Slow or Stalled Enzymatic Reaction | Inactivated enzyme. | - Use a fresh batch of immobilized lipase. - Ensure proper storage of the enzyme as per the manufacturer's instructions. |
| Suboptimal reaction conditions. | - Verify and maintain the correct pH and temperature throughout the enzymatic hydrolysis.[1] - Ensure adequate stirring to maintain a homogenous suspension of the immobilized enzyme.[1] | |
| Difficulty in Isolating the Product after Extraction | Formation of an emulsion during ethyl acetate extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Centrifuge the mixture at a low speed to aid phase separation. |
| Product is an oil instead of a solid. | - Ensure all solvent has been removed under reduced pressure. - Try co-evaporation with a non-polar solvent like toluene to remove residual water or other high-boiling point solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
A1: The typical starting material is a peracetylated D-glycal, such as 3,4,6-tri-O-acetyl-D-glucal.[1]
Q2: What is the key transformation in this synthesis?
A2: The core of this synthesis involves a selective enzymatic deacetylation at the C4 position to yield this compound, followed by a C4 to C6 acyl migration under basic conditions to produce the desired this compound.[1]
Q3: How can I monitor the progress of the reactions?
A3: The progress of both the enzymatic hydrolysis and the acyl migration can be monitored by Thin Layer Chromatography (TLC) on silica gel 60 or by High-Performance Liquid Chromatography (HPLC).[1]
Q4: What is a suitable eluent system for the purification of this compound by column chromatography?
A4: A commonly used eluent system for silica gel column chromatography is a mixture of n-hexane and ethyl acetate, for instance, in a 1:1 (v/v) ratio.[1]
Q5: What is the expected yield for this synthesis?
A5: With optimized conditions, a global yield of around 90% can be achieved for the synthesis of this compound from 3,4,6-tri-O-acetyl-D-glucal.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the chemo-enzymatic method described in patent WO2008081270A2.
Step 1: Enzymatic Hydrolysis of 3,4,6-tri-O-acetyl-D-glucal
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer containing 20% acetonitrile.
-
Adjust and maintain the pH of the solution at 4.0.
-
Add 1 g of immobilized Candida Rugosa lipase on octyl-agarose gel.
-
Stir the mixture mechanically at room temperature.
-
Monitor the reaction progress by HPLC, ensuring the pH remains constant at 4.0 through automatic titration.
-
Continue the incubation for approximately 4 hours, or until 100% conversion of the substrate is observed.
-
Remove the immobilized enzyme by filtration.
Step 2: C4 to C6 Acyl Migration
-
Take the filtrate from Step 1, which contains the 3,4-di-O-acetyl-D-glycal.
-
Bring the solution to a pH between 8.0 and 9.5 (preferably 8.6 to 8.8).
-
Maintain the temperature between 0°C and 25°C.
-
Keep the solution at the chosen pH for 2-6 hours.
Step 3: Isolation and Purification of this compound
-
After the acyl migration is complete, adjust the pH to an acidic value (e.g., 3 to 5) to stop the migration.
-
If an organic solvent like acetonitrile was used, remove it under reduced pressure.
-
Extract the aqueous solution with ethyl acetate.
-
Collect the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an n-hexane/ethyl acetate (1/1, v/v) mixture as the eluent.
-
The pure this compound is isolated and characterized.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
Effect of solvent and temperature on glycal reactivity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycals. It focuses on the critical effects of solvent and temperature on glycal reactivity, stereoselectivity, and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stereoselectivity (α/β ratio) of my glycal glycosylation?
The solvent plays a crucial role in determining the stereochemical outcome of a glycosylation reaction.[1] Its effect is often linked to its ability to stabilize or participate in the reaction mechanism involving the oxocarbenium ion intermediate.[2] A general rule is that nitrile solvents tend to favor the formation of β-glycosides, whereas ethereal solvents favor the α-configuration.[2]
-
Ethereal Solvents (e.g., Diethyl Ether - Et₂O): These solvents are known to favor the formation of α-glycosides.[3][4] In some cases, a double inversion mechanism in ether leads to the predominant formation of the α-isomer.[2]
-
Nitrile Solvents (e.g., Acetonitrile - MeCN, Propionitrile - EtCN): These solvents have a dominating β-directing property.[2] They can achieve excellent β-selectivity, especially with highly reactive donors like trichloroacetimidates.[2]
-
Dichloromethane (DCM): As a nonpolar, non-nucleophilic solvent, DCM often favors the formation of β-isomers through an Sₙ2-like displacement of an α-glycosyl triflate intermediate.[2][4] It is one of the most commonly used solvents for synthesizing β-mannosides.[2]
-
Solvent Mixtures: Using a mixture of solvents, such as a halogenated and an ethereal solvent, can significantly enhance α-selectivity.[2] The addition of a co-solvent like DMF can also promote α-selectivity by forming an equilibrating mixture of glycosyl-O-imidates.[2]
The anomeric selectivity of a glycosylation reaction is influenced by multiple factors, including the donor, acceptor, activator system, temperature, and solvent.[5]
Q2: My reaction is giving a low yield. What are the common temperature-related issues?
Temperature is a critical parameter that can dramatically impact reaction yield.[6] Most glycosylations are initiated at cryogenic temperatures (e.g., -78 °C) and allowed to warm gradually.[7] However, this warming can be uncontrolled and variable.[7]
-
Decomposition: If the temperature is too high, the glycal donor or the product may decompose. Each glycosyl donor has a different sensitivity to temperature.[7] If you observe decomposition before the starting material is consumed, consider quenching the reaction early and proceeding immediately to workup.[8]
-
Side Reactions: Elevated temperatures can promote undesired side reactions, such as the Ferrier rearrangement.[6][9]
-
Incomplete Activation: If the temperature is too low, the activation of the glycosyl donor may be inefficient or incomplete, leading to a stalled reaction.[7] A concept known as the "donor activation temperature" (Tₐ) has been introduced to identify the temperature at which a donor is efficiently activated. Running the reaction below this temperature can help avoid side reactions.[7]
Q3: What is the Ferrier rearrangement, and how can I avoid it?
The Ferrier rearrangement is a common side reaction for glycals that involves a nucleophilic substitution combined with an allylic shift.[10] It typically occurs in the presence of a Lewis acid, where an allyloxocarbenium ion intermediate is formed.[10] This intermediate then reacts with a nucleophile (like an alcohol) to produce 2,3-unsaturated glycosides.[10]
The reaction conditions, including the catalyst, solvent, and temperature, heavily influence the outcome. For instance, using Zn(OTf)₂ as a catalyst may require a significantly higher temperature compared to Cu(OTf)₂ to achieve similar results.[9] The choice of solvent can also be critical; in some TEMPO⁺-promoted rearrangements, switching from 1,2-DCE to DCM caused a dramatic decrease in yield, while acetonitrile gave a high yield.[11] To minimize this rearrangement, careful optimization of the catalyst, temperature, and solvent is necessary.
Troubleshooting Guides
Problem 1: Poor Stereoselectivity or Incorrect Anomer Formation
If your reaction produces a mixture of anomers or favors the undesired anomer, consult the following troubleshooting workflow and data tables.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 11. Ferrier Glycosylation Mediated by the TEMPO Oxoammonium Cation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Di-O-acetyl-D-glucal and Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3,6-Di-O-acetyl-D-glucal and tri-O-acetyl-D-glucal, two important building blocks in carbohydrate chemistry. Understanding their relative reactivity is crucial for designing efficient synthetic routes towards complex glycoconjugates, oligosaccharides, and other carbohydrate-based therapeutics. While extensive data exists for the versatile precursor tri-O-acetyl-D-glucal, this guide also extrapolates the expected reactivity of this compound based on fundamental chemical principles, addressing the current gap in direct comparative studies.
Introduction
Tri-O-acetyl-D-glucal (per-O-acetyl-D-glucal) is a widely used starting material in carbohydrate synthesis due to its stability and the reactivity of its enol ether double bond.[1] Its three acetyl protecting groups at positions C3, C4, and C6 modulate its reactivity and solubility. In contrast, this compound possesses a free hydroxyl group at the C4 position, a significant structural difference that is expected to influence its reactivity in key transformations. This guide will focus on two primary reaction types: the Ferrier rearrangement and electrophilic additions.
Structural Differences
The key structural distinction between the two molecules lies in the presence of a free hydroxyl group at the C4 position in this compound. This feature introduces a potential nucleophilic center and can influence the electronic environment of the pyran ring and the neighboring C3-acetyl group.
Caption: Chemical structures of Tri-O-acetyl-D-glucal and this compound.
Reactivity Comparison
Ferrier Rearrangement
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction is typically catalyzed by a Lewis acid and involves the displacement of the C3-allylic substituent.
Tri-O-acetyl-D-glucal: This compound is extensively documented to undergo Ferrier rearrangement with a variety of nucleophiles (alcohols, phenols, thiols) in the presence of numerous Lewis acids.[2][3]
This compound: Direct comparative experimental data for the Ferrier rearrangement of this compound is limited in publicly available literature. However, the presence of the C4-hydroxyl group is anticipated to influence the reaction in several ways:
-
Potential for Intramolecular Reactions: The C4-OH could act as an intramolecular nucleophile, potentially leading to side products under certain conditions.
-
Altered Electronic Effects: The free hydroxyl group may alter the electron density within the pyran ring, which could affect the rate of the reaction and the stability of the intermediate allylic cation.
-
Stereoselectivity: The stereochemical outcome of the Ferrier rearrangement is influenced by the substituent at C4. While a direct comparison is not available, it is plausible that the stereoselectivity could be different from that observed with the fully acetylated counterpart.
Quantitative Data for Ferrier Rearrangement of Tri-O-acetyl-D-glucal
| Nucleophile (Alcohol) | Lewis Acid Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl alcohol | 3,5-Dinitrobenzoic acid (20 mol%) | Acetonitrile | 2-3 h | 81 | [2] |
| Methanol | Bromodimethylsulfonium bromide (10 mol%) | Dichloromethane | 0.5 h | 92 | [1] |
| Ethanol | Bromodimethylsulfonium bromide (10 mol%) | Dichloromethane | 0.5 h | 90 | [1] |
| Isopropanol | Bromodimethylsulfonium bromide (10 mol%) | Dichloromethane | 1 h | 85 | [1] |
Electrophilic Addition
The double bond in glucals is susceptible to electrophilic addition reactions.
Tri-O-acetyl-D-glucal: This compound readily undergoes addition reactions with various electrophiles, such as halogens and sulfenyl chlorides.
This compound: The presence of the C4-OH group in this compound could again lead to different outcomes. The hydroxyl group might participate in the reaction, for example, by forming a cyclic ether as a side product, especially if the reaction generates a carbocation intermediate at C2 that is in proximity to the C4-OH. The electron-donating nature of the hydroxyl group could also enhance the nucleophilicity of the double bond, potentially leading to a faster reaction rate compared to the fully acetylated analogue where the C4-acetoxy group is electron-withdrawing.
Experimental Protocols
Synthesis of this compound from Tri-O-acetyl-D-glucal
This process involves a regioselective enzymatic deacetylation at the C6 position, followed by an acyl migration from C4 to C6.
Step 1: Enzymatic Deacetylation
-
A solution of 3,4,6-tri-O-acetyl-D-glucal in a buffered aqueous medium (pH 3-5) is prepared.
-
An immobilized lipase (e.g., from Candida rugosa) is added to the solution.
-
The mixture is incubated at room temperature for a period of 3 to 72 hours, with the reaction progress monitored by HPLC.
-
Upon completion, the immobilized enzyme is removed by filtration to yield a solution of 3,4-di-O-acetyl-D-glycal.
Step 2: Acyl Migration
-
The pH of the aqueous solution containing 3,4-di-O-acetyl-D-glycal is adjusted to a value between 8.0 and 9.5.
-
This adjustment induces a selective C4 to C6 acyl migration.
-
The resulting this compound can be extracted with an organic solvent and purified by chromatography.
Caption: Workflow for the synthesis of this compound.
General Procedure for Ferrier Rearrangement of Tri-O-acetyl-D-glucal
-
To a solution of tri-O-acetyl-D-glucal (1 equivalent) and an alcohol (1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, the Lewis acid catalyst (e.g., 10-20 mol%) is added at room temperature.[1][2]
-
The reaction mixture is stirred at the appropriate temperature for the time required to complete the reaction (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.
Caption: Simplified mechanism of the Ferrier rearrangement.
Conclusion
Tri-O-acetyl-D-glucal is a well-established and reactive precursor for the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement and for various electrophilic addition reactions. While direct comparative data is scarce for this compound, the presence of a free hydroxyl group at the C4 position is expected to significantly impact its reactivity. This could manifest as altered reaction rates, different stereochemical outcomes, and the potential for intramolecular side reactions. Researchers and drug development professionals should consider these factors when selecting a glucal derivative for their synthetic strategies. Further experimental studies are warranted to quantitatively compare the reactivity of these two valuable carbohydrate building blocks.
References
A Comparative Guide to 3,6-Di-O-acetyl-D-glucal and 3,6-Di-O-benzyl-D-glucal as Glycosyl Donors
In the realm of synthetic carbohydrate chemistry, D-glucal and its derivatives are invaluable building blocks for the synthesis of oligosaccharides and glycoconjugates. The strategic placement of protecting groups on the glucal scaffold is paramount as it profoundly influences the reactivity and stereochemical outcome of glycosylation reactions. This guide provides an objective comparison between two commonly used glycosyl donors, 3,6-di-O-acetyl-D-glucal and 3,6-di-O-benzyl-D-glucal, supported by experimental data to aid researchers in selecting the appropriate donor for their synthetic goals.
The Influence of Protecting Groups: Acetyl vs. Benzyl
The fundamental difference between these two donors lies in the electronic and steric properties of their respective protecting groups: acetyl (Ac) and benzyl (Bn). These properties dictate the donor's reactivity profile, often categorized by the "armed-disarmed" principle.
-
This compound (Disarmed Donor): The acetyl group is electron-withdrawing. This property reduces the electron density of the pyranose ring, thereby destabilizing the intermediate oxocarbenium ion formed during glycosylation. This destabilization "disarms" the glycosyl donor, making it less reactive. Consequently, more forceful activation conditions are often required. Acetyl groups are typically removed under basic conditions, such as Zemplén deacetylation (catalytic sodium methoxide in methanol).
-
3,6-Di-O-benzyl-D-glucal (Armed Donor): In contrast, the benzyl group is considered to be electron-donating. This "arms" the glycosyl donor, increasing the reactivity of the system by stabilizing the developing positive charge of the oxocarbenium ion intermediate.[1] This enhanced reactivity allows for glycosylation to occur under milder conditions and often at a faster rate compared to its acetylated counterpart.[1][2] Benzyl groups are stable to a wide range of reaction conditions and are typically removed via catalytic hydrogenation.
Comparative Performance in Glycosylation
The choice between an acetylated or benzylated glucal donor directly impacts reaction conditions, yields, and stereoselectivity.
Reactivity and Reaction Conditions: Benzylated donors are significantly more reactive than acetylated donors.[1][2] This means that 3,6-di-O-benzyl-D-glucal can be activated with milder promoters and at lower temperatures, which can be advantageous when working with sensitive substrates. Conversely, the lower reactivity of this compound may require stronger Lewis acids or higher temperatures to achieve comparable reaction rates. This difference in reactivity is a cornerstone of the armed-disarmed strategy in one-pot oligosaccharide synthesis, where a more reactive "armed" donor (like a benzylated one) can selectively glycosylate a less reactive "disarmed" acceptor (like an acetylated one) without significant self-condensation of the acceptor.[3]
Stereoselectivity: The stereochemical outcome of glycosylation with glucal donors is complex and is not governed by the typical C-2 neighboring group participation seen in other glycosyl donors. For both 3,6-di-O-acetyl- and 3,6-di-O-benzyl-D-glucal, the stereoselectivity is a result of a combination of factors including the promoter, solvent, temperature, and the nature of the glycosyl acceptor. However, the steric bulk of the benzyl groups in 3,6-di-O-benzyl-D-glucal can play a role in directing the incoming nucleophile, potentially influencing the anomeric ratio of the product. Per-O-benzylated glucosyl donors have been noted to sometimes yield lower α-stereoselectivity, a challenge that has been addressed by using specific additives.[4]
Data Presentation: Glycosylation Reaction Parameters
The following table summarizes representative experimental data for glycosylation reactions using acetylated and benzylated glucal donors. While direct comparative data for the specific 3,6-di-O-substituted donors under identical conditions is sparse in the literature, the data for the per-substituted analogs illustrates the general principles of their reactivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Tri-O-acetyl-D-glucal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TMSOTf | CH₂Cl₂ | -20 | 1 | 81 | 10:1 |
| Tri-O-acetyl-D-glucal | Isopropanol | Boron trifluoride etherate | Benzene | RT | N/A | High | ~9:1 |
| Tri-O-benzyl-D-glucal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -60 | 0.5 | 91 | >20:1 |
| Tri-O-benzyl-D-glucal | 5-amino pentanol derivative | TMSI, Ph₃PO | N/A | N/A | N/A | 81 | 10:1 |
Data is compiled from various sources and serves as an illustration of typical reaction outcomes.[5][6]
Experimental Protocols
1. Synthesis of this compound
A common route to this compound involves the selective C-4→C-6 acyl migration from the more readily available 3,4-di-O-acetyl-D-glycal.
-
Starting Material: 3,4-di-O-acetyl-D-glycal (prepared, for example, by enzymatic hydrolysis of peracetylated D-glycal).
-
Procedure:
-
The starting 3,4-di-O-acetyl-D-glycal is dissolved in an aqueous buffer solution.
-
The pH of the solution is carefully adjusted to a range of 8.0 to 9.5, typically between 8.6 and 8.8.[7]
-
The reaction mixture is maintained at a temperature between 0°C and 25°C for 2-6 hours, while the pH is kept constant using a pH-stat.[7]
-
The reaction is monitored by TLC. Upon completion, the pH is adjusted to acidic values (e.g., 3-5) to stop the migration.
-
The product is extracted from the aqueous solution using an organic solvent such as ethyl acetate.
-
The organic layer is dried, concentrated, and the final product is purified by column chromatography to yield this compound.[7]
-
2. Synthesis of 3,4,6-Tri-O-benzyl-D-glucal (as a proxy for 3,6-di-O-benzyl-D-glucal)
The synthesis of benzylated glucals typically starts from the unprotected D-glucal, which is obtained from the deacetylation of tri-O-acetyl-D-glucal.
-
Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal:
-
3,4,6-Tri-O-acetyl-D-glucal is dissolved in dry methanol.
-
A catalytic amount of sodium methoxide is added, and the reaction is stirred at room temperature for approximately 20-60 minutes until TLC indicates complete consumption of the starting material.
-
The reaction is neutralized with an acidic resin (e.g., IR-120), filtered, and the solvent is removed under reduced pressure to yield crude D-glucal.
-
-
Step 2: Benzylation:
-
The crude D-glucal is dissolved in anhydrous dimethylformamide (DMF).
-
The solution is cooled to 0°C, and sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise.
-
Benzyl bromide (BnBr) is then added dropwise to the suspension at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for several hours (typically 4h) until completion.
-
The reaction is carefully quenched with methanol, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography to afford the tri-O-benzyl-D-glucal.
-
3. General Glycosylation Procedure using a Glucal Donor
-
Procedure:
-
The glycosyl donor (3,6-di-O-acetyl- or 3,6-di-O-benzyl-D-glucal) and the glycosyl acceptor are dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., Argon or Nitrogen). Molecular sieves are often added to ensure anhydrous conditions.
-
The solution is cooled to the desired reaction temperature (ranging from -78°C to room temperature, depending on the donor's reactivity).
-
The promoter (e.g., NIS/TfOH, TMSOTf, BF₃·OEt₂) is added to the stirred solution.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine or pyridine).
-
The mixture is filtered, diluted with an organic solvent, and washed sequentially with sodium thiosulfate solution (if iodine-based promoters are used), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude residue is purified by silica gel column chromatography to yield the desired glycoside.
-
Visualizations
Caption: General workflow for a chemical glycosylation reaction.
Caption: Influence of protecting groups on glycosyl donor reactivity.
Conclusion
The selection between this compound and 3,6-di-O-benzyl-D-glucal as a glycosyl donor is a strategic decision based on the specific requirements of the synthetic route.
-
Choose 3,6-Di-O-benzyl-D-glucal for:
-
Higher reactivity, allowing for milder reaction conditions and shorter reaction times.
-
Syntheses where the final deprotection step via hydrogenation is desirable.
-
Cases where a highly reactive "armed" donor is needed for strategic one-pot syntheses.
-
-
Choose this compound for:
-
Use as a "disarmed" building block that can act as a glycosyl acceptor in the presence of more reactive donors.
-
Syntheses where the final deprotection requires basic conditions and must avoid hydrogenation (e.g., due to the presence of other reducible functional groups).
-
Situations where a less reactive donor is needed to control selectivity with highly nucleophilic acceptors.
-
By understanding the inherent properties conferred by the acetyl and benzyl protecting groups, researchers can better predict reaction outcomes and design more efficient and successful glycosylation strategies.
References
- 1. BJOC - Benzyne arylation of oxathiane glycosyl donors [beilstein-journals.org]
- 2. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of 3,6-Di-o-acetyl-d-glucal
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 3,6-Di-o-acetyl-d-glucal is critical for the successful synthesis of target molecules. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose. This guide provides a comparative analysis of two reversed-phase HPLC methods for the purity assessment of this compound, supported by detailed experimental protocols and logical diagrams.
The presence of acetyl groups in this compound increases its hydrophobicity, making reversed-phase chromatography an ideal separation technique.[1] In this mode, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their relative hydrophobicity. Potential impurities in the synthesis of this compound may include the starting material, 3,4,6-tri-O-acetyl-D-glucal, the isomeric byproduct, 3,4-di-O-acetyl-D-glucal, and the fully deacetylated D-glucal. An effective HPLC method must be able to resolve the target compound from these related substances.
Comparison of HPLC Methods
Two reversed-phase HPLC methods are proposed and compared below. Method A utilizes a standard C18 column, a workhorse in reversed-phase chromatography, while Method B employs a C18 column with a smaller particle size, often used in Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis times.
| Parameter | Method A: Conventional HPLC | Method B: High-Resolution UHPLC | Rationale for Comparison |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm | C18, sub-2 µm particle size, 2.1 x 100 mm | Smaller particle sizes in UHPLC columns provide higher separation efficiency and resolution, allowing for better separation of closely eluting impurities. |
| Mobile Phase | A: Water; B: Acetonitrile | A: Water; B: Acetonitrile | A water/acetonitrile gradient is a standard mobile phase for the separation of moderately polar to non-polar compounds. |
| Gradient | 30-70% B over 20 minutes | 30-70% B over 10 minutes | The shorter gradient in Method B is possible due to the higher efficiency of the UHPLC column, leading to faster analysis times without sacrificing resolution. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is optimized for the column dimensions and particle size to achieve optimal performance. |
| Detection | UV at 210 nm | UV at 210 nm | The double bond in the glucal ring allows for UV detection at low wavelengths. This is generally more sensitive than refractive index detection and is compatible with gradient elution. |
| Expected Retention Order | D-glucal < Mono-acetylated glucal < this compound ≈ 3,4-di-O-acetyl-D-glucal < 3,4,6-tri-O-acetyl-D-glucal | D-glucal < Mono-acetylated glucal < this compound < 3,4-di-O-acetyl-D-glucal < 3,4,6-tri-O-acetyl-D-glucal | Elution is based on hydrophobicity; compounds with more acetyl groups will be more retained and elute later. The two di-acetylated isomers are expected to have similar retention times. |
| Advantages | Robust and widely available instrumentation. | Higher resolution, faster analysis, and lower solvent consumption. | Method A is a standard, reliable approach, while Method B offers significant improvements in performance and efficiency. |
| Disadvantages | Longer run times and lower resolution compared to UHPLC. | Requires a UHPLC system capable of higher backpressures. | The choice between the two methods will depend on the available instrumentation and the specific requirements of the analysis. |
Experimental Protocol: Method A
This section provides a detailed protocol for the purity assessment of this compound using a conventional HPLC system.
1. Materials and Reagents
-
This compound sample
-
Reference standards for this compound and potential impurities (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (5 µm particle size, 4.6 x 150 mm)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 70% B
-
17-18 min: 70% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound peak as a percentage of the total peak area.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizations
References
Comparative Analysis of 3,6-Di-O-acetyl-D-glucal by Mass Spectrometry
A guide for researchers on the mass spectrometric characterization of partially acetylated glycals, offering a comparative overview of analytical techniques and insights into fragmentation patterns for structural elucidation.
The analysis of partially acetylated carbohydrates, such as 3,6-Di-O-acetyl-D-glucal, is crucial in various fields, including glycochemistry and drug development. Mass spectrometry stands out as a powerful analytical tool for the structural characterization of these molecules. This guide provides a comparative overview of different mass spectrometry techniques for the analysis of this compound and its alternatives, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique significantly impacts the quality and type of data obtained for acetylated glycals. The most common methods include Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different analytical objectives.
| Technique | Ionization Principle | Key Advantages for Acetylated Glycals | Common Observations & Fragmentation |
| ESI-MS/MS | Soft ionization of molecules in solution. | High sensitivity, suitable for complex mixtures, allows for detailed structural elucidation through tandem MS. | Formation of sodiated or protonated molecular ions. Collision-induced dissociation (CID) often leads to the neutral loss of acetic acid (60 Da) and other characteristic sugar fragments.[1][2] |
| MALDI-TOF MS | Co-crystallization with a matrix followed by laser-induced desorption and ionization. | High throughput, tolerant to some impurities, suitable for a wide mass range. | Primarily detects sodiated molecular ions ([M+Na]⁺). Fragmentation can occur via the elimination of acetic acid and/or ketene residues.[3] |
| GC-MS | Electron ionization of volatile compounds separated by gas chromatography. | Excellent separation of isomers, provides detailed fragmentation patterns for structural identification. | Requires derivatization (e.g., silylation) to increase volatility. Fragmentation is extensive, providing a fingerprint-like spectrum. |
Fragmentation Analysis of Acetylated Glucals
The fragmentation pattern observed in mass spectrometry provides a roadmap to the structure of the analyte. For acetylated glycals, specific fragmentation pathways are characteristic of the acetyl group positions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): In ESI-MS/MS, the precursor ion of the acetylated glucal is selected and subjected to collision-induced dissociation (CID). A common fragmentation pathway for acetylated sugars is the neutral loss of an acetic acid molecule (CH₃COOH), which corresponds to a mass difference of 60 Da.[1][2] The relative abundance of fragment ions can help differentiate between positional isomers. For instance, the ease of loss of an acetyl group can be influenced by its position on the sugar ring.
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS analysis of acetylated sugars yields complex fragmentation patterns. The cleavage of the sugar ring and the loss of acetyl groups and their fragments generate a series of characteristic ions. While highly informative for distinguishing isomers, the interpretation of these spectra often requires comparison with reference spectra or detailed fragmentation analysis.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate mass spectrometric analysis. Below are representative protocols for ESI-MS/MS and GC-MS analysis of acetylated monosaccharides.
Protocol 1: LC-ESI-MS/MS Analysis of Acetylated Monosaccharides
This protocol outlines the general steps for the analysis of acetylated monosaccharides using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.
1. Sample Preparation:
-
Dissolve the acetylated monosaccharide sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.
2. Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to aid ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode is commonly used to detect sodiated ([M+Na]⁺) or protonated ([M+H]⁺) adducts.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Maintained at an elevated temperature (e.g., 100-150 °C) to aid desolvation.
-
MS/MS Analysis: The precursor ion of interest is isolated and fragmented using an appropriate collision energy. The resulting product ions are then mass analyzed.
Protocol 2: GC-MS Analysis of Acetylated Monosaccharides
This protocol describes the typical workflow for analyzing acetylated monosaccharides by Gas Chromatography-Mass Spectrometry, which requires a derivatization step.
1. Derivatization (Silylation):
-
Dry the acetylated monosaccharide sample completely.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).
-
Heat the mixture at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at a lower temperature and ramping up to a higher temperature.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Typically around 230 °C.
-
Mass Range: Scanned over a relevant mass range (e.g., m/z 50-600) to detect the molecular ion and fragment ions.
Visualization of Analytical Workflow
To better illustrate the process, the following diagrams outline the typical workflows for ESI-MS/MS and GC-MS analysis of acetylated sugars.
Caption: Workflow for LC-ESI-MS/MS analysis of acetylated glucals.
Caption: Workflow for GC-MS analysis of acetylated glucals.
References
- 1. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Anomeric Configuration of Glycosides Derived from 3,6-Di-O-acetyl-D-glucal: A Comparative Guide
For researchers engaged in the synthesis of novel glycosides, particularly those utilizing versatile starting materials like 3,6-Di-O-acetyl-D-glucal, the unambiguous determination of the anomeric configuration is a critical step. The spatial arrangement at the anomeric center (C-1) dictates the biological activity and physicochemical properties of the resulting molecule. This guide provides a comparative overview of the most effective analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary methods for determining anomeric configuration are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Each offers distinct advantages and provides complementary information.
NMR Spectroscopy is the most common and accessible method for determining anomeric configuration in solution. Key parameters derived from ¹H and ¹³C NMR spectra, as well as through-space correlations from Nuclear Overhauser Effect (NOE) experiments, provide definitive evidence of stereochemistry.
X-ray Crystallography , on the other hand, offers an unequivocal determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of the anomeric center.[1][2] It is considered the "gold standard" when a suitable crystal can be obtained.
A summary of key diagnostic markers from these techniques is presented below.
Data Presentation: NMR Spectroscopic Data for Anomeric Configuration
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and coupling constants for α- and β-anomers of glucopyranosides. While specific values will vary with the aglycone and solvent, these ranges are characteristic and serve as a reliable diagnostic tool.
| Parameter | α-Anomer | β-Anomer | Rationale |
| ¹H NMR Chemical Shift (δ) of H-1 | ~4.8 - 5.5 ppm | ~4.4 - 4.8 ppm | The anomeric proton in the α-anomer is in an axial position and experiences less shielding than the equatorial proton of the β-anomer.[3] |
| ¹H-¹H Coupling Constant (³JH1,H2) | 2.0 - 4.0 Hz | 7.0 - 9.0 Hz | This reflects the dihedral angle between H-1 and H-2. For the α-anomer (axial-equatorial), the angle is ~60°, resulting in a small coupling constant. For the β-anomer (axial-axial), the angle is ~180°, leading to a large coupling constant.[4] |
| ¹³C NMR Chemical Shift (δ) of C-1 | ~95 - 102 ppm | ~101 - 106 ppm | The anomeric carbon of the α-anomer is typically shielded relative to the β-anomer.[5] |
| NOE Correlation | H-1 ↔ H-2 (axial-equatorial) | H-1 ↔ H-3 & H-5 (axial-axial) | The spatial proximity of protons is key. In the α-anomer, H-1 is close to H-2. In the β-anomer, H-1 is close to H-3 and H-5 on the same face of the pyranose ring.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy for Anomeric Configuration
This protocol outlines the steps for acquiring and analyzing ¹H, ¹³C, and 2D NMR spectra to determine the anomeric configuration.
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified glycoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
b. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify the anomeric proton signal, which is typically a doublet in the region of 4.4-5.5 ppm.[7]
-
Carefully measure the chemical shift (δ) and the coupling constant (³JH1,H2) of the anomeric proton signal.
c. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the anomeric carbon signal in the region of 95-106 ppm.[5] The chemical shift can provide corroborating evidence for the anomeric configuration.
d. 2D NMR Acquisition (COSY and NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to confirm the coupling between H-1 and H-2 and to aid in the assignment of other proton signals in the sugar ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.
-
For an α-anomer, expect to see a cross-peak between H-1 and H-2.
-
For a β-anomer, look for cross-peaks between H-1 and the axial protons H-3 and H-5.[6] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.
-
Single-Crystal X-ray Diffraction
This protocol provides a general workflow for determining the structure of a glycoside by X-ray crystallography.
a. Crystallization:
-
Grow single crystals of the glycoside suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
b. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer.[2]
c. Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[8]
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
The final refined structure will provide the precise three-dimensional arrangement of the atoms, unequivocally establishing the anomeric configuration.
Visualizations
Glycosylation of this compound
The following diagram illustrates a typical reaction pathway for the glycosylation of this compound with an alcohol (ROH) under the influence of an electrophilic promoter, leading to the formation of both α and β anomers.
Caption: Glycosylation of this compound.
Workflow for Anomeric Configuration Confirmation
This diagram outlines the logical workflow for determining the anomeric configuration of a synthesized glycoside.
Caption: Workflow for anomeric configuration analysis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Promoters for the Activation of 3,6-Di-O-acetyl-D-glucal in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of acetylated glycals, such as 3,6-Di-O-acetyl-D-glucal, is a pivotal step in the synthesis of 2,3-unsaturated glycosides, which are valuable precursors for a diverse range of biologically active molecules and complex carbohydrates. The choice of promoter is critical in determining the efficiency, stereoselectivity, and overall success of the glycosylation reaction, commonly known as the Ferrier rearrangement. This guide provides a comparative analysis of various promoters used for the activation of acetylated glycals, with a focus on data obtained for the closely related and more extensively studied 3,4,6-tri-O-acetyl-D-glucal, which serves as a strong predictive model for the reactivity of this compound.
Performance Comparison of Promoters
The following table summarizes the performance of different promoters in the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal with various alcohol acceptors. The data, compiled from multiple studies, highlights key metrics such as reaction time, yield, and anomeric selectivity.
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Boron trifluoride etherate (BF3·OEt2) | Various alcohols | Not specified | High | Predominantly α | [1][2] |
| Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O) | Benzyl alcohol | 10 min | 94 | 85:15 | [3] |
| Methanol | 15 min | 92 | 82:18 | [3] | |
| Phenol | 20 min | 90 | 80:20 | [3] | |
| Bromodimethylsulfonium bromide (BDMS) | Methanol | 1.5 h | 92 | 90:10 | [4] |
| Benzyl alcohol | 2.0 h | 90 | 88:12 | [4] | |
| Isopropanol | 2.5 h | 85 | 85:15 | [4] | |
| Perfluorophenylboronic acid | Benzyl alcohol | 2 h | 92 | Predominantly α | [5] |
| n-Butyl alcohol | 3 h | 75 | Predominantly α | [5] | |
| Cyclohexyl alcohol | 4 h | 68 | Predominantly α | [5] |
Note: The data presented is for the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal as a proxy for this compound. The choice of solvent and reaction temperature can also significantly influence the outcome.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
General Procedure for Ferrier Glycosylation using Lanthanum(III) Nitrate Hexahydrate[3]
-
To a mixture of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the alcohol acceptor (1.1 mmol), add Lanthanum(III) nitrate hexahydrate (5 mol%).
-
Stir the reaction mixture at room temperature under solvent-free conditions for the time specified in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Ferrier Glycosylation using Bromodimethylsulfonium Bromide (BDMS)[4]
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the alcohol acceptor (1.1 equiv.) in dry dichloromethane (2 mL), add BDMS (10 mol%) at room temperature.
-
Stir the reaction mixture for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Glycosylation Workflow
The following diagrams illustrate the general workflow of a Ferrier glycosylation reaction and the proposed mechanistic pathway.
References
- 1. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
A Head-to-Head Battle: Unveiling the Efficiency of Chemical Versus Enzymatic Deprotection Methods
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice between chemical and enzymatic deprotection methods is a critical decision that can significantly impact reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory.
Deprotection, the removal of a temporary blocking group from a functional group, is a fundamental step in the multi-step synthesis of complex molecules, including pharmaceuticals. The ideal deprotection method should be highly efficient, selective, and mild enough to preserve the integrity of the target molecule. While traditional chemical methods have long been the mainstay, enzymatic approaches are emerging as powerful and "greener" alternatives.
At a Glance: Key Performance Indicators
| Parameter | Chemical Deprotection | Enzymatic Deprotection |
| Reaction Conditions | Often harsh (strong acids/bases, extreme temperatures) | Mild (near-neutral pH, ambient temperature) |
| Selectivity | Can be low, leading to side reactions and byproducts | High chemo-, regio-, and stereoselectivity |
| Reaction Time | Varies widely, can be very rapid or require prolonged heating | Generally slower, but can be optimized |
| Yield | Can be high, but may be compromised by side reactions | Often high due to increased selectivity |
| Substrate Specificity | Broad, applicable to a wide range of protecting groups | Often specific to a particular protecting group or linkage |
| Environmental Impact | Often involves hazardous reagents and solvents | "Greener" approach with biodegradable catalysts (enzymes) |
In-Depth Analysis: A Tale of Two Methods
To illustrate the practical differences between chemical and enzymatic deprotection, we will examine two common scenarios: the removal of an acetyl protecting group from an alcohol and the deprotection of an N-phenylacetyl group from an amine.
Case Study 1: Deacetylation of Alcohols
The acetyl group is a frequently used protecting group for hydroxyl functionalities. Its removal is a standard transformation with well-established chemical and enzymatic protocols.
Chemical Deprotection: Acid-Catalyzed Methanolysis
A common chemical method for deacetylation involves the use of a catalytic amount of a strong acid, such as acetyl chloride, in methanol. This method is generally effective for a variety of acetylated alcohols, including primary, secondary, and aromatic ones.[1]
Enzymatic Deprotection: Lipase-Catalyzed Hydrolysis
Lipases, a class of hydrolases, are widely used for the deprotection of ester groups under mild conditions. These enzymes can exhibit high chemo- and regioselectivity, making them valuable tools in complex syntheses.[2]
Efficiency Comparison: Deacetylation
| Parameter | Chemical (Acetyl Chloride/Methanol) | Enzymatic (Lipase) |
| Reaction Time | Typically 0.5 - 4 hours | Can range from hours to days, depending on substrate and enzyme |
| Yield | Generally high (often >90%) | Often high (can exceed 90%) due to fewer side reactions |
| Conditions | Anhydrous, mild acid | Aqueous or biphasic, near-neutral pH, ambient temperature |
| Selectivity | Good, but can be affected by other acid-labile groups | Excellent, highly chemoselective for the target ester |
While chemical deacetylation is often faster, enzymatic methods offer the significant advantage of mild reaction conditions and high selectivity, which is crucial when dealing with sensitive substrates containing multiple functional groups.
Case Study 2: Deprotection of N-Phenylacetyl Group
The phenylacetyl group is a common protecting group for amines, particularly in the synthesis of penicillins and cephalosporins.
Chemical Deprotection: Acid or Base Hydrolysis
The chemical removal of the N-phenylacetyl group typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. These conditions can lead to the degradation of sensitive molecules.
Enzymatic Deprotection: Penicillin G Acylase
Penicillin G acylase (PGA) is a highly specific enzyme that catalyzes the hydrolysis of the N-phenylacetyl group from the 6-aminopenicillanic acid (6-APA) nucleus in the industrial production of semi-synthetic penicillins.[3] Its high specificity and mild reaction conditions make it an attractive alternative to harsh chemical methods.
Efficiency Comparison: N-Phenylacetyl Deprotection
| Parameter | Chemical (Acid/Base Hydrolysis) | Enzymatic (Penicillin G Acylase) |
| Reaction Time | Can be several hours at high temperatures | Typically 1-4 hours at room temperature |
| Yield | Variable, can be lowered by side reactions | High, often quantitative |
| Conditions | Strong acid or base, elevated temperatures | Near-neutral pH (7.0-8.0), room temperature |
| Selectivity | Low, can affect other acid or base-labile groups | Excellent, highly specific for the N-phenylacetyl group |
Kinetic studies have shown that for penicillin G acylase, the formation of the acyl-enzyme intermediate is often the rate-limiting step in the hydrolysis of N-phenylacetyl derivatives.[4][5] The enzyme exhibits high catalytic efficiency under mild, aqueous conditions, a stark contrast to the demanding conditions of chemical hydrolysis.[6]
Experimental Protocols
Chemical Deprotection: General Procedure for Acid-Catalyzed Deacetylation of an Alcohol
-
Dissolve the acetylated alcohol in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.[1]
Enzymatic Deprotection: General Procedure for Lipase-Catalyzed Deacetylation of an Alcohol
-
Suspend the acetylated alcohol in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) to the suspension.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
The immobilized enzyme can often be recovered by filtration and reused.
Chemical Deprotection: General Procedure for Acid-Catalyzed Hydrolysis of an N-Phenylacetyl Amine
-
Dissolve the N-phenylacetyl protected amine in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Add a strong acid, such as concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by crystallization or chromatography.
Enzymatic Deprotection: General Procedure for Penicillin G Acylase-Catalyzed Deprotection of an N-Phenylacetyl Amine
-
Dissolve or suspend the N-phenylacetyl protected amine in a phosphate buffer solution (pH 7.5).[6]
-
Add a solution of penicillin G acylase.
-
Incubate the mixture at a controlled temperature (e.g., 25-37 °C) with gentle stirring.
-
Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the product.
-
Upon completion, the product can be isolated by adjusting the pH to precipitate the product or by extraction with an organic solvent, depending on the product's properties.
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Penicillin acylase-catalyzed protection and deprotection of amino groups as a promising approach in enzymatic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to D-Glucal and D-Galactal Derivatives in Glycosylation Chemistry
For researchers, chemists, and professionals in drug development, understanding the nuanced reactivity of carbohydrate building blocks is paramount for the efficient synthesis of complex glycans and glycoconjugates. Among the most versatile of these synthons are the glycals, cyclic enol ethers that serve as precursors to a wide array of carbohydrate derivatives. This guide provides an in-depth comparison of the reactivity between two common glycals, D-glucal and D-galactal, focusing on how the C4-stereochemistry dictates their behavior in key chemical transformations. The information presented is supported by experimental data, detailed protocols, and mechanistic illustrations to aid in the strategic design of synthetic routes.
The primary structural difference between D-glucal and D-galactal lies in the stereochemistry at the C4 position. In D-glucal, the C4-substituent is equatorial, whereas in D-galactal, it is axial. This seemingly subtle variation has profound implications for the conformation of the pyranose ring and, consequently, the steric and electronic environment of the double bond. These differences manifest in distinct reactivity patterns and stereochemical outcomes in a variety of reactions, including electrophilic additions and glycosylations.
Comparative Reactivity in Electrophilic Additions
Electrophilic additions to the electron-rich double bond of glycals are a cornerstone of their synthetic utility. The stereochemical outcome of these reactions is highly dependent on the facial bias imposed by the substituents on the pyranose ring.
Azidonitration
A notable example highlighting the divergent reactivity is the azidonitration reaction. The addition of an azide radical followed by trapping with a nitrate anion provides a pathway to valuable 2-azido-2-deoxyglycosyl donors. Comparative studies have shown a distinct difference in the stereoselectivity of this reaction between tri-O-acetyl-D-glucal and tri-O-acetyl-D-galactal.
| Glycal Derivative | Reagents | Product Ratio (β-galacto:α-gluco/galacto:α-talo) | Reference |
| Tri-O-acetyl-D-glucal | Ce(NH₄)₂(NO₃)₆, NaN₃, CH₃CN | Not explicitly stated, but implies different selectivity | [1] |
| Tri-O-acetyl-D-galactal | Ce(NH₄)₂(NO₃)₆, NaN₃, CH₃CN | 53% β-galacto, 22% α-galacto, 8% α-talo | [1][2] |
The results for tri-O-acetyl-D-galactal indicate a preference for the formation of the 1,2-trans product (β-galacto).[1] This stereochemical preference is a common feature in the azidonitration of glycals and is influenced by the C4-substituent.[1] The axial C4-acetate in the D-galactal derivative directs the incoming electrophile to the opposite face of the double bond.
Halogenation
The addition of halogens across the double bond of glycals has also been investigated. Although often proceeding through an ionic mechanism involving a halonium ion intermediate, radical pathways can also be involved. Both tri-O-acetyl-D-glucal and tri-O-acetyl-D-galactal react with chlorine or bromine to yield 1,2-cis addition products.[3]
Divergent Behavior in Glycosylation Reactions
Glycals are pivotal starting materials for the synthesis of 2-deoxyglycosides, which are components of numerous biologically active molecules. The reactivity of glucal and galactal derivatives as glycosyl donors can differ significantly, impacting reaction efficiency and stereoselectivity.
In one study focused on the synthesis of 2-deoxyglycosides, it was observed that while various D-glucal donors reacted effectively, the per-O-acetylated D-galactal derivative was completely unreactive under the specific thiourea-catalyzed reaction conditions.[4] This stark difference in reactivity underscores the importance of the C4-configuration in influencing the electronic nature and accessibility of the anomeric center.
Mechanistic Insights and Stereoelectronic Effects
The observed differences in reactivity can be attributed to the influence of the C4-substituent on the conformation of the glycal. The axial substituent at C4 in D-galactal derivatives can lead to greater steric hindrance on one face of the molecule, thereby directing the approach of reagents to the less hindered face. Furthermore, the orientation of the C4-substituent can influence the torsional strain of the pyranose ring, affecting the energy of the transition states in various reactions.
The following diagram illustrates the general pathway for electrophilic addition to a glycal, which can be influenced by the stereochemistry at C4.
References
Assessing α/β Selectivity in Glycosylation of 3,6-Di-O-acetyl-D-glucal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosides is a cornerstone of modern carbohydrate chemistry, with significant implications for drug discovery and development. The anomeric configuration (α or β) of the glycosidic bond profoundly influences the biological activity of glycoconjugates. This guide provides a comparative assessment of methodologies for controlling α/β selectivity in reactions involving 3,6-Di-O-acetyl-D-glucal, a versatile glycal donor for the synthesis of 2,3-unsaturated glycosides through the Ferrier rearrangement. While direct comparative studies on this compound are limited, this guide draws upon extensive data from its close analog, 3,4,6-tri-O-acetyl-D-glucal, to provide valuable insights into the factors governing stereoselectivity.
Factors Influencing α/β Selectivity
The outcome of the glycosylation of acetylated glucals is a delicate interplay of several factors:
-
Catalyst: Lewis acids are the most common promoters for the Ferrier reaction. Their nature and strength can significantly impact the α/β ratio of the product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion, thereby affecting the stereochemical outcome.
-
Nucleophile (Acceptor): The steric and electronic properties of the glycosyl acceptor (e.g., alcohols, phenols) play a crucial role in determining the facial selectivity of the nucleophilic attack.
-
Temperature: Reaction temperature can affect the equilibrium between α and β products and the rate of competing side reactions.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the Ferrier glycosylation of acetylated glucals, primarily 3,4,6-tri-O-acetyl-D-glucal, which serves as a strong predictive model for the behavior of this compound.
Table 1: Lewis Acid Catalyzed Glycosylation with Phenols
Data in this table is derived from the reinvestigation of the phenolic Ferrier reaction with 3,4,6-tri-O-acetyl-D-glucal and 4-methoxyphenol[1].
| Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| BF₃·Et₂O (0.1) | Toluene | -20 | 2 | 75 | >95:5 (α-favored) |
| BF₃·Et₂O (0.1) | CH₂Cl₂ | -20 | 0.5 | 80 | C-glycoside |
| SnCl₄ (0.1) | Toluene | -20 | 4 | 65 | >95:5 (α-favored) |
| TiCl₄ (0.1) | Toluene | -20 | 6 | 58 | >95:5 (α-favored) |
| ZnCl₂ (0.1) | Toluene | 0 | 12 | 45 | >95:5 (α-favored) |
Table 2: Bromodimethylsulfonium Bromide (BDMS) Catalyzed Glycosylation with Alcohols
The following data showcases the use of BDMS as a catalyst in the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various alcohols in dichloromethane at room temperature[2].
| Alcohol | Time (min) | Yield (%) | α:β Ratio |
| Benzyl alcohol | 15 | 92 | 85:15 |
| 2-Phenylethanol | 20 | 90 | 88:12 |
| 3-Phenylpropanol | 25 | 85 | 87:13 |
| Cyclohexanol | 30 | 75 | 82:18 |
| tert-Butanol | 45 | 65 | 78:22 |
Table 3: Perfluorophenylboronic Acid-Catalyzed Glycosylation
This table presents data on the use of perfluorophenylboronic acid as a catalyst for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various nucleophiles[3].
| Nucleophile | Solvent | Time (h) | Yield (%) | α:β Ratio |
| Benzyl alcohol | CH₃CN | 3 | 92 | 95:5 |
| Methanol | CH₃CN | 4 | 88 | 94:6 |
| Phenol | CH₃CN | 5 | 85 | 90:10 |
| Thiophenol | CH₃CN | 3 | 95 | 85:15 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Phenolic Glycosylation[1]
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and phenol (1.1 equiv) in the specified solvent at the indicated temperature is added the Lewis acid catalyst (0.1 equiv). The reaction mixture is stirred for the specified time and then quenched by the addition of triethylamine. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2,3-unsaturated glycoside.
General Procedure for BDMS-Catalyzed Glycosylation with Alcohols[2]
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and the alcohol (1.2 equiv) in dry dichloromethane is added BDMS (0.1 equiv) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography.
General Procedure for Perfluorophenylboronic Acid-Catalyzed Glycosylation[3]
A mixture of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv), the nucleophile (1.2 equiv), and perfluorophenylboronic acid (0.2 equiv) in the specified solvent is stirred at room temperature for the indicated time. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to give the desired product.
Visualization of Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows described in this guide.
Caption: Mechanism of the Ferrier Glycosylation.
Caption: General Experimental Workflow.
Caption: Key Factors Influencing Stereoselectivity.
References
The Strategic Advantage of 3,6-Di-O-acetyl-D-glucal in Complex Glycosynthesis: A Cost-Effectiveness Analysis
In the intricate field of complex carbohydrate synthesis, particularly for applications in drug development and glycobiology, the choice of starting materials and synthetic routes is paramount to achieving both efficiency and cost-effectiveness. Among the versatile building blocks available, 3,6-di-O-acetyl-D-glucal, often generated in situ from the more readily available 3,4,6-tri-O-acetyl-D-glucal, presents a strategic intermediate for the synthesis of complex glycoconjugates. This guide provides a comparative analysis of its utility against alternative starting materials, supported by pricing data, experimental protocols, and a visual representation of its role in synthetic pathways.
Performance and Cost Comparison
While direct "cost-effectiveness" is a multifaceted metric encompassing not only the price of starting materials but also reaction efficiency, yield, and purification costs, we can infer the economic viability of using acetylated glucals by examining these individual components. The primary precursor, 3,4,6-tri-O-acetyl-D-glucal, is a commercially available starting material, and its price can be a significant factor in the overall cost of a synthetic campaign.
Table 1: Price Comparison of 3,4,6-tri-O-acetyl-D-glucal
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Vibrant Pharma Inc.[1] | 25 g | $25.00 | $1.00 |
| Vibrant Pharma Inc.[1] | 100 g | - | - |
| Vibrant Pharma Inc.[1] | 500 g | $250.00 | $0.50 |
| Synthose[2] | 50 g | $125.00 | $2.50 |
| Synthose[2] | 100 g | $190.00 | $1.90 |
| Synthose[2] | 250 g | $380.00 | $1.52 |
| Synthose[2] | 500 g | $645.00 | $1.29 |
| Chem-Impex[3] | 5 g | $20.20 | $4.04 |
| Chem-Impex[3] | 25 g | $41.00 | $1.64 |
| Chem-Impex[3] | 100 g | $123.00 | $1.23 |
| Chem-Impex[3] | 250 g | $281.70 | $1.13 |
| Chem-Impex[3] | 1 kg | $1,046.30 | $1.05 |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing may be available upon request.
The decision to use an acetylated glucal over a more fundamental starting material like D-glucose involves a trade-off between the initial cost of the material and the number of synthetic steps required.
Table 2: Comparison of Synthetic Approaches
| Feature | Starting from D-Glucose | Starting from 3,4,6-tri-O-acetyl-D-glucal |
| Initial Material Cost | Low | Moderate to High |
| Number of Steps to Glycal | Multiple steps required (acetylation, bromination, reduction) | Direct use or simple deacetylation |
| Overall Yield | Can be lower due to multiple transformations | Generally higher for subsequent steps |
| Purification Complexity | Can be complex with multiple intermediates | Often simpler purification of final products |
| Time Efficiency | Lower | Higher |
| Versatility | High, but requires more functional group manipulations | High, readily used in various glycosylation reactions[4][5] |
Experimental Protocols
The utility of this compound often begins with the selective deacetylation of its triacetylated precursor. The following protocols are representative of the key transformations involved.
Protocol 1: Synthesis of D-Glucal from D-Glucose
This protocol outlines the initial steps to generate a glucal structure from a basic monosaccharide.
Materials:
-
D-Glucose
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Perchloric acid (HClO4)
-
Hydrobromic acid in acetic acid
-
Zinc dust
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Acetone
Procedure:
-
To a stirred solution of D-Glucose (2.77 mmol, 500 mg) in DCM, add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid at 0°C.
-
Maintain the reaction at 0°C for 30 minutes.
-
After consumption of the starting material (monitored by TLC), add a solution of HBr in acetic acid (1 mL) dropwise at 0°C and stir the mixture at room temperature for 6 hours.
-
Quench the reaction with ice-cold water and dilute with ethyl acetate.
-
The subsequent steps involve reductive elimination using zinc dust to form the double bond characteristic of glycals.
Protocol 2: Selective Deacetylation of 3,4,6-tri-O-acetyl-D-glucal
This protocol describes the enzymatic hydrolysis to produce a di-O-acetylated glucal, which can then be isomerized to the 3,6-di-O-acetyl derivative.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Phosphate buffer (50 mM)
-
Acetonitrile
-
Immobilized Candida Rugosa lipase
-
Ethyl acetate
-
n-hexane
Procedure for 3,4-di-O-acetyl-D-glucal:
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in 50 mM phosphate buffer containing 20% acetonitrile at a constant pH of 4.0.[6]
-
Add 1 g of Candida Rugosa lipase immobilized on octyl-agarose gel.[6]
-
Stir the solution at room temperature, monitoring the reaction by HPLC and maintaining the pH at 4.0 through automatic titration.[6]
-
Upon completion of the selective hydrolysis of the acetyl group at position 6, the resulting 3,4-di-O-acetyl-D-glycal can be isolated.[6]
Procedure for C4 to C6 Acyl Migration to form this compound:
-
The isolated 3,4-di-O-acetyl-D-glycal is treated in an aqueous medium buffered at a pH of 8.0 to 9.5.[6]
-
This change in pH facilitates a selective C-4 to C-6 acyl migration, yielding the desired 3,6-di-O-acetyl-D-glycal.[6]
-
The product is extracted with ethyl acetate and purified by silica gel chromatography using a mixture of n-hexane/ethyl acetate as the eluent.[6]
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway for the synthesis of a complex glycoconjugate, highlighting the role of acetylated glucals as key intermediates.
Caption: Synthetic pathway from D-glucose to a complex glycoconjugate.
Conclusion
The use of this compound, typically derived from the commercially available 3,4,6-tri-O-acetyl-D-glucal, offers a compelling strategy for the synthesis of complex carbohydrates. While the initial investment in the acetylated starting material is higher than that for a basic sugar like D-glucose, the subsequent reduction in the number of synthetic steps, potential for higher overall yields, and simplified purification can lead to significant savings in time and resources. For research and development environments where rapid access to complex glycans is crucial, the advantages of employing these advanced building blocks are substantial. The choice of synthetic route will ultimately depend on the specific target molecule, scale of the synthesis, and the available resources, but the strategic use of acetylated glucals remains a powerful tool in the arsenal of the synthetic chemist.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. synthose.com [synthose.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3,6-Di-o-acetyl-d-glucal: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the proper disposal procedures for 3,6-Di-o-acetyl-d-glucal, catering to researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure safe handling and regulatory compliance within a laboratory setting.
The proper disposal of any chemical, including this compound, is contingent on its classification as hazardous or non-hazardous. While a safety data sheet (SDS) for the closely related compound 3,4,6-Tri-O-acetyl-D-glucal suggests it is not classified as hazardous, the specific toxicological properties of this compound may not have been fully investigated. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for a definitive classification before proceeding with disposal.
Immediate Safety Precautions
Regardless of the disposal method, the following personal protective equipment (PPE) should be worn when handling this compound:
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
Disposal Decision Workflow
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Scenario 1: Non-Hazardous Waste Disposal
If your institution's EHS office confirms that this compound is non-hazardous, the following general procedures for solid chemical waste may be followed. Always confirm these procedures are in line with your local and institutional regulations.
Experimental Protocol for Non-Hazardous Disposal:
-
Containerization:
-
Place the solid this compound waste into a clean, dry, and sealable container.
-
The container should be clearly labeled as "Non-Hazardous Waste: this compound".
-
-
Record Keeping:
-
Maintain a log of all disposed chemicals, including the name, quantity, and date of disposal.
-
-
Final Disposal:
-
For small quantities, and with EHS approval, this may be permissible for disposal in the regular solid waste stream.
-
Some institutions may require it to be collected by the EHS office regardless of its classification.
-
Scenario 2: Hazardous Waste Disposal
If this compound is determined to be hazardous, or if its classification is unknown, it must be treated as hazardous waste.
Experimental Protocol for Hazardous Disposal:
-
Waste Accumulation:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Toxic" - as determined by the EHS).
-
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once the container is full or has been in accumulation for the maximum allowable time (per institutional policy), submit a chemical waste pickup request to your EHS office.
-
Quantitative Data Summary for Disposal Protocols
| Parameter | Non-Hazardous Disposal | Hazardous Waste Disposal |
| Container Type | Sealable, non-reactive container | Designated hazardous waste container |
| Labeling | "Non-Hazardous Waste" + Chemical Name | "Hazardous Waste" Label with full details |
| Storage Location | Designated lab area for non-hazardous waste | Satellite Accumulation Area (SAA) |
| Disposal Authority | Institutional EHS approval for drain/trash | Institutional EHS pickup |
| Record Keeping | Lab disposal log | Hazardous waste manifest/log |
Logical Relationship of Disposal Steps
The following diagram illustrates the sequential steps for the disposal of chemical waste within a laboratory setting, emphasizing the critical role of hazard determination.
Caption: Sequential steps for laboratory chemical waste disposal.
By adhering to these guidelines and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.
Personal protective equipment for handling 3,6-Di-o-acetyl-d-glucal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,6-Di-O-acetyl-D-glucal. The following procedures are based on best practices for handling similar acetylated carbohydrate derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact with the chemical. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as 3,4,6-Tri-O-acetyl-D-glucal, is accessible.
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.
-
Minimize the generation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Unwanted this compound should be treated as chemical waste. It should not be mixed with non-hazardous laboratory trash.
-
Container Management : Collect waste in a clearly labeled, sealed container. If the original container is used, ensure the label is intact and legible.
-
Institutional Procedures : Follow all institutional, local, and national regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of acetylated carbohydrate waste.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
